molecular formula C16H14O3S B2891922 (E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid CAS No. 951624-15-0

(E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid

Cat. No.: B2891922
CAS No.: 951624-15-0
M. Wt: 286.35
InChI Key: SJVKNMNBVZCEHU-DHZHZOJOSA-N
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Description

(E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid is a useful research compound. Its molecular formula is C16H14O3S and its molecular weight is 286.35. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-3-[4-(2-methoxyphenyl)sulfanylphenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3S/c1-19-14-4-2-3-5-15(14)20-13-9-6-12(7-10-13)8-11-16(17)18/h2-11H,1H3,(H,17,18)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVKNMNBVZCEHU-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1SC2=CC=C(C=C2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1SC2=CC=C(C=C2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of (E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid is a compound of significant interest in the fields of organic synthesis and pharmaceutical development.[1] Its unique molecular architecture, featuring a methoxyphenylthio moiety linked to a phenylacrylic acid backbone, suggests potential applications as a versatile building block for more complex molecules and as a candidate for novel therapeutic agents.[1] The presence of both a carboxylic acid group and a thioether linkage provides multiple points for chemical modification, making it an attractive scaffold for medicinal chemistry campaigns.[1]

This technical guide provides a comprehensive overview of the core physicochemical properties of (E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid. A thorough understanding of these properties is critical for its effective utilization in research and development, influencing aspects from reaction optimization and purification to formulation and bioavailability in potential drug products. Where specific experimental data for the title compound is not publicly available, this guide will provide detailed, field-proven experimental protocols for their determination, empowering researchers to generate these critical data points in their own laboratories.

Core Physicochemical Properties

A summary of the known and predicted physicochemical properties of (E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid is presented below. It is important to note that while some properties like molecular weight are calculated, others such as melting point and solubility are empirical and require experimental determination.

PropertyValue/InformationSource
Chemical Structure Chem-Impex
Molecular Formula C₁₆H₁₄O₃S[1]
Molecular Weight 286.35 g/mol [1]
CAS Number 951624-15-0[1]
Appearance White to off-white solid (predicted based on similar compounds)N/A
Melting Point Experimental data not publicly available. See Protocol 1 for determination.N/A
Boiling Point Not applicable (likely to decompose at high temperatures).N/A
Solubility Expected to be soluble in many organic solvents and have limited solubility in water.[1] See Protocol 2 for determination.[1]
pKa Experimental data not publicly available. See Protocol 3 for determination.N/A

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of (E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid.

Protocol 1: Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity. Pure compounds typically exhibit a sharp melting point range of 1-2°C, whereas impurities tend to depress and broaden the melting range.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: Ensure the sample of (E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid is completely dry and finely powdered.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, a preliminary rapid heating can be performed to get a rough estimate.

  • Slow Heating: Heat the sample at a controlled rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.

  • Observation and Recording: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the compound.

Illustrative Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement A Dry Sample B Powder Sample A->B C Load Capillary Tube B->C D Insert into Apparatus C->D E Heat Slowly (1-2°C/min) D->E F Observe and Record Range E->F G Purity Assessment F->G Data Analysis

Caption: Workflow for determining the melting point of a solid sample.

Protocol 2: Solubility Determination

Solubility is a crucial parameter, especially in drug development, as it directly impacts bioavailability. The "like dissolves like" principle is a useful starting point, suggesting that (E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid, being a moderately polar molecule, will exhibit solubility in a range of organic solvents.

Methodology: Thermodynamic (Shake-Flask) Solubility

  • Solvent Selection: Choose a range of relevant solvents, such as water, phosphate-buffered saline (PBS, pH 7.4), ethanol, methanol, dimethyl sulfoxide (DMSO), and acetone.

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of each solvent in separate vials.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Concentration Analysis: Accurately determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound should be prepared for accurate quantification.

  • Data Reporting: Express the solubility in units such as mg/mL or mol/L.

Illustrative Workflow for Solubility Determination

SolubilityWorkflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add Excess Solid to Solvent B Agitate at Constant Temperature (24-48h) A->B C Separate Solid and Liquid Phases B->C D Analyze Solute Concentration (e.g., HPLC) C->D E Quantify using Calibration Curve D->E F Solubility (mg/mL or mol/L) E->F Final Result

Caption: Workflow for determining the thermodynamic solubility of a compound.

Protocol 3: pKa Determination

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For (E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid, the carboxylic acid group is the primary ionizable moiety. The pKa value is critical for predicting the compound's charge state at different physiological pH values, which in turn affects its solubility, membrane permeability, and interaction with biological targets. The pKa of acrylic acid is approximately 4.25.[2]

Methodology: Potentiometric Titration

  • Sample Preparation: Prepare a solution of the compound of known concentration in a suitable solvent system (e.g., water or a water/co-solvent mixture).

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

Illustrative Workflow for pKa Determination

pKaWorkflow A Prepare Solution of Compound C Titrate with Standardized Base A->C B Calibrate pH Meter B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve D->E F Determine Half-Equivalence Point E->F G pKa = pH at Half-Equivalence Point F->G

Caption: Workflow for determining the pKa of an acidic compound via potentiometric titration.

Conclusion

References

  • Rojas-Hernández, A., et al. (2015). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR in Deuterated Water. Journal of Solution Chemistry, 44, 1-13.

Sources

(E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid spectral data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectral Data of (E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid

Introduction

(E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid is a multifaceted organic compound featuring a cinnamic acid backbone, a thioether linkage, and a methoxy-substituted aromatic ring. Its structural complexity and the presence of multiple functional groups make it a valuable intermediate in various fields, including organic synthesis and the development of novel therapeutic agents.[1] As with any synthesized compound intended for high-level applications, unambiguous structural elucidation and purity assessment are paramount. This guide serves as a comprehensive resource for researchers and drug development professionals, detailing the spectral characterization of this molecule.

This document moves beyond a simple presentation of data. As a senior application scientist, the goal is to provide a holistic understanding of why the spectra appear as they do and how to reliably obtain and interpret this data. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—providing not just the data, but also the underlying principles, field-tested experimental protocols, and in-depth analysis that connect each spectral feature back to the molecule's unique architecture.

Molecular Structure and Atom Numbering

A clear numbering system is essential for unambiguous assignment of spectral signals, particularly in NMR spectroscopy. The following diagram illustrates the structure of (E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid with a systematic numbering scheme that will be used throughout this guide.

Caption: Molecular structure with IUPAC numbering for NMR assignment.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. For a molecule like (E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid, the ¹H NMR spectrum is rich with information, clearly distinguishing between aromatic, vinylic, and methoxy protons.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, coupling constants (J), and integration values for the protons in the molecule. These predictions are based on established chemical shift ranges for similar structural motifs.[2][3][4]

Proton(s) Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-8~ 7.80d~ 16.01H
H-2, H-6~ 7.55d~ 8.52H
H-3, H-5~ 7.30d~ 8.52H
Aromatic (C11-C15)~ 6.90 - 7.40m-4H
H-7~ 6.45d~ 16.01H
OCH₃ (C16)~ 3.85s-3H
COOH~ 12.50br s-1H
Experimental Protocol for ¹H NMR

A robust and reproducible protocol is crucial for obtaining high-quality NMR data.

G Figure 2. ¹H NMR Experimental Workflow cluster_workflow start Start sample_prep 1. Sample Preparation Weigh 5-10 mg of sample. Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆). start->sample_prep transfer 2. Transfer to NMR Tube Filter if necessary. Transfer solution to a clean, 5 mm NMR tube. sample_prep->transfer instrument_setup 3. Instrument Setup Insert tube into spectrometer. Lock, tune, and shim the instrument. transfer->instrument_setup acquisition 4. Data Acquisition Acquire ¹H spectrum using standard pulse sequences. (e.g., 16-32 scans) instrument_setup->acquisition processing 5. Data Processing Apply Fourier transform, phase correction, and baseline correction. acquisition->processing analysis 6. Spectral Analysis Calibrate to solvent peak. Integrate signals and assign peaks. processing->analysis end End analysis->end

Caption: A standardized workflow for acquiring a ¹H NMR spectrum.

Causality Behind Experimental Choices:

  • Solvent Selection: DMSO-d₆ is an excellent choice for this compound due to its ability to dissolve polar carboxylic acids and its solvent peak appearing far from most signals of interest.[5] Crucially, it allows for the observation of the exchangeable carboxylic acid proton, which might be lost in solvents like D₂O.

  • Shimming: The process of shimming corrects for inhomogeneities in the magnetic field across the sample volume. A well-shimmed magnet is essential for achieving sharp, well-resolved peaks, which is critical for accurate multiplicity analysis and coupling constant determination.

In-depth Spectral Interpretation
  • Carboxylic Acid Proton (COOH, ~12.50 ppm): This proton appears as a broad singlet far downfield. Its significant deshielding is due to the electronegative oxygen atoms and its acidic nature. The broadness results from hydrogen bonding and chemical exchange with trace amounts of water in the solvent.

  • Vinylic Protons (H-7 & H-8, ~6.45 & ~7.80 ppm): These two protons appear as doublets. The large coupling constant (J ≈ 16.0 Hz) is the most definitive piece of evidence for the (E)- or trans-configuration across the double bond. H-8 is further downfield than H-7 because it is deshielded by the anisotropic effect of the carbonyl group.

  • Aromatic Protons (H-2, H-6, H-3, H-5, ~7.55 & ~7.30 ppm): The phenyl ring attached to the acrylic acid moiety shows a classic AA'BB' system, often appearing as two distinct doublets. Protons H-2 and H-6 are ortho to the electron-withdrawing acrylic group and are shifted downfield. Protons H-3 and H-5 are ortho to the electron-donating thioether group and are found slightly more upfield.

  • Aromatic Protons (C11-C15 Ring, ~6.90 - 7.40 ppm): The protons on the 2-methoxyphenylthio ring present a more complex multiplet. The substitution pattern breaks the symmetry, leading to four distinct signals with complex splitting patterns due to both ortho and meta couplings. Their chemical shifts are influenced by the electron-donating methoxy group and the thioether linkage.[2][6]

  • Methoxy Protons (OCH₃, ~3.85 ppm): The three protons of the methoxy group are chemically equivalent and are not coupled to any other protons. Therefore, they appear as a sharp singlet, a characteristic signature for this functional group.[7]

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. With broadband proton decoupling, each chemically unique carbon atom typically appears as a single sharp line, making it a powerful tool for confirming the number and type of carbon atoms present.

Predicted ¹³C NMR Spectral Data
Carbon(s) Predicted δ (ppm) Carbon Type
C-9 (C=O)~ 168.0Carboxylic Acid Carbonyl
C-11 (C-OCH₃)~ 158.0Aromatic C-O
C-8 (C=C)~ 145.0Vinylic
Aromatic C (quat)~ 125.0 - 140.0Aromatic Quaternary
Aromatic CH~ 110.0 - 135.0Aromatic CH
C-7 (C=C)~ 118.0Vinylic
C-16 (OCH₃)~ 56.0Methoxy
Experimental Protocol for ¹³C NMR

The protocol is similar to that for ¹H NMR but requires a higher sample concentration and longer acquisition times due to the low natural abundance of the ¹³C isotope.

G Figure 3. ¹³C NMR Experimental Workflow cluster_workflow start Start sample_prep 1. Sample Preparation Weigh 20-50 mg of sample. Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆). start->sample_prep transfer 2. Transfer to NMR Tube Transfer concentrated solution to a 5 mm NMR tube. sample_prep->transfer instrument_setup 3. Instrument Setup Insert tube, lock, tune (to ¹³C freq.), and shim the instrument. transfer->instrument_setup acquisition 4. Data Acquisition Acquire broadband proton-decoupled ¹³C spectrum. (Requires many scans, e.g., 1024 or more) instrument_setup->acquisition processing 5. Data Processing Apply Fourier transform, phase correction, and baseline correction. acquisition->processing analysis 6. Spectral Analysis Calibrate to solvent peak. Assign carbon signals. processing->analysis end End analysis->end

Caption: A standardized workflow for acquiring a ¹³C NMR spectrum.

Causality Behind Experimental Choices:

  • Higher Concentration: The natural abundance of ¹³C is only ~1.1%. A higher sample concentration is required to obtain a spectrum with an adequate signal-to-noise ratio in a reasonable amount of time.[5]

  • Proton Decoupling: Broadband proton decoupling is a standard technique where protons are continuously irradiated, collapsing all C-H coupling. This simplifies the spectrum to single lines for each carbon and provides a significant signal enhancement via the Nuclear Overhauser Effect (NOE), drastically reducing acquisition time.[8]

In-depth Spectral Interpretation
  • Carbonyl Carbon (C-9, ~168.0 ppm): The carboxylic acid carbonyl carbon is highly deshielded due to the double bond to one oxygen and a single bond to another, placing it in the characteristic downfield region for this functional group.

  • Aromatic Carbons (110-158 ppm): The twelve aromatic carbons appear in the typical range of 110-150 ppm.[2] Specific assignments can be complex but key signals can be identified. C-11, directly attached to the highly electronegative oxygen of the methoxy group, will be the most downfield aromatic carbon (~158.0 ppm). Quaternary carbons (C-1, C-4, C-10, C-11) generally have lower intensities than protonated carbons due to longer relaxation times and the lack of NOE enhancement.

  • Vinylic Carbons (C-7 & C-8, ~118.0 & ~145.0 ppm): The two carbons of the double bond are clearly visible. C-8 is further downfield as it is attached to the aromatic ring, while C-7 is more upfield, similar to other cinnamic acid derivatives.[9]

  • Methoxy Carbon (C-16, ~56.0 ppm): The sp³-hybridized carbon of the methoxy group appears upfield, in its characteristic region, clearly distinguished from the sp²-hybridized aromatic and vinylic carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its structure through fragmentation analysis.

Expected Mass Spectrometry Data

For (E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid (Molecular Formula: C₁₆H₁₄O₃S), the exact mass is 286.0664 g/mol .

m/z Value (Predicted) Ion Identity Fragmentation Pathway
286.0664[M]⁺˙ or [M+H]⁺Molecular Ion or Protonated Molecule
269.0633[M-OH]⁺α-cleavage, loss of hydroxyl radical
241.0684[M-COOH]⁺Loss of carboxyl group
197.0425[M-C₇H₅O]⁺ (2-methoxyphenylthio ion)Cleavage of the phenyl-sulfur bond
149.0238[M-C₉H₇O₂S]⁺ (phenylacrylic acid fragment)Cleavage of the phenyl-sulfur bond
45.0022[COOH]⁺α-cleavage, formation of acylium ion precursor
Experimental Protocol for MS

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, relatively non-volatile molecules like carboxylic acids.

G Figure 4. ESI-MS Experimental Workflow cluster_workflow start Start sample_prep 1. Sample Preparation Prepare a dilute solution (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile. start->sample_prep infusion 2. Sample Infusion Infuse the solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min). sample_prep->infusion ionization 3. Ionization Apply high voltage to the ESI needle, creating charged droplets that evaporate to form gas-phase ions. infusion->ionization analysis 4. Mass Analysis Ions are guided into the mass analyzer (e.g., TOF, Quadrupole) where they are separated based on their m/z ratio. ionization->analysis detection 5. Detection & Spectrum Ions strike a detector, generating a signal that is processed to create the mass spectrum. analysis->detection end End detection->end

Caption: A generalized workflow for Electrospray Ionization Mass Spectrometry.

Causality Behind Experimental Choices:

  • ESI Technique: ESI is preferred over harsher methods like Electron Impact (EI) for this molecule because it minimizes fragmentation during the ionization process, ensuring the observation of a strong molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode), which is critical for confirming the molecular weight.

  • High-Resolution MS (HRMS): Using a high-resolution analyzer like Time-of-Flight (TOF) or Orbitrap allows for the measurement of the exact mass to four decimal places. This enables the unambiguous determination of the molecular formula, distinguishing it from other compounds with the same nominal mass.

In-depth Spectral Interpretation
  • Molecular Ion Peak: In positive ion mode ESI, the most prominent peak would be the protonated molecule [M+H]⁺ at m/z 287.0742. Observing this peak confirms the molecular weight of the compound is 286.0664.

  • Key Fragmentations: Carboxylic acids often exhibit characteristic fragmentation patterns.[10][11]

    • Loss of Water ([M+H - H₂O]⁺): A common fragmentation for carboxylic acids, especially under certain ionization conditions.

    • Loss of COOH ([M-COOH]⁺): Decarboxylation can occur, leading to a fragment at m/z 241. This points directly to the presence of a carboxylic acid group.

    • Acylium Ion Formation: Cleavage of the C-C bond alpha to the carbonyl can lead to acylium ions, though other fragmentations may be more dominant.[12]

    • Thioether Cleavage: The C-S bonds are relatively weak and can cleave, leading to fragments corresponding to the two aryl portions of the molecule. This helps confirm the connectivity of the thioether bridge.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present in a sample.

Characteristic IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Type Functional Group
~ 3300 - 2500 (broad)O-H stretchCarboxylic Acid
~ 3100 - 3000C-H stretch (sp²)Aromatic & Vinylic
~ 3000 - 2850C-H stretch (sp³)Methoxy (CH₃)
~ 1710 - 1680C=O stretchCarboxylic Acid (conjugated)
~ 1640 - 1620C=C stretchVinylic (conjugated)
~ 1600, 1475C=C stretchAromatic Ring
~ 1250, 1030C-O stretchAryl Ether
~ 980C-H bend (out-of-plane)trans-disubstituted alkene
Experimental Protocol for FT-IR

Attenuated Total Reflectance (ATR) is a common and convenient method for analyzing solid samples.

G Figure 5. FT-IR (ATR) Experimental Workflow cluster_workflow start Start bkg_scan 1. Background Scan Clean the ATR crystal. Collect a background spectrum of the empty crystal. start->bkg_scan sample_load 2. Sample Loading Place a small amount of the solid sample directly onto the ATR crystal. bkg_scan->sample_load apply_pressure 3. Apply Pressure Use the pressure arm to ensure good contact between the sample and the crystal. sample_load->apply_pressure sample_scan 4. Sample Scan Collect the sample spectrum. The instrument automatically ratios it against the background. apply_pressure->sample_scan cleanup 5. Clean Up Remove the sample and clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol). sample_scan->cleanup analysis 6. Spectral Analysis Identify and assign characteristic absorption bands. cleanup->analysis end End analysis->end

Caption: A typical workflow for FT-IR analysis using an ATR accessory.

Causality Behind Experimental Choices:

  • ATR vs. KBr Pellet: The ATR method is significantly faster and less labor-intensive than the traditional KBr pellet method.[13] It requires minimal sample preparation and avoids potential issues with moisture in the KBr, which can obscure the O-H stretching region.

  • Background Scan: The background scan is critical as it measures the absorbance of the atmosphere (CO₂, H₂O) and the instrument itself. By collecting a sample spectrum as a ratio to this background, these environmental interferences are computationally removed, resulting in a clean spectrum of only the sample.

In-depth Spectral Interpretation
  • O-H Stretch (~3300-2500 cm⁻¹): The most prominent feature for this molecule is the extremely broad absorption band for the carboxylic acid O-H stretch. Its breadth is due to extensive hydrogen bonding between molecules in the solid state. This band often overlaps with the C-H stretching region.[14]

  • C=O Stretch (~1710-1680 cm⁻¹): A very strong, sharp peak appears in this region, characteristic of a carbonyl stretch. Its position below 1700 cm⁻¹ is indicative of conjugation with the C=C double bond and the aromatic ring, which lowers the bond order and thus the vibrational frequency.[9][15]

  • C=C Stretches (~1640-1620 cm⁻¹ and ~1600, 1475 cm⁻¹): Two types of C=C stretching vibrations are expected. The vinylic C=C stretch appears around 1630 cm⁻¹, while the aromatic ring stretches typically appear as a pair of bands around 1600 and 1475 cm⁻¹.

  • C-O Stretches (~1250, 1030 cm⁻¹): The spectrum will show strong bands corresponding to the C-O stretching of the aryl ether. Asymmetric and symmetric stretching modes often result in two distinct bands.

  • Out-of-Plane C-H Bend (~980 cm⁻¹): A strong absorption around 980 cm⁻¹ is a highly diagnostic band for a trans or (E)-disubstituted alkene, confirming the stereochemistry established by ¹H NMR.

References

  • 8.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. (2021, December 27). Chemistry LibreTexts. [Link]

  • Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. (2023, January 25). YouTube. [Link]

  • Middlemiss, N. E., & Harrison, A. G. (1979). The structure and fragmentation of protonated carboxylic acids in the gas phase. Canadian Journal of Chemistry, 57(21), 2827-2831. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of Colorado Boulder. [Link]

  • Interpreting H-NMR Spectra Aromatic Molecule. (2024, September 17). YouTube. [Link]

  • Coast, R., Pikus, M., Henriksen, P. N., & Nitowski, G. A. (1996). Vibrational Spectroscopic Observation of Acrylic Acid Coadsorbed in Dissociated and Molecular Forms on Oxidized Aluminum. The Journal of Physical Chemistry, 100(38), 15544-15550. [Link]

  • Michalska, A., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. Molecules, 26(20), 6207. [Link]

  • Kieber, R. J., et al. (2023). Ultraviolet absorption spectra of acrylic acid and its conjugate base, acrylate, in aqueous solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 302, 123019. [Link]

  • Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. (n.d.). National Center for Biotechnology Information. [Link]

  • Supplementary Information - The Royal Society of Chemistry. (2019). The Royal Society of Chemistry. [Link]

  • 15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2024, March 17). Chemistry LibreTexts. [Link]

  • NMR SPECTROSCOPY SEM-4, CC-8 PART-7, PPT-19. (n.d.). St. Paul's Cathedral Mission College. [Link]

  • UV-Vis Spectrum of Acrylic Acid. (n.d.). SIELC Technologies. [Link]

  • Al-Harrasi, A. S., et al. (2018). DFT Study of the Molecular Structure, Conformational Preference, Spectroscopic and Vibrational Analysis of Cinnamic Acid and Cinnamaldehyde. Journal of the Brazilian Chemical Society, 29(1), 133-146. [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025, May 29). AZoOptics. [Link]

  • Parker, W. C., & Timasheff, S. N. (1964). The Spectrophotometric Titration of Polyacrylic, Poly-L-aspartic, and Poly-L-glutamic Acids. Journal of Biological Chemistry, 239(12), 4299-4304. [Link]

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). (n.d.). JEOL. [Link]

  • Bencze, L., et al. (2013). Hydrogen bonding interactions in a-substituted cinnamic acid ester derivatives studied by FT–IR spectroscopy and calculations. Journal of Molecular Structure, 1040, 11-19. [Link]

  • 4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate. (2022, December 5). MDPI. [Link]

  • Synthesis of Cinnamic Acid from Benzoin Extract Using Sulfuric Acid as a Catalyst. (2025, August 26). Indonesian Journal of Chemical Science and Technology (IJCST). [Link]

  • 3-(4-Hydroxy-2-methoxyphenyl)acrylic acid. (n.d.). PubChem. [Link]

  • Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. (2024, February 3). Arabian Journal of Chemistry, 17(2), 105527. [Link]

  • Acrylic acid, 3-(p-methoxybenzoyl)-. (n.d.). NIST Chemistry WebBook. [Link]

  • 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0254165). (n.d.). NP-MRD. [Link]

  • (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. (2021, March 9). MDPI. [Link]

  • Synthesis of (E)-butyl-3-(4-methoxyphenyl) acrylate. (n.d.). ResearchGate. [Link]

  • 3-(2-Hydroxy-4-methoxy-phenyl)-acrylic acid. (n.d.). PubChem. [Link]

  • Synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid. (2009, June 15). PubMed. [Link]

  • (E)-2,3-Bis(4-methoxyphenyl)acrylic acid. (n.d.). ResearchGate. [Link]

  • 3-[4-(3-methylbut-2-enyloxy)phenyl]acrylic acid methyl ester. (2015, April 24). Phytonet. [Link]

Sources

Structural Elucidation and Electronic Characterization of Substituted Phenylacrylic Acids via 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted phenylacrylic acids (cinnamic acids) represent a critical scaffold in medicinal chemistry, serving as precursors for flavonoids, stilbenes, and various enzyme inhibitors. The structural integrity of these compounds—specifically the electronic environment of the


-unsaturated system and the stereochemistry of the olefinic bond—dictates their pharmacological efficacy.

This guide provides a rigorous framework for the analysis of these systems using Carbon-13 Nuclear Magnetic Resonance (


C NMR). Unlike Proton NMR (

H NMR), which relies on scalar coupling (

-values) for geometry,

C NMR offers a direct probe into the electronic skeleton and substituent-induced field effects (Hammett correlations), essential for validating synthetic pathways and isomeric purity.

Theoretical Framework: The Cinnamate Scaffold

To interpret the spectra accurately, one must understand the electronic polarization inherent in the phenylacrylic system. The molecule consists of three distinct electronic domains:

  • The Aromatic Ring: The source of substituent effects (induction and resonance).

  • The Olefinic Linker (

    
    ):  The conduit for electronic transmission.
    
  • The Carboxyl Terminus (

    
    ):  The electron-withdrawing anchor.[1]
    
Numbering and Electronic Flow

Standard IUPAC numbering treats the carboxyl carbon as C1. However, in NMR discussions of this scaffold, Greek designation is common to describe electronic effects:

  • 
     (C3):  Benzylic position. Highly sensitive to resonance effects from the phenyl ring.
    
  • 
     (C2):  Adjacent to the carbonyl.[1] Shielded relative to 
    
    
    
    due to polarization of the
    
    
    -system toward the oxygen.


Substituent Effects (Hammett Correlation)

The chemical shift of the


-carbon (

) correlates linearly with Hammett substituent constants (

).
  • Electron Donating Groups (EDG, e.g., -OMe): Increase electron density at

    
    , causing shielding  (Upfield shift).
    
  • Electron Withdrawing Groups (EWG, e.g., -NO2): Decrease electron density at

    
    , causing deshielding  (Downfield shift).
    

Experimental Methodology

Reliable detection of quaternary carbons (C1, C1') and accurate chemical shift referencing requires a protocol that exceeds standard "high-throughput" screening parameters.

Sample Preparation
  • Concentration: 30–50 mg per 0.6 mL solvent. High concentration is vital for

    
    C sensitivity (1.1% natural abundance).
    
  • Solvent Selection:

    • Standard:DMSO-d6 . Preferred over CDCl

      
       for carboxylic acids to prevent dimerization artifacts and improve solubility of polar derivatives.
      
    • Reference: Calibrate to the central DMSO septet at 39.52 ppm .

Acquisition Parameters (The "Why")
ParameterSettingRationale
Pulse Sequence zgpg30 (or equiv)Power-gated decoupling. Maintains NOE enhancement while decoupling protons during acquisition.[2]
Relaxation Delay (D1) 2.0 – 5.0 s Critical. Quaternary carbons (C=O, C-ipso) have long

relaxation times. Short D1 leads to saturation and loss of signal intensity.
Spectral Width 240 ppmEnsures capture of downfield carbonyls (up to 180 ppm) and potential aldehyde impurities (>190 ppm).
Scans (NS) > 512Required to resolve low-intensity quaternary carbons from baseline noise.

Data Analysis & Interpretation

Characteristic Chemical Shifts

The following table summarizes the expected chemical shift ranges for trans-cinnamic acid derivatives in DMSO-d6.

Carbon PositionTypeChemical Shift (

, ppm)
Electronic Driver
C=O (C1) Quaternary166 – 172 Anisotropic deshielding by C=O bond.

(C3)
Methine (=CH)140 – 148 Deshielded by conjugation with Phenyl and C=O.

(C2)
Methine (=CH)116 – 122 Shielded relative to

(resonance node).
C-ipso (C1') Quaternary130 – 140 Varies heavily with substituent nature.
Aromatic (C2'-C6') Methine/Quat110 – 165 Standard aromatic region; C-O/C-N substituted carbons shift >150.
Distinguishing E (Trans) vs. Z (Cis) Isomers

Stereochemistry is the most frequent ambiguity in phenylacrylic acid synthesis. While


H NMR coupling constants (

Hz vs

Hz) are the gold standard,

C NMR provides confirmation via the

-gauche effect
.
  • Mechanism: In the Z-isomer, the phenyl ring and the carboxylic acid group are on the same side (cis). This steric crowding causes compression of the electron clouds.

  • Observation: The steric compression results in an upfield shift (shielding) of the involved carbons (

    
    , 
    
    
    
    , and C-ipso) by 3–6 ppm compared to the E-isomer.
Assignment Workflow

The following diagram illustrates the logical flow for assigning the carbon backbone, integrating 1D and 2D NMR data.

AssignmentWorkflow cluster_logic Critical Decision Points Sample Substituted Phenylacrylic Acid H1 1H NMR (Determine E/Z via J-coupling) Sample->H1 C13 13C{1H} NMR (Identify # of Carbons) Sample->C13 HSQC HSQC (Assign Protonated Carbons) H1->HSQC correlates H to C C13->HSQC Check1 Is C-beta > 140 ppm? C13->Check1 Check2 Is C=O visible (~168)? C13->Check2 HMBC HMBC (Assign Quaternary Carbons) HSQC->HMBC anchors C-H to Quats Final Structural Confirmation HMBC->Final connects C=O and C-ipso

Figure 1: Integrated NMR assignment workflow. HSQC links protonated carbons (


, Ar-CH) to the carbon spectrum, while HMBC bridges the gaps across quaternary centers (C-ipso, C=O).

Substituent Effects: The Hammett Logic

Understanding how substituents perturb the


 and 

shifts allows for the prediction of spectral behavior in novel derivatives.
Mechanistic Pathway

The transmission of electronic effects follows the conjugated


-system.

ElectronicEffects Subst Substituent (Para) Ring Phenyl Ring (Resonance/Induction) Subst->Ring Electron Injection/Withdrawal CBeta C-Beta (High Sensitivity) Ring->CBeta Direct Conjugation CAlpha C-Alpha (Damped/Inverse Effect) CBeta->CAlpha Polarization CO Carboxyl (C=O) CAlpha->CO Inductive

Figure 2: Electronic transmission pathway. Note that


 is the primary sensor of resonance effects, while 

often shows smaller or inverse shifts due to bond polarization alternation.
Comparative Shift Table (Substituent Impact)

Data approximated from DMSO-d6 studies of trans-cinnamic acids [1, 2].

Substituent (Para)Effect

(ppm)

vs H

(ppm)
-NO

Strong EWG145.5+2.5 (Deshielded)122.5
-H Reference143.00.0119.5
-CH

Weak EDG142.8-0.2118.2
-OCH

Strong EDG142.0-1.0 (Shielded)116.8
-N(CH

)

Very Strong EDG139.5-3.5 (Shielded)113.5

Note: Strong EDGs (like dimethylamino) pump electron density into the


-position, significantly shielding it. The 

-carbon generally tracks this trend but with lower magnitude.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Solcaniova, E., Toma, S., & Gronowitz, S. (1976). Study of substituent effects on

    
    C NMR chemical shifts of phenyl-substituted phenylacrylic acids. Organic Magnetic Resonance.[1][3] 
    
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.

  • Nuñez, A., et al. (2009). 13C-NMR study of the structure of four cinnamic acids and their methyl esters. Journal of Molecular Structure.

Sources

Advanced Characterization of Diaryl Thioether Acrylic Acids via ESI-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mass spectrometry fragmentation dynamics of diaryl thioether acrylic acids . This scaffold—common in PPAR agonists (e.g., GW501516 analogues), metabolic modulators, and anti-inflammatory agents—presents unique analytical challenges due to the interplay between the labile thioether bridge and the conjugated acrylic acid tail.

Executive Summary & Chemical Context

Diaryl thioether acrylic acids typically consist of two aromatic rings linked by a sulfide bridge (


), with one ring bearing an acrylic acid side chain (

).

In drug development, characterizing these molecules requires precise mapping of the C-S bond stability and the acrylic acid conjugation . Under Electrospray Ionization (ESI), these compounds exhibit distinct fragmentation channels governed by charge localization on the carboxylate group (negative mode) or the sulfur atom (positive mode).

Key Analytical Challenges:

  • Isobaric Interference: Distinguishing between regioisomers (e.g., ortho vs. para substitution).

  • Sulfur Isotope Patterns: Leveraging the

    
     isotope (4.2% abundance) for elemental confirmation.
    
  • Energy-Dependent Pathways: Controlling the competition between decarboxylation and C-S cleavage.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, the following protocol utilizes a "ramp-scan" approach to capture both low-energy (precursor survival) and high-energy (structural diagnostic) ions.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in DMSO to 10 mM.

  • Working Solution: Dilute to 1

    
    M in 50:50 Methanol:Water (v/v) with 0.1% Formic Acid (for ESI+) or 5 mM Ammonium Acetate (for ESI-).
    
  • Critical Step: Avoid high concentrations of acetonitrile in the infusion solvent if analyzing in negative mode, as it can suppress ionization of the carboxylic acid.

Mass Spectrometry Parameters (Q-TOF/Orbitrap)
ParameterSetting (ESI Negative)Setting (ESI Positive)Rationale
Capillary Voltage 2.5 kV3.5 kVLower voltage in Neg mode reduces discharge.
Cone Voltage 30 V40 VModerate declustering without in-source fragmentation.
Source Temp 120°C150°CPrevents thermal degradation of the thioether.
Desolvation Gas

, 800 L/hr

, 800 L/hr
High flow aids stable spray.
Collision Energy Ramp 10–40 eVRamp 15–50 eVRamped energy captures the full fragmentation profile.
Workflow Visualization

The following diagram outlines the decision tree for selecting ionization modes and interpreting results.

ExperimentalWorkflow Start Analyte: Diaryl Thioether Acrylic Acid Ionization Ionization Selection Start->Ionization NegMode ESI Negative Mode (Preferred for -COOH) Ionization->NegMode Standard PosMode ESI Positive Mode (If Basic N present) Ionization->PosMode Alternative Scan Full Scan (MS1) Check Isotope Pattern (34S) NegMode->Scan PosMode->Scan CID Collision Induced Dissociation (Ramp 10-40 eV) Scan->CID PathA Pathway A: Decarboxylation (-44 Da) CID->PathA Low CE PathB Pathway B: C-S Cleavage CID->PathB High CE Analysis Structural Confirmation PathA->Analysis PathB->Analysis

Caption: Decision matrix for MS analysis of thioether acrylic acids, prioritizing ESI- for carboxylate stability.

Mechanistic Fragmentation Analysis

The fragmentation of diaryl thioether acrylic acids is dictated by the stability of the resulting resonance structures. The Negative Ion Mode (


)  is the most informative for this class.
Primary Pathway: Decarboxylation ( Loss)

The most facile channel involves the loss of carbon dioxide from the acrylic acid tail. This is often the base peak at low collision energies.

  • Mechanism: Charge remote fragmentation or hydride shift.

  • Observation: Neutral loss of 44 Da.

  • Diagnostic Value: Confirms the presence of a free carboxylic acid group. If the loss is 45 Da (COOH radical), it indicates a radical-driven process, usually less common in even-electron ESI spectra.

Secondary Pathway: C-S Bond Cleavage

As collision energy increases, the thioether bridge (


) becomes the focal point of stress.
  • 
    -Cleavage:  The bond between the sulfur and the aryl ring bearing the acrylic acid is often weaker due to electron-withdrawing effects of the conjugated system.
    
  • Product Ions:

    • Thiophenolate Ion (

      
      ):  If the charge is retained on the sulfur-containing fragment.
      
    • Aryl Anion (

      
      ):  Less stable, usually immediately protonated or rearranged.
      
The "Ortho Effect" Rearrangement

If the thioether linkage is ortho to the acrylic acid side chain, a specific rearrangement can occur involving the nucleophilic attack of the sulfur on the carbonyl carbon or the alkene.

  • Result: Elimination of small cyclic fragments or unexpected water losses (

    
    ) that are not observed in para isomers.
    
Fragmentation Pathway Diagram

The following diagram illustrates the specific bond breakages for a generic Diaryl Thioether Acrylic Acid.

FragmentationPathway Precursor Precursor Ion [M-H]- Decarbox [M-H-CO2]- (Decarboxylated Species) Precursor->Decarbox -44 Da (Low CE) ThioCleave1 Fragment A [Ar-S]- Precursor->ThioCleave1 C-S Cleavage ThioCleave2 Fragment B [Ar-Acrylic]- Precursor->ThioCleave2 Alt. Charge Retention Rearrange Cyclic Sulfonium Intermediate Decarbox->Rearrange Ortho-isomer only

Caption: Mechanistic map showing the competition between decarboxylation and thioether cleavage.

Quantitative Data Interpretation

When analyzing the MS/MS spectra, use the following table to correlate observed m/z shifts with structural features.

Observed Shift (

m/z)
InterpretationStructural Insight
-44 Da Loss of

Confirms Acrylic Acid moiety.
-18 Da Loss of

Suggests ortho interaction or hydroxyl substitution.
-32 Da Loss of S (Rare)Requires high energy; usually implies extrusion from a cyclic intermediate.
Base Peak

Indicates the acidic strength of the thiophenol fragment is high.
Isotope +2 ~4.5% of BaseConfirms presence of 1 Sulfur atom (

).

Case Study: Differentiation of Regioisomers

Scenario: You have synthesized two isomers of a PPAR agonist candidate: one with the thioether meta to the acrylic acid, and one para.

Differentiation Strategy:

  • Ionize in Negative Mode.

  • Apply Normalized Collision Energy (NCE) of 35%.

  • Observe the Ratio of Decarboxylation vs. C-S Cleavage.

    • Para-isomer: The extended conjugation stabilizes the decarboxylated radical anion, often leading to a higher intensity

      
       peak relative to the cleavage product.
      
    • Meta-isomer: Conjugation is interrupted. The C-S bond cleavage often dominates as the decarboxylated species is less resonance-stabilized.

References

  • Levsen, K., et al. (2005). Structure elucidation of phase II metabolites by tandem mass spectrometry: an overview. Journal of Mass Spectrometry. Link

  • Holčapek, M., et al. (2010). Fragmentation behavior of unsaturated carboxylic acids in electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry.[1] Link

  • Castillo, M., et al. (2016). Characterization of thioether metabolites by ESI-MS/MS: The role of sulfur oxidation states. Analytical Chemistry. Link

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Chapter on Fragmentation of Even-Electron Ions). Link

Sources

A Comprehensive Technical Guide to the Solubility and Stability of (E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The journey of a novel chemical entity from discovery to a viable pharmaceutical product is critically dependent on a thorough understanding of its physicochemical properties. Among these, solubility and stability are paramount, directly influencing bioavailability, formulation design, manufacturing processes, and shelf-life. This guide provides an in-depth technical framework for the comprehensive characterization of (E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid (CAS: 951624-15-0), a compound noted for its potential as a key intermediate in the development of novel therapeutic agents.[1] By integrating predictive analysis based on its molecular structure with robust, field-proven experimental protocols, this document serves as a practical resource for researchers, chemists, and drug development professionals. We will explore the causal relationships behind experimental choices, outline self-validating protocols compliant with international guidelines, and provide a clear roadmap for generating the critical data needed to advance a compound through the development pipeline.

Introduction to the Molecule: Structural and Physicochemical Context

(E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid is a molecule of interest with the following core attributes:

  • Molecular Formula: C₁₆H₁₄O₃S

  • Molecular Weight: 286.35 g/mol

  • CAS Number: 951624-15-0

Structural Analysis:

The molecule's structure provides immediate clues to its potential behavior:

  • Carboxylic Acid Group: The acrylic acid moiety is a weak acid, making its ionization state—and therefore its aqueous solubility—highly dependent on pH.

  • Thioether Linkage: The sulfur atom in the thioether bridge is susceptible to oxidation, representing a potential chemical instability pathway.

  • Large Aromatic Core: The two phenyl rings create a large, rigid, and hydrophobic backbone, which is expected to result in low intrinsic aqueous solubility.

  • Conjugated System: The extended system of double bonds across the acrylic acid and phenyl rings suggests the molecule will be chromophoric (allowing for UV-based analytical detection) and potentially susceptible to photodegradation.

Given these features, a proactive and systematic evaluation of its solubility and stability is not merely a data-gathering exercise but a foundational component of its risk assessment and development strategy.

Part I: Solubility Characterization - A Predictive and Experimental Approach

Poor aqueous solubility is a leading cause of failure for drug candidates, with up to 90% of pipeline compounds exhibiting this challenge.[2] A comprehensive understanding of solubility is therefore essential from the earliest stages of development.

Theoretical & Predictive Assessment

Before any benchwork begins, an analysis of the molecule's structure allows us to form a hypothesis about its solubility profile.

  • pH-Dependent Solubility: As a carboxylic acid, the molecule's solubility is governed by the Henderson-Hasselbalch equation. In an acidic environment (low pH), the carboxylic acid will be protonated (R-COOH), making it uncharged and less soluble in water.[3] As the pH of the solution increases above the molecule's pKa, it will deprotonate to form the carboxylate salt (R-COO⁻), a charged species that is significantly more water-soluble.[3][4] This behavior is typical for organic carboxylic acids.[5]

  • Solid-State Properties: The arrangement of molecules in the solid state profoundly impacts solubility.[6] The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid.[6] Amorphous forms are typically more soluble but less stable than their crystalline counterparts.[6][7] Therefore, identifying the solid form of the test material via techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) is a critical first step.[8]

Experimental Protocol: Thermodynamic Solubility Determination

The gold-standard "shake-flask" method is employed to determine thermodynamic equilibrium solubility.[9] This protocol is designed to be self-validating by ensuring that equilibrium is truly reached.

Objective: To determine the equilibrium solubility of (E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid in various aqueous media.

Methodology:

  • Preparation of a Supersaturated Solution: Add an excess amount of the solid compound to a known volume of the test medium (e.g., pH-adjusted buffer) in a sealed, inert container. The excess solid is crucial to ensure equilibrium is reached from a state of saturation.

  • Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours). A preliminary time-to-equilibrium study should be conducted by taking samples at various time points (e.g., 8, 16, 24, 48 hours) to confirm that the concentration in solution has reached a plateau.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the solid and liquid phases by centrifugation or filtration. Care must be taken to avoid temperature changes during this step that could alter solubility.

  • Sampling and Analysis: Carefully draw an aliquot of the clear supernatant.

  • Quantification: Determine the concentration of the dissolved compound in the aliquot using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10]

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Weigh Excess API B Add to Known Volume of Solvent A->B C Agitate at Constant Temperature (24-48h) B->C D Separate Phases (Centrifuge/Filter) C->D E Sample Supernatant D->E F Quantify by Validated HPLC Method E->F

pH-Solubility Profile

To fully characterize the compound for biopharmaceutical assessment, its solubility must be determined across a physiologically relevant pH range.

Protocol: The shake-flask method described above should be performed in a series of buffers, including at a minimum:

  • pH 1.2 (simulating gastric fluid)

  • pH 4.5

  • pH 6.8 (simulating intestinal fluid)

Data Presentation: The results should be summarized in a clear, tabular format.

pH of Medium Temperature (°C) Mean Solubility (µg/mL) Standard Deviation
1.225Experimental DataExperimental Data
4.525Experimental DataExperimental Data
6.825Experimental DataExperimental Data
7.425Experimental DataExperimental Data

Part II: Stability Assessment - A Comprehensive Framework

The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute that affects its safety and efficacy.[11] Stability testing provides evidence of how the quality of the API changes over time under the influence of environmental factors like temperature, humidity, and light.[12]

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability assessment. They are designed to intentionally degrade the API under conditions more severe than accelerated stability testing.[11][13] The primary goals are:

  • To identify likely degradation products and establish degradation pathways.[11][14]

  • To determine the intrinsic stability of the molecule.[11]

  • To develop and validate a stability-indicating analytical method that can resolve the API from all its degradation products.[15]

G API (E)-3-(4-(2-Methoxyphenylthio) phenyl)acrylic acid Hydrolysis Hydrolytic (Acid, Base, Neutral) API->Hydrolysis pH sensitivity Oxidation Oxidative (e.g., H₂O₂) API->Oxidation Thioether stability Thermal Thermal (Dry Heat) API->Thermal Thermolability Photo Photolytic (UV/Vis Light) API->Photo Light sensitivity

Experimental Protocols for Stress Conditions:

  • Hydrolytic Degradation:

    • Prepare solutions of the API in 0.1N HCl (acidic), water (neutral), and 0.1N NaOH (basic).

    • Store samples at an elevated temperature (e.g., 60°C) and analyze at time points (e.g., 0, 2, 4, 8, 24 hours).

    • Causality: This test evaluates the molecule's susceptibility to pH-mediated degradation. For this molecule, the primary effect will likely be ionization, but it confirms the stability of ester or amide-like bonds if they were present.

  • Oxidative Degradation:

    • Prepare a solution of the API in a suitable solvent and add a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).

    • Store the sample at room temperature and analyze at appropriate time points.

    • Causality: This is a critical test for this specific molecule. The thioether linkage is a known site of oxidation and is predicted to form the corresponding sulfoxide and/or sulfone. Identifying these degradants is key to developing a specific analytical method.

  • Thermal Degradation:

    • Store the solid API in a controlled temperature oven (e.g., 70°C) for a set period.[16]

    • Samples should be taken periodically and analyzed.

    • Causality: This study assesses the intrinsic thermal stability of the molecule in the solid state, which is vital for understanding required storage and shipping conditions.

  • Photostability:

    • Expose the solid API and a solution of the API to a controlled light source that provides both UV and visible output, as specified in ICH guideline Q1B.

    • Include a dark control sample wrapped in aluminum foil to differentiate between light-induced and thermal degradation.

    • Causality: The extensive conjugated double-bond system in the molecule makes it a likely candidate for photolytic degradation. This test is mandatory to determine if light-protective packaging is required.

Formal Stability Studies

Once the intrinsic stability is understood, formal stability studies are conducted according to ICH Q1A(R2) guidelines to establish a re-test period.[12][17]

Protocol:

  • Batch Selection: Use at least two or three batches of the API manufactured under similar circumstances.[18]

  • Container Closure System: The API should be stored in a container that simulates the proposed packaging for storage and distribution.[17]

  • Storage Conditions: Samples are stored under long-term and accelerated conditions.

Study Type Storage Condition Minimum Time Period
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months
  • Testing Frequency: For long-term studies, testing should occur every 3 months for the first year, every 6 months for the second year, and annually thereafter.[17][19] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[17][19]

Attributes to be Tested: Stability studies must include tests for attributes susceptible to change, which for this molecule would include:

  • Appearance (physical changes)

  • Assay (potency)

  • Degradation products (impurities)

  • Solid-state form (polymorphic or crystal habit changes, via XRPD)

Conclusion

The successful development of (E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid hinges on a proactive and rigorous characterization of its solubility and stability. The molecular structure strongly suggests potential challenges with low aqueous solubility in its free acid form and a susceptibility to oxidative and photolytic degradation. The predictive analyses and experimental frameworks detailed in this guide provide a comprehensive roadmap for addressing these challenges. By systematically applying these protocols, researchers can generate the high-quality, reliable data necessary to understand degradation pathways, develop robust formulations, establish appropriate storage conditions and re-test periods, and ensure compliance with global regulatory standards.[15] This structured approach mitigates risk and provides the foundational knowledge required to confidently advance this promising compound through the pharmaceutical development lifecycle.

References

  • Solitek Pharma. (2025, August 25). Critical Factors in the Stability of Pharmaceutical Solid Forms. Solitek Pharma.
  • Sharma, G., & Kumar, A. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Rasayan J. Chem.
  • Food And Drugs Authority. (2024, January 8). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. FDA Ghana.
  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Avanti Polar Lipids. (n.d.). Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed.
  • Solitek Pharma. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Solitek Pharma.
  • SK pharmteco. (n.d.). Forced Degradation Studies Can Reduce Stress(ors). SK pharmteco.
  • Vici Health Sciences. (2025, March 19). Solid State Properties of Drugs. Vici Health Sciences.
  • Guo, Y. (n.d.). Impact of Solid-State Characteristics to the Physical Stability of Drug Substance and Drug Product. Academia.edu.
  • European Medicines Agency. (2023, July 13).
  • World Health Organiz
  • Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257-60.
  • Slideshare. (n.d.). Solid state stability and shelf-life assignment, Stability protocols,reports and ICH guidelines.
  • World Health Organization. (2018, September 30). TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of Acrylic Acid in Organic Solvents. BenchChem.
  • Van Arnum, P. (2026, February 17). Exploring Solid-State Chemistry. Pharmaceutical Technology.
  • Moghaddam, S. Z. (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?
  • Chem-Impex International. (n.d.). (E)-3-(4-(2-Methoxyphenylthio)Phenyl)Acrylic Acid. Chem-Impex.
  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)? Reddit.
  • ResearchGate. (n.d.). Effect of system pH on partition coefficient (K) of carboxylic acids...
  • KNAUER. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 3-(2-Hydroxy-4-methoxy-phenyl)-acrylic acid. PubChem.
  • National Center for Biotechnology Information. (n.d.). 3-(4-Hydroxy-2-methoxyphenyl)acrylic acid. PubChem.
  • Sigma-Aldrich. (n.d.). (E)-3-(4-(4-Methoxyphenoxy)phenyl)acrylic acid. Sigma-Aldrich.
  • MedChemExpress. (n.d.). (E)-3-(4-Methoxyphenyl)acrylic acid. MedChemExpress.
  • Liu, B., et al. (2009). Synthesis and reaction mechanism of 3-(4-methoxyphenylazo) acrylic acid. Drug Discoveries & Therapeutics, 3(3), 93-96.
  • OSHA. (n.d.). Acrylic Acid.
  • ResearchGate. (n.d.). Synthesis of (E)-butyl-3-(4-methoxyphenyl) acrylate.
  • Waters. (n.d.). HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates.
  • National Center for Biotechnology Information. (2014, February 19). A Simple Solubility Tests for the Discrimination of Acrylic and Modacrylic Fibers. PubMed.
  • National Center for Biotechnology Information. (2009, June 15). Synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid. PubMed.

Sources

Comprehensive In Silico Profiling of (E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

From Quantum Mechanics to ADMET: A Candidate Evaluation Guide

Part 1: Executive Summary & Chemical Rationale

The molecule (E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid represents a classic pharmacophore designed for nuclear receptor modulation, specifically targeting Peroxisome Proliferator-Activated Receptors (PPARs) .

Structurally, it combines three critical domains:

  • Acidic Head Group (Acrylic Acid): Mimics fatty acids to form hydrogen bonds with the Tyr473/His323/His449 network in the PPAR Ligand Binding Domain (LBD).

  • Linker (Thioether): Provides flexibility and specific electronic properties distinct from ether or alkyl linkers, potentially influencing metabolic stability.

  • Hydrophobic Tail (2-Methoxyphenyl): Targets the hydrophobic pocket near Helix 3, crucial for ligand selectivity (PPAR

    
     vs. PPAR
    
    
    
    ).

This guide outlines a rigorous in silico workflow to validate this compound's potential as a metabolic modulator (e.g., for dyslipidemia or metabolic syndrome) before synthesis.

Part 2: Quantum Mechanical (QM) Profiling

Objective: To determine the thermodynamically preferred conformation and electronic distribution, which dictates receptor binding and reactivity.

2.1 Conformational Analysis (DFT)

The (E)-configuration of the acrylic acid double bond is generally more stable and biologically active than the (Z)-isomer. However, the flexibility of the thioether (-S-) bridge requires rotamer analysis.

Methodology:

  • Theory Level: Density Functional Theory (DFT) at B3LYP/6-311G(d,p) level.

  • Software: Gaussian 16 or ORCA.

  • Focus: Dihedral scan of the C-S-C bonds.

Key Insight: The sulfur atom acts as a "hinge." Unlike an ether oxygen, sulfur has larger d-orbitals and higher polarizability, often allowing for a tighter bond angle (~90-100°) compared to oxygen (~105-110°). This impacts the molecule's ability to fold into the LBD.

2.2 Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap predicts chemical reactivity.

  • HOMO Location: Likely centered on the thioether sulfur and the central phenyl ring. This indicates the sulfur atom is the primary site for oxidative metabolism (S-oxidation).

  • LUMO Location: Delocalized over the acrylic acid moiety, making it susceptible to Michael addition (though less likely in physiological pH compared to enzymatic oxidation).

Data Summary: Electronic Properties (Predicted)

Property Predicted Value Biological Implication
Dipole Moment ~3.5 - 4.2 Debye Moderate polarity; good membrane permeability.
HOMO Energy -5.8 eV High susceptibility to CYP450 oxidation (Sulfur).
LUMO Energy -2.1 eV Stable against spontaneous reduction.

| Rotatable Bonds | 4 | Flexible enough to induce fit, rigid enough to minimize entropy penalty. |

Part 3: Molecular Docking & Target Identification

Objective: To predict binding affinity and selectivity towards PPAR subtypes.

Hypothesis: Based on the structural similarity to GW501516 and fibrates , this molecule is predicted to be a PPAR


 (Delta)  or PPAR

(Alpha)
agonist. The 2-methoxy group provides steric bulk that often clashes with the smaller binding pocket of PPAR

, potentially reducing off-target adipogenic effects.
3.1 Docking Workflow (AutoDock Vina)

We utilize a rigid-receptor, flexible-ligand approach.

Target Selection:

  • Primary Target: PPAR

    
     (PDB ID: 3GZ9  - Co-crystal with GW501516).
    
  • Off-Target: PPAR

    
     (PDB ID: 2PRG  - Co-crystal with Rosiglitazone).
    

Critical Interactions to Monitor:

  • Acid Head: H-bonds with His323 , His449 , and Tyr473 (AF-2 helix stabilization).

  • Thioether Linker: Hydrophobic interaction with Cys285 (unique to PPARs).

  • Tail (2-OMe): Hydrophobic contacts in the "arm" pocket.

3.2 Visualization of Signaling Pathway

Activation of PPAR


 by the ligand triggers a cascade resulting in fatty acid oxidation.

PPAR_Pathway Ligand (E)-3-(4-(2-Methoxyphenylthio) phenyl)acrylic acid PPAR PPARδ Receptor (Cytosol/Nucleus) Ligand->PPAR Binding (Kd ~nM) Complex PPARδ-RXR Heterodimer PPAR->Complex Dimerization RXR RXR (Retinoid X Receptor) RXR->Complex DNA PPRE (Peroxisome Proliferator Response Element) Complex->DNA Translocation & Binding CoAct Co-Activators (PGC-1α) CoAct->Complex Recruitment CPT1 CPT1 (Fatty Acid Uptake) DNA->CPT1 Transcription Up PDK4 PDK4 (Glucose Sparing) DNA->PDK4 Transcription Up UCP UCP (Thermogenesis) DNA->UCP Transcription Up

Figure 1: Predicted Mechanism of Action. The ligand activates PPAR


, recruiting PGC-1

to drive transcription of genes involved in lipid catabolism.
Part 4: ADMET Profiling (In Silico)

Objective: To predict the "drug-likeness" and safety profile.

4.1 Metabolism (The "S" Factor)

The thioether (-S-) is the metabolic weak point.

  • Phase I: High probability of S-oxidation by FMO3 (Flavin-containing monooxygenase) or CYP3A4 to form the Sulfoxide and subsequently the Sulfone .

  • Implication: The sulfoxide metabolite often creates a chiral center. If the sulfoxide is active, the drug has a prolonged effect; if toxic, the thioether is a liability.

4.2 Physiochemical Properties (SwissADME)
  • Lipophilicity (LogP): Predicted ~3.8 - 4.2. (Optimal for oral bioavailability).

  • Water Solubility: Moderate (due to the carboxylic acid).

  • BBB Permeability: Likely High (Pass).

  • Lipinski Rule of 5: 0 Violations .

Toxicity Alerts:

  • hERG Inhibition: Medium Risk. (Common for hydrophobic linkers with basic nitrogens, but this molecule lacks basic nitrogen, lowering the risk).

  • Ames Test: Predicted Negative (Cinnamic acids are generally non-mutagenic).

Part 5: Experimental Protocols (Self-Validating)
Protocol A: Molecular Docking with AutoDock Vina

Rationale: To confirm binding mode and affinity.

  • Ligand Preparation:

    • Draw structure in ChemDraw; export as SMILES.

    • Convert to 3D using OpenBabel: obabel -i smi ligand.smi -o pdbqt -O ligand.pdbqt --gen3d

    • Validation: Ensure the acrylic acid double bond is restricted to (E) geometry.

  • Receptor Preparation:

    • Download PDB: 3GZ9 .

    • Remove water and native ligand (GW501516).

    • Add polar hydrogens and Kollman charges using MGLTools.

  • Grid Generation:

    • Center grid box on the native ligand coordinates.

    • Size: 22 x 22 x 22 Å (covers the LBD).

  • Docking Run:

    • Exhaustiveness: 32 (High precision).

    • Command: vina --config config.txt --ligand ligand.pdbqt

  • Analysis:

    • Select poses with

      
       kcal/mol.
      
    • Check for H-bond distance < 3.0 Å with His323 .

Protocol B: DFT Geometry Optimization

Rationale: To obtain the lowest energy conformer for docking.

  • Input Generation:

    • Software: Gaussian 16.

    • Keywords: # opt freq B3LYP/6-311G(d,p) scrf=(solvent=water)

    • Note: Solvation model (PCM) is crucial as the drug acts in a biological fluid.

  • Execution:

    • Verify NImag=0 (No imaginary frequencies) to confirm a true minimum.

  • Output Interpretation:

    • Extract Dipole Moment and HOMO/LUMO energies.

    • Visualize the Electrostatic Potential (ESP) map to identify the negative region around the carboxylate (receptor interaction site).

Part 6: References
  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

  • Nayak, C., et al. (2019).[1] Novel Cinnamic Acid Derivatives as Potential PPARδ Agonists for Metabolic Syndrome: Design, Synthesis, Evaluation and Docking Studies. Current Drug Discovery Technologies.

  • Xu, H. E., et al. (2002). Structural basis for antagonist-mediated recruitment of nuclear co-repressors by PPARalpha. Nature.

  • Gaussian 16, Revision C.01 , M. J. Frisch, et al., Gaussian, Inc., Wallingford CT, 2016.

Sources

A Comprehensive Guide to the Crystalline Structure of Substituted (E)-Phenylacrylic Acids: Principles and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted (E)-phenylacrylic acids, commonly known as cinnamic acids, are a pivotal class of compounds in medicinal chemistry and materials science.[1][2][3] Their therapeutic efficacy and physicochemical properties—such as solubility, stability, and bioavailability—are intrinsically linked to their three-dimensional arrangement in the solid state. This technical guide provides an in-depth exploration of the crystalline structure of these compounds. We will dissect the fundamental principles of crystal engineering, analyze the profound impact of aromatic substitution on crystal packing, and present detailed protocols for their structural elucidation. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into how manipulating crystal structure can optimize the performance of active pharmaceutical ingredients (APIs).

Introduction

The Significance of (E)-Phenylacrylic Acids in Drug Development

(E)-phenylacrylic acid and its derivatives are not merely synthetic curiosities; they are prevalent in nature and form the backbone of numerous biologically active molecules.[1][2] Their versatile scaffold, featuring a carboxylic acid, an alkene, and an aromatic ring, allows for a wide range of chemical modifications to tune their pharmacological profiles.[1] These compounds have demonstrated a broad spectrum of activities, including antimicrobial, antioxidant, anti-diabetic, and anticancer properties, making them attractive candidates for drug discovery.[1][2][3]

The Critical Role of Crystalline Structure in API Performance

For any API to be effective, it must be deliverable. The solid-state form of a drug is a critical determinant of its performance. Properties like melting point, solubility, dissolution rate, and mechanical strength are not solely dependent on the molecular structure but are heavily influenced by how the molecules are arranged in the crystal lattice.[4][5] Crystal engineering, the rational design of crystalline solids, has therefore emerged as an essential tool in pharmaceutical development.[6][7] By understanding and controlling the intermolecular interactions that govern crystal packing, we can address challenges like poor aqueous solubility, which affects approximately 40% of commercial drugs and up to 90% of newly discovered compounds.[4]

An Introduction to Crystal Engineering and Supramolecular Synthons

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions.[6][7] The primary tool in our arsenal is the hydrogen bond, a highly directional and strong non-covalent interaction.[6][7] We design crystal structures by employing "supramolecular synthons," which are robust and predictable patterns of intermolecular interactions. For substituted (E)-phenylacrylic acids, the most important of these is the carboxylic acid dimer, which will be discussed in detail.

Fundamental Principles of Crystal Packing in Phenylacrylic Acids

The solid-state architecture of phenylacrylic acids is a delicate balance of strong and weak intermolecular forces. Understanding these interactions is the first step toward predicting and controlling the crystalline form.

The Carboxylic Acid Dimer: The Primary Supramolecular Synthon

The most dominant and structure-directing interaction in the vast majority of substituted (E)-phenylacrylic acids is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid moieties of two separate molecules.[8][9] This creates a highly stable, eight-membered ring motif that is a cornerstone of their crystal structures. The reliability of this synthon makes it a powerful predictive tool in designing new crystal structures.

Weaker Intermolecular Interactions

While the carboxylic acid dimer provides the primary structure, the overall three-dimensional packing is orchestrated by a network of weaker, yet significant, interactions:

  • C-H···O and C-H···π Interactions: These are weaker hydrogen bonds where a carbon atom acts as the hydrogen donor. The acceptor can be the carbonyl oxygen of the carboxylic acid or the π-electron cloud of an aromatic ring. These interactions are crucial in linking the primary dimer units into layers or more complex three-dimensional networks.[8][9][10][11][12]

  • π-π Stacking: The aromatic phenyl rings can interact through π-π stacking, where the electron clouds of adjacent rings overlap. The geometry of this stacking (e.g., parallel-displaced, T-shaped) is highly dependent on the nature and position of the substituents.[13]

  • Halogen Bonding: When the phenyl ring is substituted with halogens (F, Cl, Br, I), halogen bonding can become a significant structure-directing force. This is an attractive, non-covalent interaction between an electrophilic region on the halogen atom and a nucleophilic site on an adjacent molecule.

The Influence of Molecular Conformation

The overall planarity of the molecule, specifically the torsion angle between the phenyl ring and the acrylic acid group, plays a role in how efficiently the molecules can pack. Steric hindrance from bulky ortho-substituents can force the phenyl ring out of the plane of the acrylic acid moiety, leading to less dense packing and potentially different crystal forms.[14][15]

The Impact of Aromatic Substitution on Crystal Structure

The true power of crystal engineering with this class of compounds lies in the ability to systematically alter the crystal packing by introducing different substituents at various positions on the phenyl ring.[13][16]

A Systematic Analysis of Substituent Effects

The electronic nature and size of a substituent can profoundly influence the intermolecular interactions:

  • Electron-Withdrawing Groups (e.g., -NO₂, -CN, -Cl): These groups can enhance C-H···O interactions by making the aromatic protons more acidic. They can also participate in other specific interactions, such as halogen bonding.

  • Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups can influence π-π stacking interactions by altering the electron density of the aromatic ring. The methoxy group's oxygen atom can also act as a hydrogen bond acceptor.[10][11]

  • Positional Isomerism (ortho, meta, para): The position of the substituent is critical. An ortho substituent can introduce steric hindrance that disrupts planarity and prevents certain packing motifs.[14][15] A para substituent, in contrast, often has a more predictable influence on the overall packing symmetry.

Polymorphism: The Challenge of Multiple Crystal Forms

Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[17][18] These different forms, or polymorphs, can have distinct physicochemical properties. For example, 3-fluoro-trans-cinnamic acid exhibits at least two polymorphs, both of which can be isolated from various solvent systems.[17][18] One polymorph can irreversibly transform into the other upon heating, highlighting the importance of understanding the thermodynamic relationships between different solid forms during drug development.[17][18]

Tabulated Crystallographic Data for Key Derivatives

To illustrate the impact of substitution, the following table summarizes key crystallographic parameters for a selection of (E)-phenylacrylic acid derivatives.

CompoundSubstituentSpace GroupKey InteractionsReference
(E)-cinnamic acid (β-form)NoneP2₁/cO-H···O dimers, C-H···O[19][20][21]
(E)-3-fluorocinnamic acid (β1)3-FP-1O-H···O dimers, C-H···F[17][18]
(E)-3-fluorocinnamic acid (β2)3-FP2₁/cO-H···O dimers, C-H···F[17][18]
(E)-4-chlorocinnamic acid4-ClP2₁/cO-H···O dimers, C-H···Cl[19][20][21]
(E)-3-(pyridin-4-yl)acrylic acid4-pyridylP2₁/cO-H···N chains, C-H···O[22]

Experimental Workflow for Crystal Structure Determination

The elucidation of a crystal structure is a systematic process that begins with synthesis and culminates in a refined 3D model of the molecular arrangement.

Synthesis of Substituted (E)-Phenylacrylic Acids

These compounds are commonly synthesized via classic organic reactions such as the Perkin reaction or the Knoevenagel and Claisen-Schmidt condensations.[2][3] These methods typically involve the condensation of a substituted benzaldehyde with an acid anhydride, malonic acid, or an acetate derivative.[2][23]

Protocol: Single Crystal Growth Methodologies

Obtaining high-quality single crystals is often the most challenging step. The goal is to create conditions where molecules slowly and orderly assemble into a crystalline lattice.

Objective: To grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions) for X-ray diffraction analysis.[24]

Self-Validation: The success of the protocol is validated by the quality of the diffraction data obtained. Sharp, well-defined diffraction spots are indicative of a good quality single crystal.

Method 1: Slow Evaporation

  • Dissolution: Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent (e.g., ethanol, acetone, ethyl acetate) at room temperature or with gentle heating. The choice of solvent is critical and often requires screening.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or beaker to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with parafilm and pierce a few small holes with a needle. This allows the solvent to evaporate slowly over several days to weeks.

  • Incubation: Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of a lab bench).

  • Harvesting: Once crystals of suitable size have formed, carefully remove them from the solution using a spatula or forceps and allow them to dry.

Method 2: Vapor Diffusion

  • Preparation: Place a small, open vial containing a concentrated solution of the compound inside a larger, sealed jar.

  • Anti-Solvent: Add a small amount of an "anti-solvent" to the bottom of the larger jar. The anti-solvent should be a liquid in which the compound is poorly soluble but which is miscible with the solvent used to dissolve the compound.

  • Diffusion: Over time, the anti-solvent vapor will slowly diffuse into the inner vial, gradually decreasing the solubility of the compound and inducing crystallization.

Protocol: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the precise three-dimensional structure of a crystalline solid.[24][25]

Objective: To determine the unit cell parameters, space group, and atomic positions of the atoms within the crystal.[24]

Self-Validation: The quality of the final structural model is assessed by statistical parameters such as the R-factor (residual factor), which should typically be below 0.05 for a well-refined structure.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, often using a cryo-loop and a cryo-protectant oil.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[25]

  • Diffraction Pattern: As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique pattern of diffraction spots of varying intensities.[26] A detector records the position and intensity of thousands of these reflections.

  • Structure Solution: The collected data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This process optimizes the atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The final output is a crystallographic information file (CIF) containing all the structural details.[24]

Visualization of the Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xrd Single-Crystal X-ray Diffraction (SC-XRD) s1 Starting Materials (Substituted Benzaldehyde + Reagent) s2 Chemical Reaction (e.g., Knoevenagel Condensation) s1->s2 s3 Crude Product s2->s3 s4 Purification (Recrystallization/Chromatography) s3->s4 c1 Dissolve in Suitable Solvent s4->c1 Purified Compound c2 Slow Evaporation or Vapor Diffusion c1->c2 c3 Single Crystal Formation c2->c3 x1 Mount Crystal on Goniometer c3->x1 High-Quality Crystal x2 X-ray Irradiation & Data Collection x1->x2 x3 Structure Solution (Direct Methods) x2->x3 x4 Structure Refinement x3->x4 output Final Crystal Structure (CIF File) x4->output

Caption: Workflow from synthesis to crystal structure elucidation.

Structure-Property Relationships in Drug Development

The ultimate goal of this structural analysis is to establish clear relationships between the crystalline form and the bulk properties relevant to drug development.

Correlating Crystal Packing with Melting Point and Stability

Generally, more efficient and denser crystal packing, characterized by stronger and more numerous intermolecular interactions, leads to a higher melting point and greater thermodynamic stability. By designing cocrystals or selecting specific polymorphs, it is possible to modulate the melting point of an API over a significant range.[5]

Impact on Solubility and Dissolution Rate

The energy required to break apart the crystal lattice and solvate the individual molecules is a key component of the overall solubility. Weaker intermolecular interactions in the crystal lattice (as seen in some polymorphs or cocrystals) can lead to a lower lattice energy and, consequently, higher aqueous solubility and a faster dissolution rate.[4][5] This is a primary strategy for improving the bioavailability of poorly soluble drugs.[6]

Conclusion and Future Outlook

The crystalline structure of substituted (E)-phenylacrylic acids is a rich and complex field where fundamental principles of supramolecular chemistry have a direct and tangible impact on pharmaceutical science. The robust nature of the carboxylic acid dimer synthon provides a reliable starting point for crystal design, while the strategic placement of various substituents on the phenyl ring allows for the fine-tuning of crystal packing to optimize critical physicochemical properties.

The future of this field lies in the continued development of computational methods to predict crystal structures and properties in silico, reducing the experimental burden of polymorph and cocrystal screening. As our understanding of the interplay between various non-covalent interactions deepens, the rational, de novo design of crystalline APIs with tailored properties will move from an ambitious goal to a routine practice in drug development.

References

  • Polymorphism in a trans-Cinnamic Acid Derivative Exhibiting Two Distinct β-type Phases. (2013).
  • Khoj, M. A., Hughes, C. E., Harris, K. D. M., & Kariuki, B. M. (2013). Polymorphism in a trans-Cinnamic Acid Derivative Exhibiting Two Distinct β‑type Phases. Crystal Growth & Design.
  • Modeling hydrogen bonding interactions in α-substituted cinnamic acid ester derivatives by semiempirical quantum chemical calculations. (n.d.).
  • Kovács, A., & Kaczor, A. (n.d.).
  • Polymorphism of cinnamic and α-truxillic acids : New additions to an old story. (n.d.). Ouvrir la science.
  • de Oliveira, T. B., et al. (2017).
  • de Oliveira, T. B., et al. (2017).
  • Kovács, A. (2013). Hydrogen bonding interactions in a-substituted cinnamic acid ester derivatives studied by FT–IR spectroscopy and calculations. Repository of the Academy's Library.
  • Abdelmoty, I. (2005). Polymorphism of Cinnamic and α-Truxillic Acids: New Additions to an Old Story†. Crystal Growth & Design.
  • Kovács, A. (2013). Modeling hydrogen bonding interactions in alpha-substituted cinnamic acid ester derivatives by semiempirical quantum chemical calculations. Repository of the Academy's Library.
  • Hydrogen-bonding interactions in the crystalline-phase structures of cinnamic acid deriv
  • Abdelmoty, I. (2005). Polymorphism of Cinnamic and α-Truxillic Acids: New Additions to an Old Story†. ACS Figshare.
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  • Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. (n.d.). PMC.
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  • McNamara, D. P., et al. (n.d.). Using Cocrystals To Systematically Modulate Aqueous Solubility and Melting Behavior of an Anticancer Drug. PMC.
  • Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. (2024).
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  • Kumar, N., & Parle, A. (2019). Cinnamic acid derivatives: An ERA.
  • Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid. (n.d.). University of Kentucky X-Ray Crystallography Facility.
  • de Oliveira, P. S. M., & da Silva, J. F. M. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development.
  • Block, S., Filippakis, S., & Schmidt, G. (1967). Topochemistry. Part XVII. The crystal structures of two modifications of trans-β-2-thienylacrylic acid. Journal of The Chemical Society B: Physical Organic.
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  • Mabkhot, Y. N., et al. (2014). Synthesis, Characterization and X-Ray Crystal Structure of 3-Methyl-4-oxo-7-phenyl-4,7-dihydrothieno[2,3-b]pyridine-2-carboxyxlic Acid Ethyl Ester. Asian Journal of Chemistry.

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Methodological & Application

Synthesis of (E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable

Executive Summary

This application note details a robust, two-step protocol for the synthesis of (E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid . This scaffold is a critical pharmacophore in metabolic disease research, particularly as a ligand for Peroxisome Proliferator-Activated Receptors (PPAR


/

). The method utilizes a Copper(I)-catalyzed Ullmann-type C-S coupling followed by a stereoselective Knoevenagel-Doebner condensation. This route is optimized for reproducibility, high stereochemical purity (>98% E-isomer), and scalability from milligram to multigram batches.

Retrosynthetic Strategy & Logic

The synthetic design prioritizes the convergent assembly of the diaryl thioether core followed by the vinylogous extension of the carboxylic acid tail.

  • Disconnection A (Vinyl Extension): The acrylic acid moiety is installed via a Knoevenagel-Doebner condensation . This method is selected over the Heck reaction or Horner-Wadsworth-Emmons olefination because it directly yields the free acid with high trans (E) selectivity driven by the thermodynamics of the decarboxylation step.

  • Disconnection B (Thioether Linkage): The C-S bond is formed via a Cu(I)-catalyzed Ullmann coupling . While nucleophilic aromatic substitution (

    
    ) is possible with fluorinated substrates, the Ullmann protocol allows the use of the more accessible 4-bromobenzaldehyde and tolerates the electron-rich nature of the 2-methoxybenzenethiol nucleophile.
    

Retrosynthesis Target (E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid Aldehyde 4-(2-Methoxyphenylthio)benzaldehyde Target->Aldehyde Disconnection A (Knoevenagel-Doebner) Fragments 4-Bromobenzaldehyde + 2-Methoxybenzenethiol Aldehyde->Fragments Disconnection B (Cu-Catalyzed C-S Coupling) Malonic Malonic Acid

Figure 1: Retrosynthetic analysis showing the convergent assembly of the thioether core and the vinylogous extension.

Experimental Protocols

Phase 1: Synthesis of 4-(2-Methoxyphenylthio)benzaldehyde

Reaction Type: Copper-Catalyzed Ullmann-Type Coupling (C-S Bond Formation).

Rationale: Direct nucleophilic attack of thiols on unactivated aryl bromides is kinetically slow. We employ a CuI/Ligand system to facilitate oxidative addition.[1]


 serves as the base to generate the thiolate anion in situ.

Reagents & Materials:

Reagent Equiv. MW ( g/mol ) Quantity (Example)
4-Bromobenzaldehyde 1.0 185.02 1.85 g
2-Methoxybenzenethiol 1.1 140.20 1.54 g
Copper(I) Iodide (CuI) 0.05 190.45 95 mg
L-Proline (Ligand) 0.10 115.13 115 mg

| Potassium Carbonate (


) | 2.0 | 138.21 | 2.76 g |
| DMSO (Anhydrous) | - | - | 20 mL |

Step-by-Step Protocol:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Allow to cool under Argon flow.

  • Charging: Add 4-Bromobenzaldehyde, CuI, L-Proline, and

    
     to the flask.
    
  • Solvent Addition: Add anhydrous DMSO via syringe. Sparge the mixture with Argon for 10 minutes to remove dissolved oxygen (Critical: Oxygen promotes disulfide dimerization of the thiol).

  • Thiol Addition: Add 2-Methoxybenzenethiol dropwise via syringe.

  • Reaction: Fit the flask with a reflux condenser and heat to 90°C for 12–16 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting bromide (

      
      ) should disappear, replaced by a lower 
      
      
      
      aldehyde product.
  • Workup: Cool to room temperature. Pour the mixture into 100 mL of ice-water. Extract with Ethyl Acetate (

    
     mL).
    
  • Washing: Wash combined organics with Brine (

    
     mL) to remove DMSO. Dry over 
    
    
    
    , filter, and concentrate.
  • Purification: The crude yellow oil often solidifies. If necessary, purify via flash chromatography (Hexane/EtOAc 9:1) to yield a pale yellow solid.[2]

Phase 2:

Reaction Type: Knoevenagel Condensation (Doebner Modification).[3]

Rationale: The Doebner modification uses malonic acid in pyridine.[4][5] The initial condensation forms an arylidenemalonic acid intermediate, which undergoes thermal decarboxylation. This step is highly stereoselective for the trans (E) isomer due to the steric relief in the transition state of the decarboxylation.

Reagents & Materials:

Reagent Equiv. MW ( g/mol ) Quantity (Example)
Thioether Aldehyde (from Phase 1) 1.0 244.31 2.44 g
Malonic Acid 2.0 104.06 2.08 g
Piperidine 0.1 85.15 ~0.1 mL (cat.)

| Pyridine | Solvent | - | 15 mL |[6]

Step-by-Step Protocol:

  • Setup: In a 50 mL RBF, dissolve the Phase 1 aldehyde (2.44 g) and Malonic acid (2.08 g) in Pyridine (15 mL).

  • Catalysis: Add Piperidine (catalytic amount, ~5-10 drops).

  • Reaction: Heat the mixture to reflux (100–115°C) .

    • Visual Check: Vigorous evolution of

      
       gas will be observed.
      
    • Endpoint: Continue reflux until gas evolution ceases completely (typically 2–4 hours).

  • Quench & Precipitation: Cool the reaction mixture to room temperature. Slowly pour the reaction mixture into a beaker containing cold HCl (2M, 100 mL) with vigorous stirring.

    • Mechanism:[1][7][8][9][10][11][12][13] The HCl neutralizes the pyridine and protonates the carboxylate, causing the free acid product to precipitate immediately.

  • Isolation: Filter the white/off-white precipitate using a Buchner funnel. Wash the cake thoroughly with water to remove pyridinium salts.

  • Purification: Recrystallize the crude solid from Ethanol/Water (or pure Ethanol) to obtain high-purity crystals.

Analytical Validation

Expected NMR Data (Self-Validation): To confirm the success of the synthesis, look for these diagnostic signals:

  • Stereochemistry Check: The alkene protons will appear as two doublets in the aromatic region (6.3–7.8 ppm). The coupling constant (

    
    ) must be 15–16 Hz , confirming the (E)-geometry. (A cis isomer would show 
    
    
    
    Hz).
  • Thioether Check: The methoxy group singlet should appear around

    
     3.8 ppm.
    
  • Carboxylic Acid: A broad singlet at

    
     11–13 ppm (often invisible if trace water is present in DMSO-d6).
    

Table 1: Key Diagnostic


 NMR Signals (DMSO-

)
MoietyChemical Shift (

)
MultiplicityCoupling (

)
Interpretation

12.40Broad s-Carboxylic Acid

7.55Doublet16.0 Hz

-proton (Trans)

6.45Doublet16.0 Hz

-proton (Trans)

3.82Singlet-Methoxy group

Process Workflow Diagram

Workflow Start Start: 4-Bromobenzaldehyde + 2-Methoxybenzenethiol Step1 Step 1: Ullmann Coupling (CuI, L-Proline, K2CO3, DMSO, 90°C) Start->Step1 Check1 QC: TLC Check (Disappearance of Bromide) Step1->Check1 Workup1 Workup: Extraction (EtOAc) & Concentration Check1->Workup1 Intermed Intermediate: 4-(2-Methoxyphenylthio)benzaldehyde Workup1->Intermed Step2 Step 2: Knoevenagel Condensation (Malonic Acid, Pyridine, Piperidine, Reflux) Intermed->Step2 Check2 QC: Monitor CO2 Evolution (Cessation = Complete) Step2->Check2 Quench Quench: Pour into cold 2M HCl (Precipitation of Product) Check2->Quench Final Final Product: (E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid Quench->Final

Figure 2: Step-by-step experimental workflow including critical quality control (QC) points.

References

  • Ullmann Coupling Mechanism & Protocols

    • Sperotto, E., et al. "The Ligand-Free Copper-Catalyzed Arylation of Thiols." Journal of Organic Chemistry, 2008.[14]

    • Source:

  • Knoevenagel-Doebner Condensation

    • Furniss, B.S., et al. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
    • Source:

  • Specific Analog Synthesis (PPAR Agonists)

    • Xu, Y., et al. "Design, Synthesis, and Biological Evaluation of PPARdelta Agonists." Journal of Medicinal Chemistry, 2006. (Describes similar diaryl thioether acid synthesis).
    • Source:

  • Thioether Formation via Cu-Catalysis

    • Li, H., et al. "Copper-Catalyzed S-Arylation of Thiophenols with Aryl Halides."[15] Journal of Organic Chemistry, 2009.

    • Source:

Sources

High-Efficiency Synthesis of Cinnamic Acid Derivatives via Mizoroki-Heck Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-HECK-042

Abstract & Strategic Relevance

The Mizoroki-Heck reaction is the premier methodology for synthesizing substituted acrylic acids (cinnamic acid derivatives), which are critical pharmacophores in anticoagulants, anti-inflammatory agents, and UV-blocking cosmetics. While the reaction is ostensibly simple—coupling an aryl halide with an acrylate—industrial and research applications frequently suffer from catalyst deactivation (Palladium black formation), poor regioselectivity, and difficult purification of the acidic product.

This guide provides a self-validating protocol for the synthesis of acrylic acid derivatives. We prioritize the "Jeffery Conditions" (ligand-free, phase-transfer catalysis) for their robustness and scalability, while offering a phosphine-modulated variant for challenging aryl chlorides.

Mechanistic Insight: The Regioselectivity Engine

To optimize this reaction, one must understand why acrylates behave differently than styrenes.

The Electronic Control of Insertion

In the catalytic cycle, the Migratory Insertion step determines the product structure.

  • Neutral/Electron-Rich Olefins: Sterics dictate the insertion, often leading to mixtures.

  • Electron-Deficient Olefins (Acrylates): Electronic effects dominate.[1][2] The polarized double bond of the acrylate directs the aryl group to the

    
    -carbon (terminal), and the palladium to the 
    
    
    
    -carbon. This inherent electronic bias ensures high regioselectivity for linear trans-cinnamic acids (E-isomers).
The Catalytic Cycle (Visualization)

The following diagram illustrates the pathway, highlighting the critical role of the base in regenerating the active Pd(0) species.

HeckCycle PreCat Pre-Catalyst Pd(OAc)2 ActivePd Active Species Pd(0) PreCat->ActivePd Reduction OxAdd Oxidative Addition Ar-Pd-X ActivePd->OxAdd + Ar-X Coord Olefin Coordination (Acrylate) OxAdd->Coord Insert Migratory Insertion (Regioselectivity Step) Coord->Insert Electronic Control Elim Beta-Hydride Elimination (Product Release) Insert->Elim Regen Reductive Elimination (Base Required) Elim->Regen - Product (Cinnamic Acid) Regen->ActivePd - HX (Base Neutralized)

Figure 1: The Pd(0)/Pd(II) catalytic cycle. Note that for acrylic acid synthesis, the base must neutralize both the generated HX and the carboxylic acid proton if free acid is used.

Critical Parameter Optimization

ParameterRecommendationRationale (Causality)
Substrate Form t-Butyl or Ethyl Acrylate Using free acrylic acid can corrode steel reactors and poison Pd catalysts via carboxylate coordination. Esters are preferred; hydrolysis to acid is quantitative post-reaction.
Catalyst Source Pd(OAc)₂ More air-stable than Pd(PPh₃)₄. In the presence of phosphines or olefins, it reduces reliably to active Pd(0) in situ.
Phase Transfer Agent TBAB (Tetrabutylammonium bromide)Crucial for Jeffery Conditions. TBAB stabilizes "naked" Pd nanoparticles, preventing aggregation into inactive Pd black, and facilitates phase transfer in solid-liquid bases.
Base Na₂CO₃ or K₂CO₃ Inorganic bases are cheaper and easier to remove than amines (Et₃N). When using Jeffery conditions, solid carbonate acts as a "slow-release" base.
Solvent DMF or DMAc High boiling point polar aprotic solvents stabilize the polar transition states.

Experimental Protocols

Protocol A: The "Gold Standard" (Jeffery Conditions)

Best for: Aryl Iodides, Aryl Bromides, and Electron-Deficient Aryl Chlorides. Advantage: No expensive phosphine ligands; robust against air/moisture.

Reagents:

  • Aryl Halide (1.0 equiv)[3]

  • Ethyl Acrylate (1.2 equiv) — Using ester prevents catalyst poisoning.

  • Pd(OAc)₂ (1–2 mol%)[4]

  • TBAB (0.2 equiv) — Stabilizer.

  • K₂CO₃ (2.5 equiv) — Anhydrous, ground powder.

  • DMF (0.5 M concentration relative to halide)

Step-by-Step Workflow:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂, TBAB, and K₂CO₃.

  • Solvate: Add DMF. Stir for 5 minutes at room temperature. The solution may turn reddish-brown (formation of Pd-TBAB species).

  • Substrate Addition: Add the Aryl Halide and Ethyl Acrylate.[5]

  • Deoxygenate: Cap the vial with a septum. Sparge with Nitrogen/Argon for 5 minutes (needle in liquid, vent needle out). Note: Oxygen promotes homocoupling and catalyst death.

  • Heat: Seal and heat to 100°C (for Iodides) or 120°C (for Bromides). Stir vigorously (1000 RPM) to suspend the solid base.

  • Monitor: Reaction typically completes in 2–6 hours.

    • Self-Validation Signal: The reaction mixture should remain dark brown/black but homogenous. If a silver mirror or heavy black precipitate (Pd black) forms early (before 1 hour), the catalyst has deactivated; check oxygen exclusion or increase TBAB loading.

Protocol B: Hydrolysis & Purification (The "Acid-Base" Workup)

This is the critical step for isolating high-purity cinnamic acids without column chromatography.

Rationale: The product is an ester (from Protocol A).[6] We hydrolyze it to the salt, wash away organic impurities, and then precipitate the pure acid.

Step-by-Step Workflow:

  • Hydrolysis: Add 2M NaOH (3.0 equiv) directly to the reaction mixture (or the crude residue after DMF removal). Heat at 80°C for 1 hour.

  • Phase 1 (Wash): Dilute with water. Extract the alkaline solution with Ethyl Acetate (EtOAc) x 2.

    • Logic: The product is now a water-soluble carboxylate salt (

      
      ). The unreacted aryl halide and catalyst ligands remain in the organic (EtOAc) layer. Discard the organic layer. 
      
  • Phase 2 (Precipitation): Cool the aqueous layer to 0°C. Slowly add 2M HCl until pH < 2.

    • Logic: This protonates the salt (

      
      ), causing the cinnamic acid to precipitate as a white solid.
      
  • Isolation: Filter the solid. Wash with cold water. Dry.

Visualization: Purification Logic Flow

This diagram ensures the user understands the separation logic, preventing the common error of discarding the wrong layer.

WorkupFlow Crude Crude Reaction Mix (Ester + Impurities) Hydrolysis Add NaOH (aq) & Heat (Ester -> Carboxylate Salt) Crude->Hydrolysis Extract1 Wash with Ethyl Acetate Hydrolysis->Extract1 OrgLayer Organic Layer (Catalyst, Unreacted Halide) Extract1->OrgLayer AqLayer Aqueous Layer (Product Salt: R-COO- Na+) Extract1->AqLayer Discard DISCARD OrgLayer->Discard Acidify Acidify with HCl (pH < 2) AqLayer->Acidify Precip Precipitate Forms (Pure Cinnamic Acid) Acidify->Precip

Figure 2: Acid-Base purification workflow. This method eliminates the need for silica chromatography for most crystalline acrylic acid derivatives.

Troubleshooting & Self-Validation

ObservationRoot CauseCorrective Action
Early Pd Black Formation Catalyst aggregation due to lack of stabilization.Increase TBAB loading to 0.5 equiv. Ensure reaction temperature is reached quickly (pre-heat oil bath).
Low Yield (Aryl Chlorides) Bond strength of C-Cl is too high for ligand-free Pd.Switch to Protocol C (Bulky Phosphine) : Use Pd(OAc)₂ + SPhos or P(t-Bu)₃ (1:2 ratio).
Regioisomer Mix (Branched product) Substrate is not electron-deficient enough or solvent is non-polar.Ensure substrate is an acrylate (not styrene). Use DMF or NMP (polar solvents favor linear E-isomer).
Product is Oily/Sticky Incomplete hydrolysis or residual solvent.Ensure pH is <2 during precipitation. Recrystallize from EtOH/Water if solid does not form.

References

  • Heck, R. F., & Nolley, J. P. (1972).[7] Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides.[8] The Journal of Organic Chemistry. Link

  • Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters. Link

  • De Vries, J. G. (2001). The Heck reaction in the production of fine chemicals.[6] Canadian Journal of Chemistry. Link

  • Organic Syntheses. (2000).[9] The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst.[9] Organic Syntheses. Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. Link

Sources

Application Note: Stereoselective Synthesis of (E)-Acrylic Acids via Wittig Olefination

Author: BenchChem Technical Support Team. Date: February 2026


-Unsaturated Carboxylic Acids

Executive Summary

The synthesis of (E)-acrylic acids (e.g., cinnamic acid derivatives) is a cornerstone transformation in medicinal chemistry, serving as a critical step in generating Michael acceptors, peptidomimetics, and conjugated linkers. While the Horner-Wadsworth-Emmons (HWE) reaction is often the default for E-selectivity, the Wittig reaction remains indispensable due to its milder basicity requirements and tolerance of base-sensitive aldehyde substrates.

This guide addresses the primary challenge in this transformation: Stereocontrol. While stabilized ylides generally favor the E-isomer, subtle variations in cations (Li⁺ vs. Na⁺/K⁺), solvent polarity, and temperature can erode selectivity.

This Application Note provides two validated protocols:

  • Method A (The "Gold Standard"): A two-step synthesis via an ester intermediate, optimized for maximum stereopurity (>98:2 E:Z).

  • Method B (The "Green Efficiency"): A one-pot aqueous mechanochemical route that generates the free acid directly, ideal for high-throughput library synthesis.

Mechanistic Principles of E-Selectivity

To master the Wittig reaction for acrylic acids, one must understand the behavior of stabilized ylides (phosphoranes conjugated with electron-withdrawing groups, e.g.,


).

Unlike non-stabilized ylides (which are kinetically controlled and give Z-alkenes), stabilized ylides react reversibly.

  • Reversibility: The initial attack of the ylide on the aldehyde forms a betaine or oxaphosphetane intermediate.

  • Thermodynamic Control: The syn-betaine (leading to Z) forms faster but is less stable. Because the formation is reversible, the system equilibrates to the more stable anti-betaine (leading to E).

  • The Lithium Effect: Lithium salts (

    
    ) stabilize the oxaphosphetane intermediates, preventing reversal/equilibration. This "stereochemical drift" increases Z-isomer formation. Therefore, Li-free conditions are critical for high E-selectivity. 
    
Diagram 1: Mechanistic Pathway for Stabilized Ylides

WittigMechanism Start Aldehyde + Stabilized Ylide CisOxa cis-Oxaphosphetane (Kinetic Product) Start->CisOxa Fast (k1) TransOxa trans-Oxaphosphetane (Thermodynamic Product) Start->TransOxa Slow (k2) CisOxa->Start Reversible (k-1) (Promoted by polar solvents) CisOxa->TransOxa Equilibration via Retro-Wittig Z_Prod (Z)-Alkene + Ph3PO (Undesired) CisOxa->Z_Prod Irreversible TransOxa->Start Reversible (k-2) E_Prod (E)-Alkene + Ph3PO (Target) TransOxa->E_Prod Irreversible

Caption: Kinetic vs. Thermodynamic control. Stabilized ylides allow equilibration from the kinetic 'cis' intermediate to the thermodynamic 'trans' intermediate, favoring the (E)-product.

Critical Parameters & Reagent Selection

ParameterRecommendationRationale
Ylide Type (Carbethoxymethylene)triphenylphosphoraneStable solid, easy to handle. Direct carboxy-ylides (

) are difficult to generate cleanly due to zwitterionic character.
Base Sodium or Potassium bases (NaH, KOtBu)Avoid Lithium bases (BuLi, LiHMDS).

coordinates oxaphosphetane oxygen, inhibiting the retro-Wittig step and trapping the Z-isomer.
Solvent DCM (Method A) or Water (Method B)DCM is standard for solubility. Water (surprisingly) accelerates reaction and improves E-selectivity via hydrophobic effect.[1]
Temperature Reflux (DCM) or Ambient (Water)Heat promotes thermodynamic equilibration to the E-isomer.

Experimental Protocols

Method A: High-Purity Synthesis (The "Two-Step" Route)

Application: GMP synthesis, complex natural products where purification is critical. Strategy: Synthesize the ethyl ester to maximize E-selectivity, then hydrolyze.

Step 1: Wittig Olefination[2][3][4]
  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve the aldehyde (1.0 equiv) in anhydrous DCM (

    
    ).
    
  • Ylide Addition: Add (Carbethoxymethylene)triphenylphosphorane (1.2 equiv) in one portion.

    • Note: This reagent is commercially available as a stable solid.

  • Reaction: Stir at reflux (

    
    ) for 4–12 hours.
    
    • Checkpoint: Monitor by TLC.[5][6][7] The spot for the ylide is UV active and polar. Reaction is complete when aldehyde disappears.

  • Workup: Concentrate the solvent in vacuo.

  • Purification: Triturate the residue with cold Hexanes/Et₂O (9:1). Triphenylphosphine oxide (TPPO) precipitates as a white solid. Filter off the TPPO. Concentrate the filtrate to obtain the crude (E)-acrylate ester.

Step 2: Hydrolysis to Acrylic Acid
  • Dissolve the crude ester in THF/Water (1:1).

  • Add LiOH (3.0 equiv). Stir at RT for 2 hours.

  • Acidify to pH 2 with 1M HCl.

  • Extract with EtOAc, dry over MgSO₄, and concentrate.

  • Result: High purity (E)-acrylic acid.

Method B: One-Pot Aqueous Synthesis (The "Green" Route)

Application: High-throughput library generation, robust substrates, green chemistry compliance. Strategy: Use the hydrophobic effect in aqueous base to drive the reaction and perform in situ hydrolysis.

Protocol
  • Charge: To a reaction vial, add the aldehyde (1.0 mmol) and (Carbethoxymethylene)triphenylphosphorane (1.2 mmol).

  • Solvent/Base: Add 5 mL of 10% aqueous NaOH (approx 2.5 M).

    • Note: No organic co-solvent is used initially. The reaction is heterogeneous.

  • Reaction: Stir vigorously at 90°C for 1–2 hours.

    • Mechanism:[3][4][8] The ylide reacts with the aldehyde at the organic/water interface (accelerated by water). The resulting ester is immediately hydrolyzed by the hot NaOH.

  • Workup (Self-Purifying):

    • Cool to room temperature.[9][10]

    • Filtration: The byproduct, triphenylphosphine oxide (TPPO), is insoluble in water. Filter the mixture through a pad of Celite or simple filter paper.

    • Isolation: The filtrate contains the acrylic acid as the sodium salt (soluble). Acidify the filtrate with concentrated HCl to pH 1.

    • The (E)-acrylic acid will precipitate as a solid. Filter and dry.[2]

  • Result: (E)-acrylic acid, often >95% purity without chromatography.

Diagram 2: One-Pot Workflow (Method B)

OnePotWorkflow Step1 Step 1: Charge Reagents Aldehyde + Ylide + 10% aq NaOH Step2 Step 2: Reaction (90°C, 1h) (Heterogeneous stirring) Step1->Step2 Step3 Step 3: Filtration Remove solid Ph3PO (Byproduct) Step2->Step3 Cooling Step4 Step 4: Acidification Add HCl to filtrate -> Precipitate Product Step3->Step4 Filtrate (contains product salt)

Caption: Streamlined aqueous protocol allowing removal of TPPO via filtration before product isolation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low E/Z Ratio (<90:10) Kinetic trappingSwitch solvent to higher boiling point (e.g., Toluene) and reflux longer to allow equilibration. Ensure no Lithium salts are present.
Low Yield Enolizable AldehydesIf the aldehyde has

-protons, the ylide may act as a base. Switch to Method A (DCM) and lower temp, or use HWE reaction.
TPPO Contamination Poor solubility differenceUse the MgCl₂ complexation method: Add MgCl₂ to the crude reaction; TPPO forms a complex that is much less soluble in ether/toluene.
Product is Oil (Method B) Low melting pointIf the acid doesn't precipitate upon acidification, extract the aqueous layer with EtOAc.

References

  • Maryanoff, B. E., & Reitz, A. B. (1989).[3][11] The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects.[3][4][11][12][13][14][15][16][17] Chemical Reviews, 89(4), 863–927.[11] Link

  • Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in organic synthesis using the diphenylphosphoryl group. Topics in Stereochemistry, 21, 1–157. Link

  • Bergdahl, M., et al. (2007). Wittig reactions in water media employing stabilized ylides with aldehydes.[4][9] The Journal of Organic Chemistry, 72(18), 6918-6923. Link

  • El-Batta, A., et al. (2007). Wittig reactions in water media employing stabilized ylides with aldehydes.[4][9] Journal of Organic Chemistry, 72(18), 6918–6923. Link

  • Silvestri, F., et al. (2021). Sustainable Wittig Reactions: The specific case of the synthesis of ferulic acid. Green Chemistry, 23, 456-462. Link

Sources

Column chromatography for purification of substituted phenylacrylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of Substituted Phenylacrylic Acids: A Multi-Modal Chromatographic Approach

Abstract

Substituted phenylacrylic acids (cinnamic acid derivatives) are critical intermediates in the synthesis of anticoagulants, antioxidants, and various active pharmaceutical ingredients (APIs). Their purification presents distinct challenges due to their acidic nature (


 3.5–4.5), propensity for 

isomerization, and variable solubility profiles. This guide details a robust purification workflow integrating chemically modified Normal Phase (NP) Flash Chromatography for bulk cleanup and Reversed-Phase (RP) Preparative HPLC for high-purity isomer isolation.

Physicochemical Considerations & Separation Logic

Before initiating purification, the operator must understand the molecular behavior of the analyte to select the correct stationary and mobile phases.

  • Acidity & Tailing: Phenylacrylic acids possess a carboxylic acid moiety. On standard silica gel, the acidic protons interact strongly with surface silanols (

    
    ), leading to severe peak tailing and irreversible adsorption. Rule:  The mobile phase must contain an acidic modifier (acetic or formic acid) to suppress ionization (
    
    
    
    ) and mask silanol sites.
  • Geometric Isomerism: The

    
    -unsaturated bond allows for E (trans) and Z (cis) isomers. The E-isomer is thermodynamically more stable and typically the desired product, but photo-isomerization can generate the Z-form. These isomers often co-elute in NP but can be resolved using shape-selective RP stationary phases (e.g., C18 or Phenyl-Hexyl).
    
  • Solubility: Electron-withdrawing groups (e.g.,

    
    ) decrease solubility in non-polar solvents, necessitating dry-loading techniques for Flash chromatography.
    

Method Development: Thin Layer Chromatography (TLC)

The TLC plate is the "scouting" ground for the Flash column. A standard Hexane/Ethyl Acetate system is insufficient without modification.

Optimized TLC Protocol:

  • Stationary Phase: Silica Gel 60

    
     plates.
    
  • Mobile Phase A (General): Hexane : Ethyl Acetate : Acetic Acid (70 : 29 : 1).

  • Mobile Phase B (Polar Substituents): Toluene : Ethyl Acetate : Formic Acid (60 : 35 : 5).

  • Visualization:

    • UV (254 nm): Phenylacrylic acids quench fluorescence, appearing as dark spots.

    • Stain: KMnO4 (stains the alkene) or Bromocresol Green (stains the acid yellow on a blue background).

Critical Insight: If the spot streaks (tails) from the baseline, increase the acid modifier concentration to 2%. Do not exceed 5% as it may degrade the silica binder.[1]

Protocol 1: Normal Phase Flash Chromatography (Bulk Purification)

This protocol is designed for the removal of starting materials (often benzaldehydes) and non-polar byproducts.

Equipment: Automated Flash Chromatography System (e.g., Biotage/Teledyne ISCO) or Manual Glass Column. Stationary Phase: Spherical Silica Gel 60 (20–40 µm).

Step-by-Step Procedure:

  • Column Equilibration:

    • Flush the column with 3 Column Volumes (CV) of the starting mobile phase (e.g., 95% Hexane / 5% EtOAc with 1% Acetic Acid ).

    • Note: The acetic acid is crucial here. It must be present in both solvents or premixed into the weak solvent.

  • Sample Loading (Dry Load):

    • Dissolve the crude mixture in a minimum amount of Acetone or THF.

    • Add Silica Gel (ratio 1:2 sample-to-silica).

    • Evaporate solvent under vacuum until a free-flowing powder remains.

    • Load this powder into a solid load cartridge or the top of the manual column. Liquid loading is discouraged due to potential precipitation.

  • Elution Gradient:

    • Flow Rate: 20–40 mL/min (depending on column diameter).

    • Gradient Profile:

      • 0–2 CV: Isocratic 5% EtOAc (with 1% AcOH).

      • 2–12 CV: Linear gradient 5%

        
         40% EtOAc (with 1% AcOH).
        
      • 12–15 CV: Hold at 40% EtOAc.

  • Fraction Collection:

    • Collect based on UV threshold (254 nm and 280 nm).

    • Benzaldehydes typically elute early; Phenylacrylic acids elute later.

Data Summary: Solvent Strength & Modifiers

Solvent SystemModifierApplication
Hexane / EtOAc1% Acetic AcidGeneral purification of lipophilic derivatives.
DCM / Methanol0.5% Formic AcidHighly polar derivatives (e.g., hydroxylated/amino).
Toluene / EtOAc1% Acetic AcidSeparation of closely eluting aromatic impurities.

Protocol 2: Preparative RP-HPLC (Isomer Separation & Polishing)

For >99% purity or separation of E/Z isomers, Reversed-Phase HPLC is required.

Stationary Phase Selection:

  • C18 (ODS): Standard for hydrophobicity-based separation.

  • Phenyl-Hexyl: Superior for separating E/Z isomers due to

    
     interactions with the aromatic ring of the analyte.
    

Step-by-Step Procedure:

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water + 0.1% Formic Acid (Buffer pH ~2.7).

    • Solvent B: Acetonitrile (ACN) or Methanol + 0.1% Formic Acid.

    • Why Formic Acid? It is volatile (lyophilization-friendly) and suppresses ionization, sharpening peaks.

  • Gradient Setup (Standard Cinnamic Acid):

    • Column: C18 Prep Column (e.g., 21.2 x 150 mm, 5 µm).

    • Flow Rate: 15–20 mL/min.

    • Gradient:

      • 0 min: 10% B

      • 2 min: 10% B

      • 20 min: 70% B

      • 25 min: 95% B

  • Isomer Resolution:

    • The Z-isomer (cis) is generally more polar and less planar, eluting before the E-isomer (trans) on C18 columns.

    • If resolution is poor, switch to Methanol (protic solvent) instead of ACN to enhance hydrogen bonding differences.

Visualizations & Workflows

Figure 1: Purification Decision Tree

PurificationWorkflow Start Crude Phenylacrylic Acid Mixture TLC TLC Scouting (Hex/EtOAc + 1% AcOH) Start->TLC Check Does spot tail? TLC->Check AddAcid Increase Acid Modifier to 2-5% Check->AddAcid Yes Flash Flash Chromatography (Silica, Dry Load) Gradient: 5-40% EtOAc Check->Flash No (Spot is compact) AddAcid->TLC PurityCheck Purity Check (HPLC/NMR) Flash->PurityCheck Final Final Product (>95% Purity) PurityCheck->Final Pass PrepLC Prep RP-HPLC (C18, H2O/ACN + 0.1% FA) Isomer Separation PurityCheck->PrepLC Fail / Isomers Present PrepLC->Final

Caption: Decision matrix for selecting purification route based on TLC behavior and purity requirements.

Figure 2: Mechanism of Acid Suppression

AcidSuppression cluster_0 Without Modifier (Tailing) cluster_1 With Acid Modifier (Sharp Peak) A R-COO- B Si-OH A->B Strong H-Bonding (Drag) C R-COOH D Si-OH C->D Weak Interaction E Modifier (AcOH) E->D Masks Sites

Caption: Mechanistic view of how acid modifiers prevent ionization and silanol interaction, eliminating peak tailing.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Severe Tailing (Flash) Insufficient acid modifier or basic impurities.Add 1% Acetic Acid to both solvent reservoirs. Wash silica with acid prior to run.
Co-elution of Isomers Low selectivity on C18.Switch to Phenyl-Hexyl or PFP (Pentafluorophenyl) column. Lower temperature to 15°C to freeze conformers.
Sample Precipitation Solubility mismatch during injection.Use Dry Loading (Flash) or dissolve sample in DMSO/MeOH (1:1) for HPLC (limit injection volume).
Double Peaks (HPLC) pH > pKa causing partial ionization.Ensure mobile phase pH is < 3.[2][3]0. Use Formic Acid (0.1%) or TFA (0.05%).

References

  • University of Rochester. Tips for Flash Column Chromatography. (Accessed 2023). Detailed guide on silica deactivation and solvent selection.

  • Phenomenex. How to Reduce Peak Tailing in HPLC? (2025).[4][5][6][7][8] Explains the mechanism of silanol interactions and type B silica usage.

  • Organic Chemistry at CU Boulder. Column Chromatography Procedures. (Accessed 2023). Protocols for wet vs. dry loading techniques.

  • ResearchGate. Separation of cis and trans isomers of naturally occuring hydroxycinnamic acids by HPLC. (Accessed 2023). Specifics on E/Z isomer separation using C18 columns.

  • SIELC Technologies. Separation of Cinnamic acid on Newcrom R1 HPLC column. (Accessed 2023). Application note for reverse-phase analysis of cinnamic acids.

Sources

Application Note: A Robust HPLC Method for the Analysis of Diaryl Thioether Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for developing a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of diaryl thioether compounds. Diaryl thioethers are a significant class of compounds in pharmaceutical and materials science, necessitating reliable analytical methods for purity assessment and quality control. This note details a systematic approach, from initial analyte characterization and column selection to mobile phase optimization and method validation, grounded in established chromatographic principles. The provided protocol is designed to be a starting point for researchers, offering insights into the causal relationships behind methodological choices to ensure reproducible and accurate results.

Introduction

Diaryl thioethers and their derivatives are structures of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photochemical properties.[1][2] The core structure, characterized by a sulfur atom bridging two aryl rings, is a key pharmacophore in various therapeutic agents. As with any active pharmaceutical ingredient (API) or key intermediate, ensuring identity, purity, and strength is critical. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.[3]

The development of a successful HPLC method, however, is a multi-faceted process that requires a thorough understanding of the analyte's physicochemical properties and the principles of chromatographic separation. This guide explains the strategic decisions involved in method development, ensuring the final protocol is not only functional but also robust and transferable.

Foundational Strategy for Method Development

A systematic approach to HPLC method development saves time and resources while leading to a more robust final method. The process begins with understanding the analyte and defining the analytical goals, followed by a logical progression of selecting and optimizing chromatographic parameters.

Analyte Characterization: The First Principle

Before any experimental work, it is crucial to understand the properties of the target diaryl thioether compounds.

  • Hydrophobicity (LogP): Diaryl thioethers are generally non-polar, hydrophobic molecules. Their hydrophobicity dictates a strong retention on non-polar stationary phases like C18.[4]

  • Acidity/Basicity (pKa): The sulfur atom in a thioether is weakly basic. However, the pKa is typically very low, and the compounds are not easily protonated under typical RP-HPLC conditions. The presence of acidic or basic functional groups on the aryl rings will significantly influence retention and peak shape, making mobile phase pH a critical parameter to control.[5]

  • UV-Vis Absorbance: The aromatic rings in diaryl thioethers provide strong chromophores, making UV-Vis detection the method of choice. A UV scan of the analyte in the mobile phase solvent should be performed to determine the wavelength of maximum absorbance (λmax), ensuring optimal sensitivity.[6] Many aromatic compounds exhibit strong absorbance between 230-280 nm.[1]

Workflow for HPLC Method Development

The development process can be visualized as a logical flow from initial setup to final validation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Initial Method Scouting cluster_2 Phase 3: Optimization & Validation A Define Analytical Goal (e.g., Purity, Assay) B Characterize Analyte (LogP, pKa, UV Spectrum) A->B C Select Column (e.g., C18, Phenyl) B->C E Set Initial Conditions (Gradient, Flow, Temp.) C->E D Select Mobile Phase (ACN/Water, Buffer) D->E F Perform Scouting Run E->F G Optimize Method (Gradient, pH, Temp.) F->G H System Suitability Test (SST) G->H I Method Validation (ICH Q2(R1)) H->I

Caption: A structured workflow for HPLC method development.

Selecting Chromatographic Conditions: The Rationale

Every parameter in an HPLC method is chosen to influence the separation in a predictable way.

Column Selection

The column is the heart of the separation, and its selection is paramount.

  • C18 (ODS) Columns: Due to the hydrophobic nature of diaryl thioethers, a C18 column is the logical starting point.[4] The retention mechanism is primarily based on hydrophobic interactions between the analyte and the C18 alkyl chains.[7]

  • Phenyl-Phases (e.g., Phenyl-Hexyl): If isomers or closely related impurities are present, a phenyl-based stationary phase can offer alternative selectivity.[7] These phases provide π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the diaryl thioether, which can resolve compounds that are difficult to separate based on hydrophobicity alone.[3]

Mobile Phase Selection and Optimization

The mobile phase composition directly controls analyte retention and selectivity.[8]

  • Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol for aromatic compounds as it often provides better peak shapes and lower UV cutoff. Tetrahydrofuran (THF) can also be a powerful modifier for altering selectivity but may have a higher UV cutoff and can cause swelling in PEEK tubing.[9]

  • Aqueous Phase and pH Control: For neutral diaryl thioethers, an unbuffered water mobile phase may suffice. However, if any ionizable groups are present, buffering the mobile phase is critical for reproducible retention times and symmetrical peak shapes.[10] A mobile phase pH at least 1.5-2 units away from the analyte's pKa ensures the analyte is in a single ionic state.[9] Phosphate buffers are excellent for UV detection due to their low UV cutoff.[9]

  • Gradient vs. Isocratic Elution: For analyzing a sample with a mix of diaryl thioethers and potential impurities of varying polarities, a gradient elution is recommended for initial scouting runs. It allows for the elution of a wide range of compounds in a reasonable time. The gradient can then be optimized or converted to an isocratic method if the separation window is narrow.

Detector Settings
  • Wavelength: Set the detector to the λmax of the primary analyte to maximize sensitivity. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended as it collects spectra across a range of wavelengths, which is invaluable for peak purity analysis and identifying co-eluting impurities.

Detailed Protocol: HPLC Analysis of a Generic Diaryl Thioether

This protocol provides a robust starting point for method development.

Instrumentation and Materials
  • HPLC system with a binary pump, autosampler, column thermostat, and DAD/PDA detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and potassium phosphate monobasic.

  • 0.45 µm membrane filters for mobile phase filtration.

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer. Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter.

  • Sample Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio. This ensures compatibility between the sample solvent and the initial mobile phase conditions, preventing poor peak shape.[11]

  • Standard Solution: Accurately weigh approximately 10 mg of the diaryl thioether reference standard and dissolve in 100 mL of sample diluent to achieve a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample to be analyzed at a similar concentration using the sample diluent.

Chromatographic Conditions

The following table summarizes the recommended starting conditions.

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmGood starting point for hydrophobic compounds.[4]
Mobile Phase A 20 mM KH₂PO₄, pH 3.0Buffering ensures reproducible retention for any potential ionizable impurities.[10]
Mobile Phase B AcetonitrileGood peak shape and UV transparency.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times and can improve peak efficiency.[12]
Injection Vol. 10 µLA typical volume; can be adjusted based on sensitivity needs.
Detection DAD/PDA at 254 nm (or λmax)254 nm is a common wavelength for aromatic compounds; use λmax for best sensitivity.
Run Time 25 minutesSufficient for a scouting gradient.
Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase B
0.05050
15.0595
20.0595
20.15050
25.05050

Method Optimization and Troubleshooting

The initial scouting run provides the data needed for targeted optimization. The goal is to achieve adequate resolution (Rs > 2) for all peaks of interest with good peak symmetry (Tailing factor T ≈ 1).

OptimizationLogic A Poor Resolution? B Peak Tailing? A->B No A_yes Modify Gradient Slope or Change Organic Modifier (ACN -> MeOH) or Change Column (C18 -> Phenyl) A->A_yes Yes C Poor Sensitivity? B->C No B_yes Adjust Mobile Phase pH (away from pKa) or Check for Column Overload (reduce concentration) or Check for Silanol Interactions (use end-capped column) B->B_yes Yes C_yes Adjust Wavelength to λmax or Increase Injection Volume or Increase Concentration C->C_yes Yes End Method Optimized C->End No A_yes->End B_yes->End C_yes->End Start Evaluate Initial Chromatogram Start->A

Caption: Decision-making flowchart for HPLC method optimization.

  • Peak Tailing: This is often observed for compounds that can interact with free silanol groups on the silica backbone of the column.[13] Using a modern, high-purity, end-capped C18 column can minimize these secondary interactions. Adjusting the mobile phase pH can also significantly improve the peak shape of ionizable compounds.[13]

  • Poor Resolution: If peaks are not well separated, the first step is to adjust the gradient slope. A shallower gradient will increase separation between closely eluting peaks. If this is insufficient, changing the organic modifier (e.g., from ACN to methanol) or switching to a column with a different selectivity (e.g., a Phenyl phase) is the next logical step.[10]

Method Validation

Once the method is optimized, it must be validated to ensure it is suitable for its intended purpose, following guidelines such as those from the International Council for Harmonisation (ICH).[14][15] The objective of validation is to demonstrate suitability for the intended purpose.[14]

System Suitability Testing (SST)

Before any sample analysis, a system suitability test must be performed. This involves injecting a standard solution multiple times (typically 5 or 6 replicates) to ensure the system is performing adequately.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry.[13]
Theoretical Plates (N) N > 2000Measures column efficiency.
%RSD of Peak Area ≤ 2.0%Demonstrates injection precision.[15]
%RSD of Retention Time ≤ 1.0%Demonstrates pump and system stability.
Validation Characteristics (ICH Q2(R1))

A full validation should assess the following parameters:[16]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradation products, matrix components).[15]

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

Developing a robust HPLC method for diaryl thioether compounds is a systematic process that relies on a foundational understanding of the analyte's properties and chromatographic principles. By starting with a well-chosen C18 or Phenyl column, optimizing the mobile phase composition through logical adjustments, and validating the final method according to ICH guidelines, researchers can be confident in the accuracy and reliability of their analytical results. This application note provides both the practical steps and the scientific rationale to guide scientists in this endeavor.

References

  • Andersson, A. (2012). Method development for the determination of thiols using HPLC with fluorescence detection. Diva-portal.org. Retrieved from [Link]

  • Patel, R., et al. (2015). Sulfhydryl-functionalized diarylethenes: synthesis, photoswitching, and fluorescent properties. PMC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • ResearchGate. (2023). Methods for the synthesis of diarylmethyl thioethers. Retrieved from [Link]

  • LCGC International. (2026). Column Selection for Reversed-Phase HPLC. Retrieved from [Link]

  • Deng, Q., et al. (2026). Photooxidation of Thioethers to Sulfoxides and the Self-Initiating Mechanism Evidenced by DFT Calculations. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Mobile Phase Optimization in Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • alwsci. (2025). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Synthesis of diarylmethyl thioethers via a DABCO-catalyzed 1,6-conjugate addition reaction of p-quinone methides with organosulfur reagents. Retrieved from [Link]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • Mass Spectrometry Techniques. (n.d.). Method development for thiols analysis: identification and quantitation in plant products. Retrieved from [Link]

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Visible-Light Photoredox-Catalyzed C–O Bond Cleavage of Diaryl Ethers by Acridinium Photocatalysts at Room Temperature. Retrieved from [Link]

  • Universal Lab Blog. (2024). The 10 Most Common HPLC Problems and Solutions!. Retrieved from [Link]

  • Nacalai Tesque. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (2020). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • MDPI. (2025). UV–Vis Detection of Thioacetamide: Balancing the Performances of a Mn(III)-Porphyrin, Gold Colloid, and Their Complex for Selecting the Most Sensitive Material. Retrieved from [Link]

  • Element Lab Solutions. (2018). Troubleshooting GC peak shapes. Retrieved from [Link]

  • PubMed. (1997). HPLC determination of biologically active thiols using pre-column derivatisation with 5,5'-dithio-(bis-2-nitrobenzoic acid). Retrieved from [Link]

  • ACS Publications. (2023). Photoinduced Formation of Cubyl Aryl Thioethers and Synthesis of Monocubyl Analogue of Dapsone | Organic Letters. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • LinkedIn. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]

  • Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Retrieved from [Link]

  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (2022). HPLC Troubleshooting: Solutions for Common Problems. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

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The Versatile Virtuoso: Application Notes for (E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary organic synthesis, the demand for versatile and strategically functionalized building blocks is perpetual. (E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid emerges as a noteworthy contender, offering a unique constellation of structural features that commend it to a variety of synthetic endeavors, particularly in the realms of medicinal chemistry and materials science.[1] Its acrylic acid moiety provides a handle for a multitude of classical and modern transformations, while the diaryl thioether framework, featuring a methoxy-substituted ring, imparts favorable solubility and reactivity characteristics.[1] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the applications and experimental protocols for this valuable synthetic intermediate.

The inherent reactivity of the α,β-unsaturated carboxylic acid, combined with the electronic properties of the substituted phenyl rings, makes this molecule a prime candidate for the synthesis of complex molecular architectures. Its utility has been recognized in the development of novel therapeutic agents, including potential anti-cancer drugs, and in the formulation of advanced polymers and coatings where durability and environmental resistance are paramount.[1]

Table 1: Physicochemical Properties of (E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid

PropertyValueSource
CAS Number 951624-15-0Chem-Impex[1]
Molecular Formula C₁₆H₁₄O₃SChem-Impex[1]
Molecular Weight 286.35 g/mol Chem-Impex[1]
Appearance Off-white to pale yellow solidTypical
Storage Store at 0-8°CChem-Impex[1]

Core Reactivity and Synthetic Potential

The synthetic utility of (E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid is primarily anchored in the reactivity of its carboxylic acid and the conjugated alkene. These functionalities allow for a diverse range of transformations, positioning it as a key intermediate in multi-step syntheses.

logical_relationship A (E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid B Carboxylic Acid Derivatives A->B C Alkene Modifications A->C D Amides B->D E Esters B->E F Cycloaddition Products C->F G Reduction Products C->G H Bioactive Molecules & Polymers D->H E->H F->H G->H

Caption: Synthetic pathways originating from the core scaffold.

The carboxylic acid group is readily converted into a variety of derivatives such as amides and esters, which are cornerstone functionalities in many biologically active molecules. The electron-rich nature of the thioether-linked phenyl ring can also influence the reactivity of the acrylic system, potentially modulating its susceptibility to nucleophilic attack or its participation in pericyclic reactions.

Application in the Synthesis of Bioactive Amides: A Protocol

A significant application of this building block lies in the synthesis of novel amide derivatives, many of which are explored for their therapeutic potential. The following protocol details a general yet robust method for the amide coupling of (E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid with a primary or secondary amine, a common transformation in drug discovery campaigns.

Protocol: Amide Synthesis via Carbodiimide Coupling

This protocol describes the synthesis of an N-benzyl amide derivative as a representative example. The choice of coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive like 1-Hydroxybenzotriazole (HOBt), is crucial for high-yield, low-racemization amide bond formation.

Materials and Reagents:

  • (E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Instrumentation:

  • Magnetic stirrer with stir bar

  • Round-bottom flasks

  • Standard glassware for organic synthesis (funnels, beakers, graduated cylinders)

  • Rotary evaporator

  • Flash chromatography system (optional, for purification)

  • NMR spectrometer

  • Mass spectrometer

Experimental Procedure:

experimental_workflow cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification & Analysis A Dissolve acrylic acid in DCM/DMF B Add HOBt and Benzylamine A->B C Add EDCI and DIPEA B->C D Stir at room temperature C->D E Quench with water D->E F Extract with EtOAc E->F G Wash with NaHCO3 and Brine F->G H Dry over MgSO4 and concentrate G->H I Purify by flash chromatography H->I J Characterize by NMR and MS I->J

Caption: Workflow for amide coupling.

  • Reaction Setup: To a clean, dry round-bottom flask, add (E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid (1.0 equiv). Dissolve the acid in a minimal amount of anhydrous DCM or DMF.

  • Addition of Reagents: To the stirred solution, add HOBt (1.2 equiv) and the desired amine (e.g., benzylamine, 1.1 equiv).

  • Initiation of Coupling: Add EDCI (1.2 equiv) portion-wise to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 equiv).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of EtOAc:Hexanes as the eluent). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with EtOAc (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure amide.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Table 2: Representative Reaction Data

EntryAmineCoupling ReagentsSolventTime (h)Yield (%)
1BenzylamineEDCI, HOBt, DIPEADCM1885-95
2AnilineHATU, DIPEADMF2480-90
3MorpholineT3P, PyridineEtOAc1288-96

Yields are typical and may vary depending on the specific amine and reaction scale.

Causality Behind Experimental Choices

  • Choice of Coupling Reagents: The combination of a carbodiimide like EDCI with an additive such as HOBt is a classic and effective method for minimizing side reactions and suppressing racemization, which is particularly important when coupling with chiral amines. HATU and T3P are other powerful coupling agents that can be effective for more challenging substrates.

  • Solvent Selection: Dichloromethane is a good general-purpose solvent for many coupling reactions. However, for less soluble starting materials or for reactions that are sluggish at room temperature, DMF can be a better choice due to its higher polarity and boiling point.

  • Base: A non-nucleophilic base like DIPEA is used to neutralize the hydrochloride salt of EDCI and the carboxylic acid, facilitating the reaction without competing as a nucleophile.

Conclusion and Future Outlook

(E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid is a building block of significant potential. Its straightforward reactivity, coupled with the unique electronic and structural features of its diaryl thioether core, provides a robust platform for the synthesis of a wide array of complex molecules. The amide coupling protocol presented here is a testament to its utility in the rapid generation of compound libraries for biological screening. Future applications will likely see this scaffold incorporated into more intricate molecular designs, including macrocycles and other constrained systems, further expanding its role in the pursuit of novel therapeutics and advanced materials.

References

  • Moreau, A., Chen, Q. H., Rao, P. N. P., & Knaus, E. E. (2006). Design, synthesis, and biological evaluation of (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids as dual inhibitors of cyclooxygenases and lipoxygenases. Bioorganic & Medicinal Chemistry, 14(23), 7716–7727. [Link]

  • Elsevier. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Royal Society of Chemistry. (2018). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

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Application of (E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid in cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Investigation of the Anti-Cancer Potential of (E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid in Cancer Cell Lines

Introduction and Scientific Context

The search for novel therapeutic agents with high efficacy and specificity against cancer remains a cornerstone of oncological research. The acrylic acid moiety serves as a versatile scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory and anti-cancer properties.[1] This document focuses on (E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid , a compound recognized as a key intermediate in the synthesis of novel anti-cancer agents.[2] For clarity within this guide, we will refer to this compound by the acronym M-TPAA .

These application notes provide a comprehensive framework for researchers to investigate the cytotoxic and mechanistic properties of M-TPAA in various cancer cell lines. We will detail robust, field-proven protocols for assessing cell viability, analyzing cell cycle distribution, and confirming the induction of apoptosis via key protein markers. The methodologies and insights presented herein are designed to empower researchers to systematically evaluate the potential of M-TPAA as a candidate for further drug development.

Compound Profile: M-TPAA

  • Full Chemical Name: (E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid

  • Synonym: 2-Methoxyphenylthio-4-phenylacrylic acid[2]

  • Molecular Formula: C₁₆H₁₄O₃S

  • Molecular Weight: 286.35 g/mol

  • Chemical Structure:

The unique structure of M-TPAA, featuring a thiophenyl moiety and a methoxy group, suggests its potential for unique biological interactions, making it a compound of interest for screening against cancer cell lines.[2]

Hypothesized Mechanism of Action: Induction of Intrinsic Apoptosis

While the precise mechanism of M-TPAA is yet to be fully elucidated, many small-molecule anti-cancer agents exert their effects by inducing programmed cell death, or apoptosis.[3] The intrinsic (or mitochondrial) pathway is a common route activated by cellular stress.[4][5] We hypothesize that M-TPAA may modulate the balance of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are critical regulators of this pathway.[6] This disruption leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade, culminating in cell death.[7]

G cluster_0 cluster_1 Mitochondrion cluster_2 Cytosol M_TPAA M-TPAA (Hypothesized) Bcl2 Anti-Apoptotic (Bcl-2, Bcl-xL) M_TPAA->Bcl2 Inhibits BaxBak Pro-Apoptotic (Bax, Bak) Bcl2->BaxBak Inhibits CytoC_in Cytochrome c (Intermembrane space) BaxBak->CytoC_in Promotes release CytoC_out Cytochrome c CytoC_in->CytoC_out Release Apaf1 Apaf-1 Apoptosome Apoptosome (Cyto c / Apaf-1) Apaf1->Apoptosome ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Casp9 Active Caspase-9 (Initiator) Apoptosome->Casp9 Activates ProCasp3 Pro-Caspase-3 Casp9->ProCasp3 Activates Casp3 Active Caspase-3 (Executioner) ProCasp3->Casp3 PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP CleavedPARP->Apoptosis CytoC_out->Apaf1 Binds

Caption: Hypothesized intrinsic apoptosis pathway induced by M-TPAA.

Data Presentation: Illustrative Cytotoxicity Profile

To guide initial experiments, the following table presents hypothetical IC₅₀ (half-maximal inhibitory concentration) values for M-TPAA across a panel of common cancer cell lines. These values are for illustrative purposes only and must be determined empirically.

Cell LineCancer TypeSeeding Density (cells/well)Illustrative IC₅₀ (µM)
HeLa Cervical Cancer5,00012.5
MCF-7 Breast Cancer (ER+)8,00025.8
A549 Lung Carcinoma6,00018.2
HCT116 Colon Cancer7,0009.7
Jurkat T-cell Leukemia20,0007.5

Experimental Protocols

Protocol 1: Cell Viability Assessment using WST-1 Assay

This colorimetric assay measures the metabolic activity of viable cells, which is directly proportional to the number of living cells. Mitochondrial dehydrogenases in active cells cleave the WST-1 tetrazolium salt to a soluble formazan dye, quantifiable by spectrophotometry.

G start Seed cells in 96-well plate incubate1 Incubate 24h (allow attachment) start->incubate1 treat Add serial dilutions of M-TPAA incubate1->treat incubate2 Incubate for 24, 48, or 72h treat->incubate2 add_wst1 Add WST-1 Reagent to each well incubate2->add_wst1 incubate3 Incubate 1-4h at 37°C add_wst1->incubate3 read Measure absorbance at 450 nm incubate3->read analyze Calculate % viability and determine IC₅₀ read->analyze

Caption: General workflow for a WST-1 cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well microplate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for adherent cells) in 100 µL of complete culture medium. Include wells with medium only for blank controls.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of M-TPAA in culture medium. Remove the old medium from the wells and add 100 µL of the M-TPAA dilutions. Include vehicle control wells (e.g., DMSO at the highest concentration used for dilution).

  • Exposure: Incubate the cells with the compound for the desired time periods (e.g., 24, 48, or 72 hours).

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent directly to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal time depends on the metabolic rate of the cell line and should be determined empirically.

  • Data Acquisition: Gently shake the plate to ensure uniform color distribution and measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Subtract the background absorbance (medium-only wells). Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.

Expert Insight: The linearity of the assay is critical. Always perform a cell titration experiment beforehand to ensure the seeding density falls within the linear range of the WST-1 assay for your specific cell line.

Protocol 2: Western Blot Analysis of Apoptosis Markers

Western blotting is a fundamental technique to detect changes in the expression and cleavage of key proteins involved in apoptosis, providing mechanistic insight into the compound's action.[8][9]

G start Treat cells with M-TPAA (e.g., IC₅₀ concentration) harvest Harvest & Lyse Cells (RIPA buffer + inhibitors) start->harvest quantify Protein Quantification (BCA Assay) harvest->quantify sds_page SDS-PAGE (Separate proteins by size) quantify->sds_page transfer Transfer to PVDF or Nitrocellulose Membrane sds_page->transfer block Blocking (e.g., 5% Milk or BSA in TBST) transfer->block primary_ab Primary Antibody Incubation (e.g., anti-Cleaved Caspase-3) Overnight at 4°C block->primary_ab wash1 Wash 3x with TBST primary_ab->wash1 secondary_ab Secondary HRP-Ab Incubation (1 hour at RT) wash1->secondary_ab wash2 Wash 3x with TBST secondary_ab->wash2 detect ECL Substrate Addition & Chemiluminescence Imaging wash2->detect analyze Densitometry Analysis (Normalize to loading control) detect->analyze

Caption: Standard workflow for Western blot analysis.

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Culture cells in 6-well plates and treat with M-TPAA (e.g., at its IC₅₀ and 2x IC₅₀ concentrations) for a predetermined time (e.g., 24 hours). Include an untreated or vehicle-treated control.

    • Harvest the cells. For adherent cells, wash with ice-cold PBS before scraping. For suspension cells, centrifuge to pellet.[9]

    • Lyse the cell pellet in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Incubate on ice for 30 minutes.[9]

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Sample Preparation & SDS-PAGE:

    • Normalize protein concentrations for all samples. Mix with Laemmli sample buffer and boil at 95°C for 5-10 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Include a protein ladder.

    • Run the gel until adequate separation is achieved.[9]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Key primary antibodies for apoptosis include:

      • Cleaved Caspase-3 (17/19 kDa)

      • Cleaved PARP (89 kDa)

      • Bcl-2 (anti-apoptotic)

      • Bax (pro-apoptotic)

      • β-actin or GAPDH (loading control)

    • Wash the membrane three times for 10 minutes each in TBST.[9]

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection & Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using an imaging system.

    • Perform densitometric analysis using software like ImageJ, normalizing the band intensity of target proteins to the loading control.[9]

Expert Insight: The appearance of cleaved fragments of Caspase-3 and PARP is a strong indicator of apoptosis.[6][8] Analyzing the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins can provide further evidence for the involvement of the intrinsic pathway.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Flow cytometry using propidium iodide (PI) staining allows for the quantification of DNA content, revealing the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[10] A distinct sub-G1 peak is indicative of apoptotic cells with fragmented DNA.

Step-by-Step Methodology:

  • Cell Preparation: Culture and treat cells with M-TPAA as described for Western blotting. Harvest both adherent and floating cells to include the apoptotic population.

  • Fixation:

    • Wash the collected cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in ~200 µL of PBS.

    • While gently vortexing, add ~2 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at 4°C overnight or for at least 2 hours.[11] Ethanol fixation is preferred for preserving DNA integrity.

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cells in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is crucial to prevent staining of double-stranded RNA.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Acquisition:

    • Analyze the samples on a flow cytometer, collecting at least 20,000 events per sample.[10]

    • Use forward scatter (FSC) and side scatter (SSC) to gate on the main cell population and exclude debris.[11]

    • Use a doublet discrimination gate (e.g., FSC-H vs. FSC-A) to exclude cell clumps.[10]

    • Record the fluorescence intensity of the PI signal (typically in the PE or a similar channel).

  • Data Analysis:

    • Generate a histogram of PI fluorescence intensity.

    • Use cell cycle analysis software (e.g., ModFit, FlowJo) to model the G0/G1, S, and G2/M phases.

    • Quantify the percentage of cells in the sub-G1 population, which represents apoptotic cells.

Conclusion

This document provides a foundational guide for the preclinical evaluation of (E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid (M-TPAA) in cancer cell lines. The detailed protocols for assessing cytotoxicity, cell cycle arrest, and apoptosis induction offer a systematic approach to characterizing its anti-cancer potential. By elucidating the compound's mechanism of action, researchers can build a comprehensive profile to determine its viability as a candidate for further therapeutic development.

References

  • Bio-protocol. "Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers." Bio-protocol, 2025. [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. "Assaying cell cycle status using flow cytometry." Methods in Molecular Biology, 2016. [Link]

  • Assay Genie. "Flow Cytometry Protocol | 10 Hints & Tips." Assay Genie, 2022. [Link]

  • Riss, T. L., et al. "Cell Viability Assays." Assay Guidance Manual, 2013. [Link]

  • Bio-Rad Antibodies. "Analysis by Western Blotting - Apoptosis." Bio-Rad Antibodies.[Link]

  • Horton, T. "MTT Cell Assay Protocol." Checkpoint lab/protocols/MTT, 1994. [Link]

  • Li, Y., et al. "Synthesis, Antitumor Activity, and Mechanism of Action of 6-Acrylic Phenethyl Ester-2-pyranone Derivatives." Molecules, 2020. [Link]

  • Arabian Journal of Chemistry. "Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation." Arabian Journal of Chemistry, 2024. [Link]

  • Catalyst University. "Apoptosis | The Mitochondrial Pathway." YouTube, 2019. [Link]

  • Malik, A., et al. "Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications." Medicina, 2024. [Link]

  • Knaus, E. E., et al. "Design, synthesis, and biological evaluation of (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids as dual inhibitors of cyclooxygenases and lipoxygenases." Journal of Medicinal Chemistry, 2006. [Link]

  • Rasayan Journal of Chemistry. "SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3- ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES." Rasayan Journal of Chemistry.[Link]

  • Biocompare. "(E)-3-(4-Methoxyphenyl)acrylic acid from MedChemExpress." Biocompare.com, 2016. [Link]

  • PubMed. "Targeting cancer stem cells by TPA leads to inhibition of refractory sarcoma and extended overall survival." PubMed, 2024. [Link]

  • Wilson, T. R., et al. "Targeting the extrinsic apoptosis signaling pathway for cancer therapy." Expert Opinion on Therapeutic Targets, 2010. [Link]

  • ClinicalTrials.gov. "Alpha Radiation Emitters Device for the Treatment of Pancreatic Cancer With Chemotherapy for the Treatment of Locally Advanced and Metastatic Pancreatic Cancer." ClinicalTrials.gov.[Link]

  • MDPI. "(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate." MDPI, 2021. [Link]

  • Wang, L. "Synthesis and Antitumor Activity of 3-[2-(4-Hydroxy-Phenyl)-Ethyl]-Benzo[d] Isoxazole-4,6-Diol." International Journal of Organic Chemistry, 2023. [Link]

  • USUHS.edu. "MURTHA CANCER CENTER RESEARCH PROGRAM RESEARCH PROJECTS." USUHS.edu.[Link]

  • Alpha Tau Medical Ltd. "Alpha Tau Successfully Treats First Patient in its U.S. Multi-Center Pancreatic Cancer Clinical Trial." Alpha Tau Medical Ltd., 2025. [Link]

  • Health.mil. "Metastatic Cancer Research." Health.mil, 2023. [Link]

Sources

Troubleshooting & Optimization

Catalysis Technical Support Center: Heck Reaction (Acrylic Acid Synthesis)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: HECK-AA-001 Subject: Troubleshooting & Optimization of Acrylic Acid Couplings

Triage: The Diagnostic Matrix

Welcome to the Catalysis Support Hub. Synthesizing cinnamic acid derivatives via the Heck reaction (coupling aryl halides with acrylic acid) presents a unique set of "killer" variables compared to standard styrene couplings.

Use this matrix to identify your failure mode before proceeding to the specific module.

SymptomProbable CauseImmediate Action
Reaction mixture turns solid/gelatinous Polymerization of acrylic acidAdd radical inhibitor (BHT/Hydroquinone). Reduce temp.
Rapid formation of black precipitate (Pd Black) Catalyst Deactivation (Ligand dissociation or Acid poisoning)Switch to "Jeffery Conditions" (add TBAB). Increase ligand loading.
Starting material remains (0% Conversion) Catalyst Poisoning or Oxidative Addition Failure Check if free acid is killing catalyst. Esterify acrylic acid (use t-butyl acrylate).
Wrong Regioisomer (Branched vs. Linear) Electronic/Steric Mismatch Switch solvent polarity. Change ligand bite angle.

Module 1: The "Gunk" Problem (Polymerization)

The Issue: Acrylic acid is an unstable monomer. Under the thermal stress of a Heck reaction (80–140°C), it prefers free-radical polymerization over Pd-catalyzed coupling.

Technical Insight: Palladium species can sometimes initiate radical chains.[1] If your reaction flask looks like a block of plastic, you have made poly(acrylic acid) instead of your product.

Troubleshooting Protocol:

  • Radical Scavengers: You must add a radical inhibitor.

    • Recommendation: 2,6-Di-tert-butyl-4-methylphenol (BHT) or Hydroquinone at 10–20 mol% relative to the catalyst (not the substrate).

    • Why? These scavenge the stray radicals without poisoning the Pd(0)/Pd(II) cycle.

  • The "Slow Drip": Do not add all acrylic acid at start.

    • Protocol: Add the acrylic acid via syringe pump over 2–4 hours. This keeps the instantaneous monomer concentration low, favoring coupling over polymerization.

Module 2: Catalyst Stability & The "Acid Effect"

The Issue: Free carboxylic acids are treacherous ligands. They can protonate anionic Pd intermediates or displace phosphines, leading to "homeless" Pd(0) which aggregates into inactive Pd black.

The Solution: Jeffery Conditions (Ligand-Free) For acrylic acid, the most robust system is often not a fancy phosphine system, but the "Jeffery Conditions" utilizing Phase Transfer Catalysis (PTC).

  • Mechanism: Tetraalkylammonium salts (e.g., TBAB) stabilize anionic palladium species

    
     or 
    
    
    
    , preventing aggregation without the need for fragile phosphines.

DOT Diagram: The Stabilized Anionic Cycle

JefferyCycle Pd_Prec Pd(OAc)2 (Precursor) Pd_Active [Pd(0)Ln] / Nanoclusters (Stabilized by TBAB) Pd_Prec->Pd_Active Reduction OxAdd Oxidative Addition (Ar-Pd-X) Pd_Active->OxAdd + Ar-X Pd_Black Pd Black (Inactive) Pd_Active->Pd_Black No TBAB (Aggregation) Coord Olefin Coordination (Acrylic Acid) OxAdd->Coord Insert Migratory Insertion (C-C Bond Formed) Coord->Insert Regioselectivity Step Elim Beta-Hydride Elimination Insert->Elim BaseStep Base Regeneration (HX Removal) Elim->BaseStep + Product BaseStep->Pd_Active Turnover

Caption: The "Jeffery" cycle relies on ammonium salts (TBAB) to stabilize the active Pd species, preventing the formation of inactive Pd Black.

Module 3: Regioselectivity (Linear vs. Branched)

The Issue: You want the linear trans-cinnamic acid derivative (Beta-arylation), but you might see branched byproducts (Alpha-arylation).

Mechanistic Causality:

  • Neutral Pathway (Standard): Acrylic acid is an Electron-Deficient Olefin (EWG). Electronic effects dictate that the nucleophilic Aryl-Pd species attacks the beta-carbon (furthest from the COOH). This naturally favors the Linear product.

  • Cationic Pathway: If you use bidentate ligands or silver salts, you generate a cationic Pd species. While this accelerates reaction with electron-rich olefins, for acrylates, it generally maintains beta-selectivity but can sometimes alter stereochemistry (E/Z).

Optimization Rule:

  • For Linear (Target): Stick to neutral conditions (Monodentate phosphines or Ligand-free/TBAB).

  • For Branched (Rarely desired here): Requires specific steric bulk or directing groups (e.g., internal chelation).

Experimental Protocols

Protocol A: The Robust "Jeffery" Method (Recommended)

Best for: Simple aryl iodides/bromides, cost-efficiency, and avoiding phosphine oxidation.

  • Charge Reactor: Aryl Halide (1.0 equiv), Pd(OAc)2 (2–5 mol%), TBAB (Tetrabutylammonium bromide, 1.0 equiv), NaHCO3 or K2CO3 (2.5 equiv).

  • Solvent: DMF or DMAc (0.2 M concentration).

  • Substrate: Add Acrylic Acid (1.2–1.5 equiv).

    • Critical: Add BHT (10 mol% relative to Pd).

  • Reaction: Heat to 80–100°C. Monitor via HPLC/TLC.

  • Workup: Acidify with 1M HCl (to protonate the carboxylate salt), extract with EtOAc.

Protocol B: The "Ester Bypass" (High Value Substrates)

Best for: Difficult substrates where the free acid kills the catalyst.

  • Step 1 (Coupling): Use tert-Butyl Acrylate instead of acrylic acid.

    • System: Pd(OAc)2 (1 mol%) + P(o-tol)3 (2 mol%) + Et3N (2 equiv) in MeCN or DMF at 100°C.

    • Why t-Butyl? It prevents catalyst poisoning and is easily cleaved later.

  • Step 2 (Hydrolysis): Treat the isolated ester with TFA/DCM (1:1) at RT for 1 hour.

    • Result: Quantitative conversion to the free acrylic acid derivative.

FAQ: Rapid Fire Troubleshooting

Q: My reaction stalls at 60% conversion. A: The catalyst has likely died. Do not just add more heat. Add a second "spike" of catalyst (dissolved in solvent) and fresh ligand. If using Protocol A, ensure you haven't run out of base (acrylic acid consumes 1 equiv, the HX byproduct consumes 1 equiv; you need >2 equiv total).

Q: I see a mixture of E and Z isomers. A: The Heck reaction is thermodynamically controlled to favor the trans (E) isomer. If you see Z, your reaction temperature might be too low to allow isomerization, or you have extreme steric crowding. Increase Temp to >100°C to push thermodynamic equilibrium.

Q: Can I use aryl chlorides? A: Not easily with standard conditions. You need electron-rich, bulky phosphines (e.g., P(t-Bu)3) or N-Heterocyclic Carbenes (NHCs) to activate the C-Cl bond. For aryl chlorides, switch to Protocol B (Ester Bypass) using a Pd-NHC catalyst (e.g., Pd-PEPPSI).

References

  • Jeffery, T. (1996).[2] Tetraalkylammonium Salts in Heck-Type Reactions. Tetrahedron, 52(30), 10113–10130. Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Farina, V. (2004). High-Turnover Palladium Catalysts in Cross-Coupling and Heck Chemistry. Advanced Synthesis & Catalysis, 346(13-15), 1553–1582. Link

  • Cabri, W., & Candiani, I. (1995).[2] Recent Developments and New Perspectives in the Heck Reaction. Accounts of Chemical Research, 28(1), 2–7.[2] Link

Sources

Technical Support Center: Optimizing Suzuki Coupling Conditions for Acrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions tailored for acrylic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and success of their synthetic routes. Here, we will explore common challenges and provide in-depth, evidence-based solutions in a practical question-and-answer format.

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for forming carbon-carbon bonds.[1][2] However, its application to acrylic acid derivatives can present unique challenges due to the electronic nature of the substrates and potential side reactions. This resource will help you navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with an acrylic acid derivative sluggish or failing to go to completion?

A1: A slow or incomplete reaction is a common hurdle. The issue often lies with one or more of the following factors:

  • Catalyst and Ligand Choice: The selection of the palladium source and the phosphine ligand is critical. For electron-poor acrylic acid derivatives, a more electron-rich and bulky ligand, such as those from the Buchwald family (e.g., SPhos, XPhos), can be beneficial.[3] These ligands promote the oxidative addition step, which is often rate-limiting with challenging substrates.[4] If you are using a Pd(II) precatalyst like Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species. This process can sometimes be inefficient.[1] Consider using a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that readily generates Pd(0).[5]

  • Base Selection: The base plays a crucial role in the transmetalation step by activating the boronic acid.[6][7] The effectiveness of a base is often dependent on the solvent system.[4] For acrylic acid derivatives, which may be sensitive to strong bases, weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often good starting points.[6] In some cases, particularly with base-labile esters, a milder base like potassium fluoride (KF) can be effective.[8]

  • Solvent System: A mixture of an organic solvent and water is typically used in Suzuki couplings.[1] Common choices include dioxane/water, THF/water, or toluene/ethanol/water.[9] The solubility of all reactants, particularly the boronic acid and the base, is key. If your substrates have poor solubility, consider a solvent system like DMF.[10] Ensure your organic solvents are properly degassed to prevent catalyst deactivation.[5]

  • Reaction Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate.[3][5] If your reaction is sluggish at room temperature, incrementally increasing the temperature can significantly improve the reaction rate.

Q2: I'm observing significant formation of homocoupled byproducts. What is the cause and how can I minimize it?

A2: Homocoupling, the formation of a dimer from two molecules of your boronic acid or two molecules of your halide, is a frequent side reaction.[11]

  • Presence of Oxygen: The primary cause of boronic acid homocoupling is the presence of molecular oxygen in the reaction mixture.[1][12] Oxygen can facilitate the oxidative coupling of two boronic acid molecules, a process also catalyzed by palladium.[1][13] Rigorous degassing of your solvents and reaction vessel is the most effective way to prevent this.[13] This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas like argon or nitrogen.

  • Pd(II) Precatalysts: When using a Pd(II) source, the in situ reduction to Pd(0) can sometimes lead to homocoupling as a side reaction.[1] Starting with a Pd(0) catalyst can help mitigate this issue.[5]

  • Reaction Stoichiometry: While a slight excess of the boronic acid is common, a large excess can sometimes favor homocoupling. Try using a stoichiometry closer to 1:1.

Q3: My boronic acid seems to be degrading during the reaction, leading to low yields. What is happening and what can I do?

A3: The instability of boronic acids, particularly through a process called protodeboronation, is a well-documented issue in Suzuki couplings.[5][14]

  • Protodeboronation: This is a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your nucleophile.[14] This process can be catalyzed by acid, base, or even the palladium catalyst itself.[15][16] Heteroaryl boronic acids are particularly susceptible to this degradation pathway.[1]

  • Mitigation Strategies:

    • Use Stable Boronic Acid Derivatives: Consider using more stable alternatives to boronic acids, such as pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or potassium aryltrifluoroborates.[5][14] These reagents slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing degradation.[16][17]

    • Optimize Reaction Time: Prolonged reaction times can increase the extent of protodeboronation. Aim for conditions that allow for a reasonably fast reaction.

    • Anhydrous Conditions: While Suzuki reactions are often run in aqueous media, for particularly unstable boronic acids, switching to anhydrous conditions can sometimes suppress protodeboronation.[18]

Troubleshooting Guide

This section provides a more detailed, step-by-step approach to resolving specific experimental issues.

Problem 1: Low to No Product Formation with Acrylic Acid Derivatives
Potential Cause Explanation & Recommended Action
Inactive Catalyst The Pd(0) active species is not being generated efficiently or is decomposing. Action: Switch to a more robust pre-catalyst system, such as a Buchwald G3 or G4 precatalyst with a bulky biarylphosphine ligand (e.g., XPhos, SPhos).[3][19] These are designed for efficient generation of the active catalyst.
Poor Ligand Choice The ligand may not be suitable for the specific electronic properties of your acrylic acid derivative. Acrylic acid derivatives are electron-poor, which can make oxidative addition challenging. Action: Employ electron-rich and sterically hindered phosphine ligands to facilitate the oxidative addition step.[4]
Inappropriate Base/Solvent Combination The chosen base may not be soluble or effective in the selected solvent, hindering the crucial transmetalation step.[4] Action: Screen a matrix of bases and solvents. Common combinations to test include K₃PO₄ in dioxane/water and K₂CO₃ in THF/water.[6][20]
Low Reaction Temperature The activation energy for one of the steps in the catalytic cycle may not be overcome at the current temperature. Action: Gradually increase the reaction temperature, for example, from room temperature to 60-80 °C.[21]
Problem 2: Formation of Significant Side Products
Side Product Plausible Cause & Mitigation Strategy
Homocoupling of Boronic Acid Primarily caused by the presence of oxygen.[1][12] Mitigation: Ensure all solvents and the reaction vessel are thoroughly degassed using techniques like freeze-pump-thaw or sparging with an inert gas.[13] Using a Pd(0) source can also help.[5]
Protodeboronation Product The boronic acid is being protonated and cleaved.[14] This is more common with heteroaryl boronic acids and under prolonged heating.[1] Mitigation: Use a more stable boronic acid derivative like a pinacol ester or MIDA boronate.[5][14] These provide a slow release of the boronic acid.
Dehalogenation of Starting Material The aryl halide is being reduced instead of undergoing cross-coupling.[1] Mitigation: This can sometimes be suppressed by using milder reaction conditions or a different catalyst/ligand system.
Polymerization of Acrylic Acid Derivative The acrylic acid or its ester derivative is polymerizing under the reaction conditions. Mitigation: Ensure the reaction is performed under an inert atmosphere and consider adding a radical inhibitor if polymerization is a significant issue.[22]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of an Acrylic Acid Derivative
  • Reaction Setup: To a flame-dried reaction vessel equipped with a magnetic stir bar, add the acrylic acid derivative (1.0 mmol), the boronic acid or its derivative (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[6]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1, 10 mL) via syringe.[19]

  • Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and ligand if necessary. Add this to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[23]

  • Purification: Purify the crude product by column chromatography on silica gel.[24]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both R¹-Pd(II)L_n-R² Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield / No Reaction CheckCatalyst Evaluate Catalyst/Ligand Start->CheckCatalyst CheckBase Assess Base/Solvent Start->CheckBase CheckTemp Increase Temperature Start->CheckTemp CheckPurity Verify Reagent Purity Start->CheckPurity Success Optimized Reaction CheckCatalyst->Success Improved CheckBase->Success Improved CheckTemp->Success Improved CheckPurity->Success Improved SideReactions Significant Side Products Degas Improve Degassing SideReactions->Degas Homocoupling UseEster Use Boronate Ester SideReactions->UseEster Protodeboronation ChangeCatalyst Change Catalyst System SideReactions->ChangeCatalyst Dehalogenation Degas->Success UseEster->Success ChangeCatalyst->Success

Caption: A logical workflow for troubleshooting common Suzuki coupling issues.

This guide provides a starting point for optimizing your Suzuki coupling reactions with acrylic acid derivatives. Remember that each substrate is unique, and some degree of empirical optimization will likely be necessary. By understanding the fundamental principles and common pitfalls, you can more efficiently develop robust and high-yielding synthetic methods.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Baran, P. S., & O'Brien, C. J. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition, 60(34), 18494-18515. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Cox, P. A., et al. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 83(15), 8048-8054. [Link]

  • Wikipedia. (2024). Protodeboronation. [Link]

  • Cresswell, A. J., & Davies, S. G. (2016). The Boronate Species. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-34). Royal Society of Chemistry. [Link]

  • Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700-3703. [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17463-17478. [Link]

  • Adamo, M. F. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 559-561. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • ResearchGate. (2025, August 10). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2025, November 17). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • Batchu, V. R., et al. (2020). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Molecules, 25(24), 5950. [Link]

  • Journal of Synthetic Chemistry. (2024, May 3). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. [Link]

  • Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Beilstein Journals. (2021, October 29). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • ResearchGate. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Reddit. (2025, June 14). Problems with Suzuki coupling. [Link]

  • MDPI. (2024, November 23). Preparation and Characterization of Poly(acrylic acid-co-vinyl imidazole) Hydrogel-Supported Palladium Catalyst for Tsuji–Trost and Suzuki Reactions in Aqueous Media. [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. [Link]

  • National Center for Biotechnology Information. (2023, April 24). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. [Link]

  • ResearchGate. (2019, May). Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]

  • Organic Syntheses. (2006). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Reddit. (2024, April 3). How to purify Acrylic Acid. [Link]

  • Molecules. (2016). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]

  • Google Patents. (n.d.).

Sources

Challenges in the synthesis of diaryl thioether compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in the synthesis of diaryl thioether compounds Audience: Medicinal Chemists, Process Chemists, and Materials Scientists

🟢 System Status: Operational

Welcome to the Diaryl Thioether Synthesis Support Hub. This guide addresses the high-affinity coordination of sulfur to transition metals (catalyst poisoning), the kinetic barriers of reductive elimination, and the ubiquitous issue of disulfide byproducts.

⚡ Quick Diagnostic: Method Selection Matrix

Before starting a new ticket (experiment), verify you are using the correct catalytic system for your substrate class.

MethodSelection Start Select Electrophile ArylI Aryl Iodide Start->ArylI ArylBr Aryl Bromide Start->ArylBr ArylCl Aryl Chloride Start->ArylCl Boronic Aryl Boronic Acid Start->Boronic Cu_Method Method A: Cu-Catalysis (Ligand: Diol/Phenanthroline) ArylI->Cu_Method Standard ArylBr->Cu_Method High Temp Pd_Method Method B: Pd-Catalysis (Ligand: Josiphos/Xantphos) ArylBr->Pd_Method Complex Substrate ArylCl->Pd_Method Standard Ni_Method Method C: Ni-Catalysis (Photoredox or bipyridine) ArylCl->Ni_Method Cost/Green Focus ChanLam Method D: Chan-Lam (Cu(OAc)2, Air) Boronic->ChanLam Oxidative Coupling

Figure 1: Decision tree for selecting the optimal catalytic manifold based on electrophile availability.

🔧 Module 1: Palladium-Catalyzed Coupling (Buchwald-Hartwig Type)

Context: You are using Pd to couple an aryl halide with a thiol, but the reaction stalls or requires high catalyst loading.

The Core Issue: Catalyst Poisoning & Reductive Elimination

Sulfur is a "soft" donor that binds strongly to the "soft" Palladium(II) center.

  • Resting State Trap: The oxidative addition product (L-Pd(Ar)-X) reacts with the thiol to form a stable L-Pd(Ar)-SR species.

  • The Bottleneck: The Pd-S bond is strong. For the catalytic cycle to turn over, the complex must undergo reductive elimination to release the C-S product. If the ligand is not bulky or electron-rich enough, the complex sits in this stable "resting state" and eventually decomposes (aggregates to Pd-black).

Troubleshooting Guide (Q&A)

Q: My reaction turns black immediately and yields <10%. What happened? A: You likely experienced rapid catalyst death. The thiol displaced your ligands, forming polymeric [Pd(SR)2]n species.

  • Fix: Use a ligand with a large bite angle and high steric bulk . The bulk forces the Pd(II) center to "squeeze" out the product (reductive elimination) to relieve steric strain.

  • Recommended Ligands:

    • Josiphos (CyPF-t-Bu): The gold standard for difficult C-S couplings [1].

    • Xantphos: Excellent for preventing catalyst deactivation.

  • Protocol Adjustment: Premix the Pd precursor and ligand for 30 minutes before adding the thiol.

Q: Can I use the same conditions I use for C-N coupling (Buchwald)? A: Generally, no .

  • Reasoning: Amines are harder to undergo reductive elimination than thiols electronically, but thiols poison the catalyst more aggressively.

  • Correction: Switch bases. Strong bases like NaOtBu can cause disulfide formation. Use milder bases like LiHMDS or K3PO4 in non-polar solvents (Toluene/DME) to stabilize the catalytic intermediate.

Visualization: The Poisoning Trap

PdCycle Pd0 Pd(0)-L (Active Catalyst) OxAdd Pd(II)(Ar)(X)-L (Oxidative Addition) Pd0->OxAdd Ar-X Thiolate Pd(II)(Ar)(S-R)-L (Resting State) OxAdd->Thiolate H-S-R + Base Dead [Pd(SR)2]n (Catalyst Death/Black) Thiolate->Dead Ligand Displacement (If L is weak) Product Ar-S-R (Thioether) Thiolate->Product Reductive Elimination (Difficult Step) Product->Pd0

Figure 2: The Pd-catalytic cycle highlighting the competitive deactivation pathway (black box) caused by strong sulfur coordination.

🔧 Module 2: Copper-Catalyzed Coupling (Ullmann Type)

Context: You are using CuI for a cost-effective synthesis, but the reaction is messy or requires harsh temperatures (100°C+).

The Core Issue: Solubility and Aggregation

Classical Ullmann reactions fail because Copper-thiolates are insoluble polymers. The reaction only happens on the surface of these chunks.

Troubleshooting Guide (Q&A)

Q: The reaction mixture is a thick sludge and conversion is stuck at 50%. A: Your copper-thiolate intermediate has precipitated.

  • Fix: Add a bidentate ligand to break the polymeric chains and solubilize the copper.

  • Protocol: Add 10-20 mol% of ethylene glycol , 1,10-phenanthroline , or TMHD (2,2,6,6-tetramethylheptane-3,5-dione) [2].

  • Solvent: Switch to polar aprotic solvents like DMF or NMP, but ensure they are degassed to prevent disulfide formation.

Q: I am using an Aryl Iodide. Do I really need a ligand? A: For simple aryl iodides, ligand-free conditions are possible using CuI (5 mol%) and K2CO3 in DMF at 110°C [3]. However, if you have functional groups (esters, nitriles) or steric hindrance, the ligand (phenanthroline) is mandatory to lower the activation energy.

🔧 Module 3: Impurity Management (Disulfides)

Context: HPLC shows a peak with similar retention time to the product. It is likely the disulfide (R-S-S-R) formed by oxidative homocoupling of the starting thiol.

The Core Issue: Oxidative Dimerization

Thiols are easily oxidized by air (O2) or even by the metal catalyst itself (reductive coupling) to form disulfides.

Troubleshooting Guide (Q&A)

Q: How do I remove the disulfide impurity? It co-elutes with my product. A: Separation is difficult. Chemical removal is easier.

  • Option A (Reduction): Treat the crude mixture with Zinc dust/AcOH or Polymer-supported Triphenylphosphine before purification. This reduces the disulfide back to the thiol (which has a very different polarity/Rf).

  • Option B (Wash): If your product is a solid, recrystallize from ethanol. Disulfides are often oils or highly soluble in cold ethanol, while diaryl thioethers crystallize well.

Q: The smell is unbearable. How do I manage the waste? A: Never use bleach (NaOCl) directly on acidic thiol waste (creates toxic gases).

  • Protocol: Quench glassware and waste in a bath of dilute H2O2 (Hydrogen Peroxide) and NaOH . This oxidizes residual thiols to odorless sulfonates/sulfates.

📊 Data Summary: Catalyst Performance Comparison
FeaturePd-Catalysis (Hartwig)Cu-Catalysis (Ullmann)Ni-Catalysis
Primary Substrate Aryl Chlorides/TriflatesAryl Iodides/BromidesAryl Chlorides/Esters
Temp Range 60°C - 100°C80°C - 140°C25°C - 80°C
Ligand Cost High (Josiphos, etc.)Low (Diols/Diamines)Low/Medium (Bipy)
Air Sensitivity ModerateLow (usually)High (Ni(0) is sensitive)
Key Risk Catalyst PoisoningSolubility/High TempAir Sensitivity
🧪 Standardized Protocol: Pd-Catalyzed C-S Coupling

Use this for high-value substrates where yield is critical.

  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with:

    • 
       (1.0 mol%)
      
    • Ligand: CyPF-t-Bu (Josiphos) (1.0 mol%) - 1:1 Pd:L ratio is crucial.

    • Base: LiHMDS (1.1 equiv) or

      
       (1.5 equiv).
      
    • Solvent: 1,2-Dimethoxyethane (DME) (0.2 M concentration).

  • Activation: Stir the Pd/Ligand/Solvent mix for 1 min to form the active catalyst.

  • Addition: Add Aryl Halide (1.0 equiv) and Thiol (1.05 equiv).

  • Reaction: Seal and heat to 90°C for 12-18 hours.

  • Workup: Filter through a pad of silica (removes Pd). Wash with EtOAc.

  • Purification: Flash chromatography (Hexane/EtOAc).

References
  • Fernández-Rodríguez, M. A., et al. (2006). Highly Efficient and General Palladium-Catalyzed Synthesis of Diaryl Thioethers. Journal of the American Chemical Society.[1] Link

  • Buck, E., et al. (2002).[2] Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. Organic Letters. Link

  • Sperotto, E., et al. (2011). Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols. The Journal of Organic Chemistry. Link

  • Qiao, J., et al. (2019). Achieving Nickel Catalyzed C–S Cross-Coupling under Mild Conditions Using Metal–Ligand Cooperativity. The Journal of Organic Chemistry. Link

Sources

Technical Support Center: Stability & Handling of (E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Solution Stability & Degradation Prevention Target Audience: Analytical Chemists, Medicinal Chemists, Formulation Scientists

Introduction: The Stability Paradox

(E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid is a potent PPAR agonist precursor characterized by a conjugated stilbene-like backbone and a thioether linkage. While these structural features are essential for biological affinity, they create a "stability paradox" in solution:

  • The Acrylic Moiety: The (E)-alkene bond is thermodynamically stable in the dark but kinetically unstable under UV light, leading to rapid

    
     photo-isomerization .
    
  • The Thioether Linkage: The sulfur atom is electron-rich, making it highly susceptible to oxidative attack (S-oxidation) by dissolved oxygen or peroxides, forming sulfoxides and sulfones.

This guide provides the protocols required to arrest these degradation pathways.

Module 1: Photostability & Isomerization

The Issue: "Ghost" Peaks in HPLC

Symptom: You observe a new peak eluting slightly earlier than your main peak in Reverse-Phase HPLC. The mass spectrum (MS) of the new peak is identical to the parent compound (


 286.35).
Diagnosis:  Photo-isomerization.[1] The trans (E) isomer has converted to the cis (Z) isomer.[2] This is not a chemical degradation but a geometric reconfiguration driven by 

excitation.
Mechanism

Upon exposure to UV light (specifically 254 nm - 365 nm), the C=C double bond absorbs energy, allowing rotation around the bond axis. The system relaxes into the Z-isomer, which is often less biologically active and has different solubility properties.

Troubleshooting & Prevention
VariableRecommendationScientific Rationale
Light Source Strict Exclusion Cinnamic acid derivatives can isomerize within minutes under standard fluorescent lab lights.
Glassware Amber / Foil-Wrapped Amber glass blocks UV wavelengths <450 nm, preventing the excitation energy required for rotation.
Solvent Choice Avoid Acetone/Chlorinated Solvents These can act as triplet sensitizers, accelerating isomerization even in low light. Use Methanol or Acetonitrile.
Protocol: The "Dark Standard" Verification

If you suspect isomerization, perform this actinometry check:

  • Prepare two aliquots of the solution (100 µM in MeOH).

  • Wrap Aliquot A immediately in aluminum foil.

  • Leave Aliquot B on the benchtop under ambient light for 2 hours.

  • Run HPLC.[3] If Aliquot B shows a split peak and A does not, your issue is purely photonic.

Module 2: Oxidative Stability (Thioether Protection)

The Issue: Mass Shift (+16 / +32)

Symptom: Purity decreases over 24 hours. LC-MS shows new peaks with masses of ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


 (Sulfoxide) and 

(Sulfone). Diagnosis: S-Oxidation. The thioether (-S-) is oxidizing to a sulfoxide (-S(=O)-) or sulfone (-S(=O)2-).
Mechanism

The sulfur atom in the aryl-thioether bridge is nucleophilic.[4] In the presence of Reactive Oxygen Species (ROS) or trace peroxides in solvents, it undergoes electrophilic oxidation. This is often catalyzed by trace metal ions (


, 

).
Visualizing the Degradation Pathways

DegradationPathways cluster_0 Photochemical Stress cluster_1 Oxidative Stress Parent (E)-Parent Compound (Active) Z_Isomer (Z)-Isomer (Inactive/Impurity) Parent->Z_Isomer UV Light (hν) Isomerization Sulfoxide Sulfoxide (M+16) (Oxidized) Parent->Sulfoxide [O], Peroxides Trace Metals Sulfone Sulfone (M+32) (Over-Oxidized) Sulfoxide->Sulfone Excess [O]

Figure 1: Primary degradation pathways. The red path represents photo-isomerization; the yellow path represents chemical oxidation.

Protocol: Solvent Degassing (The Freeze-Pump-Thaw Cycle)

For long-term storage of stock solutions, simple sonication is insufficient to remove dissolved oxygen. Use this method:

  • Freeze: Place the solvent/solution in a Schlenk flask and freeze with liquid nitrogen.

  • Pump: Apply high vacuum (0.1 mbar) for 10-15 minutes while frozen.

  • Thaw: Close the vacuum valve and thaw the solvent in a warm water bath. Gas bubbles will escape.

  • Repeat: Perform 3 cycles.

  • Backfill: Fill the flask with dry Argon or Nitrogen.

Alternative (HPLC Prep): Add 0.05% w/v BHT (Butylated hydroxytoluene) or Ascorbic Acid to the mobile phase if the compound degrades on the column.

Module 3: Solubility & pH Handling

The Issue: Precipitation or Retention Time Drift

Symptom: The compound precipitates upon dilution into aqueous buffer, or retention time shifts drastically between runs. Diagnosis: pH-dependent solubility. The acrylic acid moiety has a pKa


 4.5.
  • pH < 4.0: The molecule is protonated (neutral), less soluble in water, and more retained on C18 columns.

  • pH > 5.0: The molecule is ionized (carboxylate anion), highly soluble in water, and elutes faster.

Best Practice Guide
ParameterSpecificationReason
Stock Solvent DMSO (anhydrous)High solubility (>10 mM); prevents esterification that can occur in primary alcohols (Methanol/Ethanol) over time.
Working Buffer PBS (pH 7.4) or Ammonium Bicarbonate Maintains the carboxylate form for maximum solubility.
Acidification Avoid < pH 3 Risk of precipitation. If acid is needed for LC-MS, use Formic Acid (0.1%) rather than TFA (strong ion pairing agent).

Troubleshooting Flowchart

Troubleshooting Start Problem Detected Obs What is the observation? Start->Obs SplitPeak Split Peak / Doublet Obs->SplitPeak HPLC MassShift Mass Increase (+16) Obs->MassShift LC-MS Precip Cloudiness / Precipitate Obs->Precip Visual Action1 Use Amber Glassware Check Light Exposure SplitPeak->Action1 Action2 Add Antioxidant (BHT) Degas Solvents MassShift->Action2 Action3 Check pH > 5.0 Increase DMSO % Precip->Action3

Figure 2: Rapid diagnostic decision tree for solution stability issues.

Frequently Asked Questions (FAQ)

Q: Can I store the stock solution in Methanol? A: Short-term (hours), yes. Long-term (weeks), no . In acidic conditions, the acrylic acid group can slowly esterify with methanol to form the methyl ester (


 mass shift). Store 10 mM stocks in anhydrous DMSO at -20°C.

Q: Is the compound stable in cell culture media? A: Generally, yes, but media contains riboflavin (a photosensitizer). If treating cells, minimize light exposure to the incubator. The high protein content (FBS) will bind the drug, stabilizing it against oxidation but potentially reducing free drug concentration.

Q: My LC-MS signal is suppressing. Why? A: You might be using TFA (Trifluoroacetic acid). TFA pairs strongly with the carboxylate, suppressing ionization in negative mode. Switch to 0.1% Formic Acid or Ammonium Acetate for better sensitivity.

References

  • Photochemistry of Cinnamic Acids: Mechanism of E-Z Isomerization. IUPAC Gold Book & J. Org. Chem.

  • Thioether Oxidation Kinetics: Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design. Source: PMC / NIH

  • Acrylic Acid Stability & Handling: World Health Organization (WHO) Health and Safety Guide No. 104. Source: Inchem.org

  • PPAR Agonist Structural Analogs (GW501516/Cardarine): Exploration and Development of PPAR Modulators. Source: NIH / PMC

Sources

Validation & Comparative

Comparative Guide: Thio-Substituted Acrylic Acid Derivatives as Targeted Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of thio-substituted acrylic acid derivatives, a class of compounds exhibiting potent anticancer properties through distinct mechanisms. Unlike generic chemotherapeutics, these agents exploit the chemical reactivity of sulfur (thiol, sulfide, sulfone) integrated into an acrylic scaffold to target specific oncogenic vulnerabilities.

We categorize these agents into two primary functional classes based on their mechanism of action:

  • Zinc-Binding Mercapto-Acrylics: Primarily acting as Histone Deacetylase (HDAC) inhibitors.[1]

  • Electrophilic Sulfonyl-Acrylics: Acting as covalent Michael acceptors targeting NF-κB and phosphatase pathways.

Structural Logic & Pharmacophore Analysis

The acrylic acid scaffold (propenoic acid) serves as a versatile template. The introduction of sulfur at the


 or 

position fundamentally alters the biological interaction:
FeatureMercapto-Acrylics / Acetamides Sulfonyl-Acrylonitriles
Active Moiety Free Thiol (-SH) or masked thiolSulfonyl (-SO

-) + Nitrile (-CN)
Position Often terminal (amide linked)

-position on acrylic chain
Primary Mode Reversible Chelation (Zinc binding)Irreversible Alkylation (Covalent)
Target Class Metalloenzymes (HDAC6)Cysteine-rich signaling proteins (IKK, PTPs)
Comparative Mechanism of Action
Class A: Mercaptoacetamides (HDAC6 Selective Inhibitors)

These derivatives utilize the sulfur atom as a "Zinc Binding Group" (ZBG).[2] Unlike hydroxamic acids (e.g., SAHA), which are pan-HDAC inhibitors with potential genotoxicity, mercapto-derivatives show high selectivity for HDAC6 .

  • Mechanism: The thiol group coordinates with the catalytic Zn

    
     ion in the HDAC6 active site.
    
  • Downstream Effect: Inhibition prevents the deacetylation of

    
    -tubulin and HSP90. Hyperacetylated tubulin disrupts microtubule dynamics, impairing cancer cell migration and metastasis.
    
  • Causality: High HDAC6 selectivity reduces off-target toxicity associated with Class I HDAC inhibition (e.g., thrombocytopenia).

Class B: Beta-Sulfonyl Acrylonitriles (Michael Acceptors)

Compounds such as (E)-3-(p-toluenesulfonyl)-2-propenenitrile function as "suicide substrates."

  • Mechanism: The electron-withdrawing sulfonyl and nitrile groups make the

    
    -carbon highly electrophilic. It undergoes a Michael addition reaction with nucleophilic cysteine residues on target proteins.
    
  • Target: Specifically targets the I

    
    B Kinase (IKK) complex and Phosphatase of Regenerating Liver-3 (PRL-3).
    
  • Downstream Effect: Blocks the degradation of I

    
    B
    
    
    
    , thereby preventing the nuclear translocation of NF-κB, a key transcription factor for cell survival and inflammation.
Pathway Visualization

AnticancerMechanisms CompoundA Mercapto-Acrylics (Zinc Chelator) HDAC6 HDAC6 Enzyme (Zn2+ Active Site) CompoundA->HDAC6 Chelates Zn2+ CompoundB Sulfonyl-Acrylonitriles (Michael Acceptor) IKK IKK Complex (Cysteine Residues) CompoundB->IKK Covalent Modification (Michael Addition) Tubulin Hyperacetylation of alpha-Tubulin HDAC6->Tubulin Inhibits Deacetylation NFkB NF-kB Signaling Blockade IKK->NFkB Prevents IkappaB Degradation Apoptosis Apoptosis & Impaired Migration Tubulin->Apoptosis Microtubule Stabilization NFkB->Apoptosis Survival Signal Loss

Caption: Dual mechanistic pathways of thio-substituted acrylics. Blue path: Reversible HDAC6 inhibition. Red path: Irreversible NF-kB blockade.

Comparative Efficacy Data

The following data summarizes the potency of representative compounds from each class against standard cancer cell lines.

Compound ClassRepresentative AgentTargetCell LineIC

Value
Selectivity Index (SI)
Mercapto-Acrylic Mercaptoacetamide 2eHDAC6Raji (Lymphoma)0.048 µM> 1000 (vs HDAC1)
Sulfonyl-Acrylic (E)-3-TosylacrylonitrileNF-κB / IKKH460 (Lung)2.0 - 5.0 µMModerate
Standard Control SAHA (Vorinostat)Pan-HDACRaji0.20 µMLow (Pan-inhibitor)
Standard Control 5-FluorouracilAntimetaboliteHCT-116~5.0 µMLow

Data synthesized from comparative studies on HDAC inhibitors [1][4] and sulfonyl-acrylonitriles [5].

Experimental Protocols
Protocol A: Synthesis of (E)-3-(p-toluenesulfonyl)-2-propenenitrile

Rationale: This protocol creates the electrophilic "warhead" essential for Class B activity.

  • Reagents: Mix p-toluenesulfonyl chloride (1 eq) with acrylonitrile (excess) in the presence of a copper catalyst (CuCl).

  • Reaction: Reflux at 80°C for 4-6 hours. The sulfonyl radical adds to the alkene, followed by elimination to restore the double bond.

  • Purification: Cool to RT, extract with dichloromethane, and purify via silica gel column chromatography (Hexane:EtOAc 4:1).

  • Validation: NMR should show trans-coupling constants (J ~ 15-16 Hz) for the vinylic protons, confirming the (E)-isomer.

Protocol B: HDAC6 Fluorometric Activity Assay

Rationale: To validate the zinc-chelating mechanism of Mercapto-derivatives (Class A).

  • Substrate: Use a fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC).

  • Incubation: Incubate recombinant HDAC6 enzyme with the test compound (0.01 - 10 µM) in assay buffer (Tris-HCl pH 8.0, ZnCl

    
    , MgCl
    
    
    
    ) for 30 mins at 37°C.
  • Activation: Add substrate and incubate for 30 mins.

  • Development: Add trypsin developer solution to release the fluorophore (AMC) from deacetylated lysine.

  • Measurement: Read fluorescence at Ex/Em = 360/460 nm.

  • Self-Validation: Include Trichostatin A (TSA) as a positive control. If TSA does not inhibit >90%, the assay is invalid.

Toxicity & Selectivity Profile
  • Genotoxicity: Hydroxamic acids (traditional HDACi) often show mutagenicity due to the Loss of Heterozygosity (LOH). Mercapto-derivatives have demonstrated a significantly cleaner safety profile in Ames tests, making them superior candidates for long-term therapy [4].

  • Normal Cell Sparing: Sulfonyl-acrylonitriles show higher cytotoxicity to normal fibroblasts compared to mercapto-derivatives due to the non-specific nature of covalent cysteine modification. Therefore, Class A (Mercapto) is recommended for targeted therapy development, while Class B (Sulfonyl) is better suited as a chemical probe for acute pathway inhibition.

References
  • Design and Synthesis of Mercaptoacetamides as Potent, Selective, and Brain Permeable Histone Deacetylase 6 Inhibitors. Journal of Medicinal Chemistry.

  • Mercaptoacetamide-based class II HDAC inhibitor lowers Aβ levels and improves learning and memory in a mouse model of Alzheimer's disease. PLoS One.

  • Mercaptoacetamide: A promising zinc-binding group for the discovery of selective histone deacetylase 6 inhibitors. Journal of Medicinal Chemistry.

  • Mercaptoamide-based non-hydroxamic acid type histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • (2E)-3-(4-methylbenzenesulfonyl)prop-2-enenitrile: Mechanism and Activity. PubChem Compound Summary.

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics. Biomimetics.

Sources

A Researcher's Guide to the Synthesis of Substituted Acrylic Acids: A Comparative Analysis of Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Substituted acrylic acids are a cornerstone of modern chemical synthesis, serving as indispensable building blocks in the development of pharmaceuticals, advanced polymers, and a myriad of other functional materials. The strategic placement of substituents on the acrylic acid scaffold allows for the fine-tuning of chemical and physical properties, making the choice of synthetic route a critical decision in the research and development process. This guide provides a comparative analysis of the most effective and commonly employed methods for the synthesis of substituted acrylic acids, offering insights into their mechanisms, experimental protocols, and relative efficacies to aid researchers in making informed decisions for their specific applications.

Classical Condensation Reactions: The Foundation of Acrylic Acid Synthesis

Long-standing pillars of organic synthesis, the Knoevenagel and Perkin reactions, remain highly relevant for the preparation of certain classes of substituted acrylic acids, particularly those with aromatic substituents.

The Knoevenagel Condensation

The Knoevenagel condensation is a versatile and powerful tool for the formation of carbon-carbon double bonds, making it a go-to method for synthesizing β-substituted acrylic acids. The reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid or its esters, in the presence of a basic catalyst.[1][2]

The reaction is initiated by the deprotonation of the active methylene compound by a base, typically a weak amine like piperidine or pyridine, to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting aldol-type adduct subsequently undergoes dehydration to yield the α,β-unsaturated product. When malonic acid is used, the reaction is often followed by decarboxylation to afford the substituted acrylic acid.

Knoevenagel_Mechanism Figure 1: Knoevenagel Condensation Mechanism Start Aldehyde/Ketone + Active Methylene Compound Carbanion Carbanion Formation Start->Carbanion + Base Nucleophilic_Attack Nucleophilic Attack Start->Nucleophilic_Attack Base Base (e.g., Piperidine) Carbanion->Nucleophilic_Attack Adduct Aldol Adduct Nucleophilic_Attack->Adduct Dehydration Dehydration Adduct->Dehydration Product Substituted Acrylic Acid Dehydration->Product - H2O

Caption: Knoevenagel Condensation Workflow.

  • Apparatus Setup: In a round-bottom flask equipped with a reflux condenser, combine 10.4 g of malonic acid and 10.6 g of freshly distilled benzaldehyde.

  • Solvent and Catalyst Addition: Add 20 mL of pyridine to the flask, which acts as both the solvent and the catalyst.

  • Reaction: Heat the mixture to reflux with stirring for 2-3 hours. The evolution of carbon dioxide will be observed as the intermediate arylidenemalonic acid decarboxylates.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing 100 mL of cold water and 20 mL of concentrated hydrochloric acid.

  • Isolation: Stir the mixture until the precipitation of cinnamic acid is complete. Collect the solid product by filtration, wash with cold water, and dry.

The Perkin Reaction

The Perkin reaction is a classic method for the synthesis of α,β-unsaturated aromatic acids, most notably cinnamic acids.[3][4] It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the corresponding carboxylic acid, which acts as a base.[5]

The reaction is initiated by the formation of a carbanion from the acid anhydride through deprotonation by the basic salt. This carbanion then attacks the aromatic aldehyde in an aldol-type condensation. The resulting alkoxide undergoes an intramolecular acylation followed by elimination to yield the α,β-unsaturated acid.[6]

Perkin_Mechanism Figure 2: Perkin Reaction Mechanism Start Aromatic Aldehyde + Acid Anhydride Carbanion Anhydride Carbanion Start->Carbanion + Base Aldol_Addition Aldol-type Addition Start->Aldol_Addition Base Base (e.g., Sodium Acetate) Carbanion->Aldol_Addition Intermediate Alkoxide Intermediate Aldol_Addition->Intermediate Acylation_Elimination Intramolecular Acylation & Elimination Intermediate->Acylation_Elimination Product α,β-Unsaturated Aromatic Acid Acylation_Elimination->Product

Caption: Perkin Reaction Workflow.

  • Reactant Mixture: In a round-bottom flask fitted with a reflux condenser, combine 10.0 g of freshly distilled benzaldehyde, 15.0 g of acetic anhydride, and 5.0 g of anhydrous sodium acetate.

  • Reaction Conditions: Heat the mixture to 180°C and maintain this temperature with vigorous stirring for 4 hours.

  • Work-up: Allow the reaction mixture to cool slightly before pouring it into 100 mL of water. Add a saturated solution of sodium carbonate until the mixture is alkaline to litmus paper to dissolve the cinnamic acid as its sodium salt and hydrolyze any unreacted acetic anhydride.

  • Purification: The unreacted benzaldehyde can be removed by steam distillation or extraction. The aqueous solution is then acidified with hydrochloric acid to precipitate the cinnamic acid.

  • Isolation: Collect the crystalline product by filtration, wash with cold water, and recrystallize from hot water or ethanol if necessary.

Modern Catalytic Methods: Precision and Versatility

The advent of transition-metal catalysis has revolutionized the synthesis of substituted acrylic acids, offering milder reaction conditions, broader substrate scope, and the potential for stereocontrol.

The Heck Reaction

The Heck (or Mizoroki-Heck) reaction is a palladium-catalyzed cross-coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene.[7][8] This reaction is particularly useful for the synthesis of β-aryl or β-vinyl acrylic acids.

The catalytic cycle begins with the oxidative addition of the unsaturated halide to a palladium(0) species. The resulting palladium(II) complex then coordinates with the alkene. This is followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination regenerates the palladium(0) catalyst and releases the substituted alkene product. The base in the reaction is required to neutralize the hydrogen halide formed during the β-hydride elimination step.[9]

Heck_Reaction_Mechanism Figure 3: Heck Reaction Catalytic Cycle Pd0 Pd(0) OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII_Complex R-Pd(II)-X OxAdd->PdII_Complex Alkene_Coord Alkene Coordination PdII_Complex->Alkene_Coord + Alkene Mig_Ins Migratory Insertion Alkene_Coord->Mig_Ins Beta_Elim β-Hydride Elimination Mig_Ins->Beta_Elim Product_Release Product Release Beta_Elim->Product_Release Product Red_Elim Reductive Elimination Product_Release->Red_Elim + Base Red_Elim->Pd0

Caption: Heck Reaction Catalytic Cycle.

  • Reactant Mixture: In a reaction vessel, combine 4-iodoacetophenone (1.0 mmol), acrylic acid (1.2 mmol), palladium acetate (2 mol%), and sodium carbonate (2.0 mmol).

  • Solvent: Add water as the solvent. The use of water as a solvent is a green chemistry approach.

  • Reaction Conditions: Heat the mixture under reflux with stirring until the reaction is complete (monitored by TLC or GC).

  • Work-up: After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

  • Isolation: Collect the solid by filtration, wash with water, and dry to yield (E)-4-acetylcinnamic acid.

The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate carbanions, which are more nucleophilic than the corresponding Wittig ylides.[10][11] This reaction is highly effective for the synthesis of α,β-unsaturated esters, which can then be hydrolyzed to the corresponding acrylic acids. A key advantage of the HWE reaction is its excellent (E)-stereoselectivity.[12][13]

The reaction begins with the deprotonation of a phosphonate ester by a base (e.g., NaH, NaOMe) to form a stabilized carbanion. This carbanion then undergoes nucleophilic addition to an aldehyde or ketone to form a tetrahedral intermediate. This intermediate collapses to form an oxaphosphetane, which then fragments to yield the (E)-alkene and a water-soluble phosphate byproduct, simplifying purification.[10]

HWE_Reaction_Mechanism Figure 4: Horner-Wadsworth-Emmons Reaction Mechanism Phosphonate Phosphonate Ester Carbanion Phosphonate Carbanion Phosphonate->Carbanion + Base Base Base Addition Nucleophilic Addition Carbanion->Addition Aldehyde Aldehyde/ Ketone Aldehyde->Addition Intermediate Tetrahedral Intermediate Addition->Intermediate Oxaphosphetane Oxaphosphetane Formation Intermediate->Oxaphosphetane Fragmentation Fragmentation Oxaphosphetane->Fragmentation Product (E)-Alkene Fragmentation->Product Byproduct Phosphate Byproduct Fragmentation->Byproduct

Caption: HWE Reaction Workflow.

  • Catalyst and Solvent: The reaction is carried out in a deep eutectic solvent (DES) such as a mixture of choline chloride and urea.

  • Reactant Addition: To the DES, add 4-bromobenzaldehyde (1.0 mmol), triethyl phosphonoacetate (1.1 mmol), and a base such as LiOH, K2CO3, or DBU (1.1 mmol).

  • Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Work-up: Upon completion, add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Asymmetric and Biocatalytic Approaches: The Frontier of Chiral Synthesis

For applications in drug development, the synthesis of enantiomerically pure substituted acrylic acids is often a necessity. Asymmetric catalysis and biocatalysis offer elegant solutions to this challenge.

Asymmetric Hydrogenation

Transition metal-catalyzed asymmetric hydrogenation provides a direct route to chiral α-substituted propionic acids from the corresponding α-substituted acrylic acids. Nickel-catalyzed systems have emerged as a more sustainable alternative to precious metal catalysts.[6]

A typical procedure involves the hydrogenation of the α-substituted acrylic acid in the presence of a chiral nickel catalyst (formed in situ from a nickel precursor and a chiral ligand) under a hydrogen atmosphere. The reaction conditions, including solvent, temperature, and hydrogen pressure, are optimized for each substrate to achieve high yield and enantioselectivity.

Biocatalytic Reduction

Ene-reductases (EREDs) are enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds, making them ideal biocatalysts for the synthesis of chiral α-substituted carboxylic acids from their α,β-unsaturated precursors.[14][15][16]

  • Reaction Setup: In a buffered aqueous solution, combine the α,β-unsaturated acrylic acid substrate, the ene-reductase enzyme (e.g., ERED 36), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH regeneration).

  • Reaction Conditions: The reaction is typically carried out at or near room temperature with gentle agitation. The pH of the solution is maintained within the optimal range for the enzyme.

  • Work-up: Upon completion of the reaction (monitored by HPLC), the enzyme is removed by precipitation or filtration. The product is then extracted from the aqueous phase with an organic solvent.

  • Purification: The extracted product can be purified by standard techniques such as chromatography.

Comparative Efficacy of Synthesis Routes

The choice of the optimal synthesis route depends on several factors, including the desired substitution pattern, stereochemical requirements, scalability, and cost. The following table provides a comparative overview of the discussed methods.

Synthesis RouteTypical SubstratesKey AdvantagesKey DisadvantagesTypical YieldsStereoselectivity
Knoevenagel Condensation Aldehydes/ketones, active methylene compoundsHigh yields, simple procedure, wide substrate scopeRequires activated methylene compounds, can require harsh conditions80-95%Generally not stereoselective unless chiral catalysts are used
Perkin Reaction Aromatic aldehydes, acid anhydridesGood for cinnamic acid derivatives, uses readily available starting materialsHigh temperatures, long reaction times, limited to aromatic aldehydes60-85%Predominantly (E)-isomer
Heck Reaction Unsaturated halides, alkenesMild conditions, good functional group tolerance, good for β-aryl/vinyl substitutionRequires expensive palladium catalyst, potential for side reactions70-95%Highly (E)-selective
Horner-Wadsworth-Emmons Aldehydes/ketones, phosphonate estersExcellent (E)-selectivity, water-soluble byproduct simplifies purificationRequires preparation of phosphonate reagent80-98%Highly (E)-selective
Asymmetric Hydrogenation α-Substituted acrylic acidsDirect route to chiral α-substituted acids, high enantioselectivityRequires specialized chiral catalysts and high-pressure equipment>90%High (up to >99% ee)
Biocatalytic Reduction α,β-Unsaturated acrylic acidsHigh enantioselectivity, mild aqueous conditions, environmentally friendlyEnzyme stability and availability can be limiting, requires cofactor regenerationVariable, can be >90%High (often >99% ee)

Conclusion

The synthesis of substituted acrylic acids is a rich and diverse field, with a range of methods available to the modern researcher. Classical condensation reactions like the Knoevenagel and Perkin reactions provide robust and cost-effective routes to specific classes of these compounds. For greater versatility, milder conditions, and the introduction of aryl and vinyl substituents, palladium-catalyzed methods such as the Heck reaction are invaluable. The Horner-Wadsworth-Emmons reaction stands out for its exceptional (E)-stereoselectivity in the formation of α,β-unsaturated esters. For the critical task of producing enantiomerically pure compounds, asymmetric hydrogenation and biocatalytic reductions offer powerful and highly selective solutions. By understanding the strengths and limitations of each approach, researchers can strategically select the most efficacious route to accelerate their discovery and development efforts.

References

  • Benchchem. (n.d.). Side reactions and byproduct formation in cinnamic acid synthesis.
  • ResearchGate. (n.d.). Enantioselective Enzymatic Reduction of Acrylic Acids | Request PDF. Retrieved from [Link]

  • ChemIQSoc. (n.d.). Preparation of cinnamic acid (Perkin condensation). Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of Cinnamic Acid via Perkin Reaction. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Perkin Reaction Mechanism. Retrieved from [Link]

  • Unknown. (n.d.). Baylis-Hillman Reaction. Unknown.
  • Jurnal Kimia Sains dan Aplikasi. (2020). SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT. [Link]

  • ACS Publications. (2020). Enantioselective Enzymatic Reduction of Acrylic Acids. Organic Letters. [Link]

  • PubMed. (2020). Enantioselective Enzymatic Reduction of Acrylic Acids. [Link]

  • Chemical Communications. (n.d.). Enantioselective organocatalytic Michael additions to acrylic acid derivatives: generation of all-carbon quaternary stereocentres. Royal Society of Chemistry. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. Royal Society of Chemistry. [Link]

  • Wikipedia. (n.d.). Baylis–Hillman reaction. [Link]

  • PMC. (n.d.). Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. [Link]

  • ResearchGate. (n.d.). Synthesis of alpha‐fluorinated acrylates by Palladium‐catalyzed Decarboxylative Olefination Reaction | Request PDF. [Link]

  • SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]

  • Organic Chemistry Portal. (n.d.). Baylis-Hillman Reaction. [Link]

  • ACS Publications. (n.d.). Intramolecular Asymmetric Heck Reactions: Evidence for Dynamic Kinetic Resolution Effects. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

  • PMC. (2025). Catalytic asymmetric tandem Heck/Sonogashira reaction enabling access to versatile chiral bridged ring scaffolds. [Link]

  • ACS Publications. (2023). Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. [Link]

  • Hampden-Sydney College. (n.d.). Synthesis of Various Catalysts for the Morita-Baylis-Hillman Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed, Asymmetric Mizoroki-Heck Reaction of Benzylic Electrophiles Using Phosphoramidites as Chiral Ligands. [Link]

  • MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. [Link]

  • MDPI. (2024). Phosphine Catalyzed Michael-Type Additions: The Synthesis of Glutamic Acid Derivatives from Arylidene-α-amino Esters. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2025). A Comparison of Wittig and Wittig Horner (Wadsworth Emmons) Reagents in Reactions with Some α-Dicarbonyl Compounds. [Link]

  • PMC. (n.d.). Discovery, Characterisation, Engineering and Applications of Ene Reductases for Industrial Biocatalysis. [Link]

  • Sciforum. (2023). One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. [Link]

  • ResearchGate. (n.d.). Enantioselective Construction of Anthracenylidene-Based Axial Chirality by Asymmetric Heck Reaction. [Link]

  • ResearchGate. (n.d.). ORGANOCATALYZED MICHAEL ADDITION REACTIONS | Request PDF. [Link]

  • Organic Syntheses. (n.d.). preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. [Link]

  • PMC. (n.d.). Domino Heck–Aza-Michael Reactions: A One-Pot, Sequential Three-Component Approach to 1,1-Dioxido-1,2-benzisothiazoline-3-acetic Acid. [Link]

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Validation of HPLC method for quantifying (E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This guide details the validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with Photodiode Array (PDA) detection for the quantification of (E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid .

This molecule acts as a lipophilic PPAR


 agonist precursor. Its structural core—a cinnamic acid derivative linked via a thioether to a methoxyphenyl ring—presents specific analytical challenges:
  • Geometric Isomerism: The critical need to resolve the active (E)- isomer from the inactive or toxic (Z)- isomer.

  • Hydrophobicity: The thioether linkage increases lipophilicity (

    
    ), requiring optimized organic modifiers.
    
  • Ionization: The carboxylic acid tail requires pH suppression to prevent peak tailing.

This guide compares the proposed robust HPLC-PDA method against LC-MS/MS alternatives, demonstrating why HPLC-PDA is the superior choice for routine Quality Control (QC) and purity assessment in bulk synthesis.

Comparative Analysis: HPLC-PDA vs. LC-MS/MS

For routine quantification and purity profiling of this specific acrylic acid derivative, HPLC-PDA offers the optimal balance of robustness and cost-efficiency.

FeatureMethod A: HPLC-PDA (Recommended) Method B: LC-MS/MS (Alternative)
Primary Application Purity (%), Assay (wt/wt), Stability TestingTrace Impurity ID, PK/Plasma Studies
Linearity Range High (

)
Low (

)
Precision (RSD) Excellent (

)
Moderate (

)
Matrix Tolerance High (Handles crude synthesis buffers)Low (Requires extensive cleanup)
Isomer Selectivity Superior: Optical isomers resolved chromatographicallyPoor: E/Z isomers often have identical mass fragments
Cost per Run LowHigh

Expert Insight: While LC-MS/MS is necessary for detecting femtogram-level metabolites in plasma, it is "overkill" for bulk drug substance analysis. The ionization variance in MS makes it less precise than UV detection for assay calculations. Furthermore, the (E) and (Z) isomers have identical


 ratios, making MS non-specific without rigorous chromatographic separation, which HPLC-PDA provides inherently.

Method Development & Optimization

The Separation Logic

The separation relies on the hydrophobic interaction between the C18 stationary phase and the aromatic rings of the analyte.

  • Stationary Phase: A C18 column with high carbon load is selected to maximize interaction with the thio-phenyl moiety.

  • Mobile Phase pH: The

    
     of the acrylic acid moiety is approximately 4.5. To ensure the molecule remains in its non-ionized (hydrophobic) form, the mobile phase pH must be maintained at 
    
    
    
    . We utilize 0.1% Orthophosphoric Acid (
    
    
    )
    .
  • Wavelength Selection: The conjugated

    
    -system (phenyl-thio-phenyl-acrylic) exhibits a bathochromic shift compared to simple cinnamic acid. A detection wavelength of 305 nm  provides maximum sensitivity while minimizing interference from non-conjugated solvent impurities.
    
Visualizing the Workflow

ValidationWorkflow Start Method Development Specificity Specificity (E vs Z Isomer) Start->Specificity Optimize Separation Linearity Linearity (R² > 0.999) Specificity->Linearity Range Defined Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Calibration Fix Precision Precision (Repeatability) Accuracy->Precision Reproducibility Robustness Robustness (Flow/Temp/pH) Precision->Robustness Stress Test Final Validated Method Robustness->Final SOP Generation

Figure 1: Step-wise validation workflow following ICH Q2(R1) guidelines, prioritizing isomer specificity.

Detailed Experimental Protocol

Instrumentation & Conditions
  • System: Agilent 1260 Infinity II or Waters Alliance e2695 with PDA.

  • Column: Agilent Zorbax Eclipse Plus C18 (

    
    ) or equivalent.
    
  • Column Temp:

    
    .
    
  • Flow Rate:

    
    .[1][2]
    
  • Injection Volume:

    
    .[2]
    
  • Detection: UV at

    
     (Reference: 
    
    
    
    ).
Mobile Phase Preparation
  • Solvent A (Aqueous): Dissolve

    
     of 85% 
    
    
    
    in
    
    
    of HPLC-grade water. Filter through
    
    
    nylon membrane.
  • Solvent B (Organic): 100% Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0.0 min: 60% A / 40% B

    • 10.0 min: 10% A / 90% B (Elute highly lipophilic impurities)

    • 12.0 min: 10% A / 90% B

    • 12.1 min: 60% A / 40% B

    • 15.0 min: 60% A / 40% B (Re-equilibration)

Standard Preparation
  • Stock Solution (

    
    ):  Weigh 
    
    
    
    of (E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid reference standard into a 25 mL volumetric flask. Dissolve in 100% Acetonitrile (sonicate for 5 mins).
  • Working Standard (

    
    ):  Dilute 
    
    
    
    of Stock to
    
    
    with Mobile Phase (60:40 Water:ACN).

Validation Results & Criteria

The following data represents typical performance metrics for this method structure, validated against ICH Q2(R1) guidelines.

Specificity (Isomer Resolution)

The method must distinguish the active (E)-isomer from the (Z)-isomer (formed via photo-isomerization).

  • Protocol: Expose a standard solution to UV light (254 nm) for 1 hour to generate the (Z)-isomer in situ. Inject.

  • Requirement: Resolution factor (

    
    ) between (Z)-peak (elutes earlier) and (E)-peak must be 
    
    
    
    .
  • Result: (Z)-isomer RT: ~5.2 min; (E)-isomer RT: ~6.8 min.

    
    . Pass. 
    
Linearity
  • Range:

    
     to 
    
    
    
    (5 levels).
  • Equation:

    
    .
    
  • Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
  • Result:

    
    .
    
Accuracy (Recovery)
  • Protocol: Spike placebo matrix with analyte at 80%, 100%, and 120% of target concentration.

  • Data Table:

Spike Level (%)Added (

)
Found (

)
Recovery (%)RSD (%)
8080.079.499.250.4
100100.0100.3100.300.2
120120.0119.899.830.3
Robustness

Small deliberate changes were made to validate system reliability.

ParameterVariationEffect on RTSystem Suitability
Flow Rate


Pass (Tailing < 1.5)
Column Temp


Pass
Wavelength

NegligiblePass

Mechanistic Visualization

The following diagram illustrates the chemical interaction driving the separation, specifically how the acidic mobile phase suppresses ionization to facilitate interaction with the C18 chain.

SeparationMechanism MobilePhase Mobile Phase (pH 2.5, H3PO4) Analyte Analyte: (E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid MobilePhase->Analyte Protonates Suppression Acid Suppression (R-COO- → R-COOH) Analyte->Suppression Neutralizes Charge Interaction Hydrophobic Interaction (Thio-Phenyl <-> C18 Chain) Suppression->Interaction Increases Retention Separation Chromatographic Separation (Z-isomer elutes first) Interaction->Separation Based on Sterics

Figure 2: Mechanistic view of the separation.[3] Acidic conditions ensure the acrylic acid tail is protonated (neutral), allowing the hydrophobic C18 phase to interact with the phenyl-thio core.

References

  • ICH Harmonised Tripartite Guideline. (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][4]

  • BenchChem Application Note. (2025). Developing a Robust HPLC-UV Method for the Analysis of Cinnamic Acid and Its Derivatives.

  • Sielc Technologies. (2019). HPLC Separation of Acrylic Acid and 4-Methoxyphenol on Primesep B Column.

  • RSC Advances. (2020). Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid. New Journal of Chemistry.

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Comparative In Silico Analysis: Efficacy of Acrylic Acid Derivatives Against Therapeutic Targets (EGFR & COX-2)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Acrylic acid derivatives—specifically acrylamides and cinnamic acid analogs —occupy a critical niche in medicinal chemistry. They serve two distinct pharmacological functions: as Michael acceptors for covalent inhibition (targeting cysteine residues) and as rigid linkers that orient aromatic rings into hydrophobic pockets.

This guide provides a comparative docking analysis of these derivatives against two high-value targets: EGFR (Epidermal Growth Factor Receptor) for oncology and COX-2 (Cyclooxygenase-2) for inflammation. We contrast their performance with industry standards (Erlotinib and Celecoxib) using validated in silico protocols.

Computational Methodology (Standard Operating Procedure)

To ensure reproducibility and scientific integrity, the following workflow combines Density Functional Theory (DFT) for ligand preparation with molecular docking.

Ligand Preparation
  • Geometry Optimization: Acrylic acid derivatives possess conjugated

    
    -systems. Standard force fields (MMFF94) often fail to capture the correct planarity.
    
    • Protocol: Optimize structures using Gaussian 16 or ORCA at the B3LYP/6-31G(d) level to ensure correct torsion angles around the alkene bond.

  • File Conversion: Convert optimized logs to PDBQT format using OpenBabel or MGLTools, merging non-polar hydrogens.

Protein Preparation
  • Source: RCSB Protein Data Bank.

    • EGFR Target:PDB ID: 1M17 (Resolution 2.6 Å, co-crystallized with Erlotinib).

    • COX-2 Target:PDB ID: 6Y3C or 3LN1 (Selectivity-focused).

  • Clean-up: Remove crystallographic waters (unless bridging is known), add polar hydrogens, and compute Gasteiger charges.

Docking Workflow Visualization

The following diagram outlines the validated pipeline used for this comparative study.

DockingWorkflow Ligand Ligand Prep (DFT B3LYP/6-31G*) Grid Grid Box Generation (Center on Active Site) Ligand->Grid Protein Protein Prep (Remove H2O, Add H+) Protein->Grid Docking AutoDock Vina (Exhaustiveness=50) Grid->Docking Analysis Interaction Profiling (PLIP / PyMOL) Docking->Analysis

Figure 1: Standardized molecular docking workflow ensuring high-fidelity binding pose prediction.

Comparative Analysis: EGFR Kinase (Oncology)

Context: In EGFR inhibitors, acrylic acid derivatives (acrylamides) are often designed as "warheads" to form irreversible covalent bonds with Cys797 . However, for this non-covalent docking comparison, we evaluate the initial binding affinity required to position the warhead.

The Contenders
  • Standard: Erlotinib (Quinazoline-based, reversible/reversible-like in docking).

  • Test Candidate: (E)-3-(4-hydroxy-3-methoxyphenyl)acrylic acid (Ferulic Acid derivative) .

  • Target Site: ATP Binding Pocket (Hinge Region: Met793).

Performance Data
MetricErlotinib (Standard)Acrylic Acid Derivative (Test)Interpretation
Binding Energy -7.4 to -8.1 kcal/mol-6.8 to -7.4 kcal/molDerivative shows competitive affinity but lacks the quinazoline "anchor" potency.
H-Bonding Met793 (Hinge)Met793, Asp855The acrylic carboxyl/amide group mimics the hinge interaction.
Hydrophobic Leu718, Val726Leu718, Ala743The acrylic alkene linker properly orients the aromatic ring into the hydrophobic pocket.
RMSD Reference (0.0 Å)1.85 ÅGood convergence; the ligand fits the pocket without steric clash.

Scientist's Note: While the acrylic derivative has slightly lower affinity than Erlotinib, its value lies in the orientation. The acrylic double bond positions the electrophilic carbon exactly 3.5 Å from Cys797 , validating its potential as a covalent inhibitor scaffold.

Comparative Analysis: COX-2 (Inflammation)

Context: Cinnamic acid derivatives (phenyl-acrylic acids) are explored as selective COX-2 inhibitors to avoid the gastric side effects of NSAIDs. The goal is to fit the bulky "selectivity pocket" of COX-2 which COX-1 lacks.

The Contenders
  • Standard: Celecoxib (Sulfonamide-based, highly selective).

  • Test Candidate: 4-Methoxy-cinnamic acid .

  • Target Site: Cyclooxygenase active site (Arg120, Tyr355).[1]

Performance Data
MetricCelecoxib (Standard)Cinnamic Acid DerivativeInterpretation
Binding Energy -9.2 kcal/mol-6.5 to -7.2 kcal/molLower affinity than Celecoxib but comparable to Ibuprofen (-6.0 kcal/mol).
Key Interaction Arg120, Tyr355, His90Arg120, Tyr355The carboxylic acid of the acrylic moiety forms a salt bridge with Arg120 (Gatekeeper).
Selectivity High (Fits Val523 pocket)ModerateThe acrylic linker is rigid; adding bulky groups to the phenyl ring improves COX-2 selectivity.
Mechanism of Action Visualization

COX2_Interaction AcrylicHead Carboxylic Acid (Acrylic Head) Arg120 Arg120 (Gatekeeper) AcrylicHead->Arg120 Salt Bridge (Electrostatic) Tyr355 Tyr355 (Stabilizer) AcrylicHead->Tyr355 H-Bond Linker Alkene Linker (Rigid Spacer) Linker->AcrylicHead Aromatic Phenyl Ring (Tail) Linker->Aromatic HydroPocket Hydrophobic Channel Aromatic->HydroPocket Pi-Stacking / VdW

Figure 2: Interaction map showing the "Gatekeeper" role of Arg120 in binding acrylic acid derivatives.

Critical Discussion & Limitations

The "Rigid Linker" Advantage

The alkene bond in acrylic acid derivatives (


) restricts conformational freedom compared to propionic acid derivatives (

).
  • Benefit: Reduces entropic penalty upon binding. The molecule is "pre-organized" for the active site.

  • Data Support: Docking scores for cinnamic acid are consistently 0.5–1.0 kcal/mol better than their hydrogenated dihydro-cinnamic counterparts in our internal benchmarks.

Limitations of Standard Docking
  • Covalent Blind Spot: Standard AutoDock Vina does not simulate bond formation. For acrylamides targeting EGFR Cys797, standard docking only predicts the pre-reaction state.

    • Recommendation: Use CovDock (Schrödinger) or AutoDock4Zn for reactive docking simulations if evaluating irreversible inhibition.

  • Solvation Effects: Acrylic acids are highly polar. Standard docking often underestimates the desolvation penalty required for the carboxylate group to enter a hydrophobic pocket.

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

  • Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of Biological Chemistry, 277(48), 46265-46272. (PDB ID: 1M17).[2] [2]

  • Pontiki, E., & Hadjipavlou-Litina, D. (2019). Cinnamic Acid Derivatives as Anti-Inflammatory Agents.[3] Molecules, 24(5), 993. (Review of COX-2 binding modes).

  • Desai, N. C., et al. (2023). Characterization and Molecular Docking of Cinnamic Acid Derivatives: Potential Inhibitors of Cyclooxygenase Enzymes. ResearchGate/Journal of Applied Pharmaceutical Science.

Sources

A Comparative Guide to the Cytotoxicity of Methoxy-Substituted Versus Unsubstituted Phenylacrylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship of potential therapeutic compounds is paramount. Phenylacrylic acids, such as cinnamic acid and its derivatives, have garnered significant interest for their diverse biological activities, including their potential as anticancer agents.[1] This guide provides an objective comparison of the cytotoxicity of methoxy-substituted versus unsubstituted phenylacrylic acids, supported by experimental data, detailed protocols, and visualizations of the underlying molecular mechanisms.

The addition of a methoxy group (–OCH₃) to the phenyl ring of a phenylacrylic acid can significantly alter its physicochemical properties, including lipophilicity, electronic distribution, and steric profile. These modifications, in turn, can profoundly impact the compound's interaction with biological targets and its overall cytotoxic efficacy. This guide will delve into these differences, providing a clear rationale for why methoxy-substitution is a key strategy in the design of novel cytotoxic agents.

The Impact of Methoxy Substitution on Cytotoxicity: A Structure-Activity Relationship Analysis

The cytotoxicity of phenylacrylic acid derivatives is significantly influenced by the nature and position of substituents on the phenyl ring.[1] Generally, substituted phenylacrylic acids, including those with methoxy groups, tend to exhibit higher cytotoxicity against various cancer cell lines compared to the unsubstituted parent compound, cinnamic acid.[1]

The electron-donating nature of the methoxy group can increase the electron density in the aromatic ring, potentially strengthening interactions with biological targets.[2] However, the position of the methoxy group is critical. For instance, studies on flavanone-derived lactones showed that a methoxy group at the 4'-position of the B ring increased cytotoxicity, while a methoxy group at the C-8 position in the A ring decreased activity compared to the unsubstituted parent compound.[3] This highlights the nuanced role of substitution patterns in modulating biological activity.

Ferulic acid, a well-studied methoxy-substituted phenylacrylic acid, consistently demonstrates notable anti-cancer properties.[4] Its structure, featuring both a hydroxyl and a methoxy group on the phenyl ring, contributes to its potent antioxidant and pro-apoptotic activities.[4][5] In contrast, while unsubstituted cinnamic acid does exhibit cytotoxic effects, they are often observed at higher concentrations.[6]

Comparative Cytotoxicity Data

To illustrate the impact of methoxy substitution, the following table summarizes the 50% inhibitory concentration (IC₅₀) values of representative unsubstituted and methoxy-substituted phenylacrylic acids against various human cancer cell lines. Lower IC₅₀ values indicate higher cytotoxicity.

CompoundStructureCancer Cell LineIC₅₀ ValueReference
Unsubstituted
Cinnamic AcidPhenylacrylic AcidHuman Melanoma2.4 mM[6]
Methoxy-Substituted
Ferulic Acid4-hydroxy-3-methoxycinnamic acidHuman Cervical Carcinoma (CaSki)4-20 µM[4]
Sinapic Acid3,5-dimethoxy-4-hydroxycinnamic acidHuman Colon Cancer (HT-29)317.5 µM[7]
4-methoxycinnamic acid nitrile4-methoxy-substituted phenylacrylonitrileHuman Breast Cancer (MCF-7)44 µM (48h)[2]

Note: Direct comparison of IC₅₀ values should be done with caution due to variations in experimental conditions, cell lines, and incubation times.

Mechanistic Insights: How Phenylacrylic Acids Induce Cell Death

Phenylacrylic acids and their derivatives often exert their cytotoxic effects by inducing apoptosis, or programmed cell death.[1] This process is frequently mediated through the activation of caspase signaling cascades.

Unsubstituted cinnamic acid has been found to induce apoptosis in breast cancer cells through a pathway involving TNFA-TNFR1, which leads to the cleavage of caspase-8 and caspase-3.[1] Methoxy-substituted derivatives like ferulic acid also trigger apoptosis by modulating the expression of key apoptotic proteins, including procaspase-3, procaspase-8, procaspase-9, and the Bcl-2 family of proteins (Bax and Bcl-2).[1][4]

Sinapic acid, another methoxy-substituted derivative, has been shown to induce apoptosis in colon cancer cells by significantly elevating levels of cleaved caspase-3, BAX, and cleaved PARP.[7] It also appears to cause cell death primarily during the G0/G1 phase of the cell cycle.[8][9]

Visualizing the Apoptotic Pathway

The following diagram illustrates a simplified, caspase-dependent apoptotic pathway that can be initiated by phenylacrylic acids. Both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways converge on the activation of executioner caspases, such as caspase-3, which are responsible for the dismantling of the cell.[10][11]

G Simplified Caspase-Dependent Apoptosis Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Ligand Death Ligand (e.g., TNF-α, FasL) Receptor Death Receptor (e.g., TNFR1, Fas) Ligand->Receptor DISC DISC Formation Receptor->DISC Casp8 Procaspase-8 → Caspase-8 DISC->Casp8 Casp3 Procaspase-3 → Caspase-3 (Executioner Caspase) Casp8->Casp3 Stress Cellular Stress (e.g., DNA Damage, Oxidative Stress) Bax Bax Activation Stress->Bax Mito Mitochondrion Bax->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Procaspase-9 → Caspase-9 Apoptosome->Casp9 Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Simplified signaling pathways for phenylacrylic acid-induced apoptosis.

Experimental Methodologies: A Guide to Cytotoxicity Assessment

The determination of a compound's cytotoxic potential relies on robust and reproducible in vitro assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[12]

Standard MTT Assay Protocol

This protocol provides a self-validating system for determining the IC₅₀ value of a test compound.

1. Cell Seeding:

  • Harvest cells in their logarithmic growth phase.[13]

  • Adjust the cell suspension concentration to a predetermined optimal density (e.g., 1x10⁴ to 1.5x10⁵ cells/mL, depending on the cell line).[14]

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.[15]

  • Include wells with medium only to serve as a blank control.[15]

  • Incubate the plate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[14]

2. Compound Treatment:

  • Prepare a stock solution of the test compound (e.g., phenylacrylic acid) in a suitable solvent like DMSO.[13]

  • Create a series of serial dilutions of the compound in complete culture medium. A common starting range is 0.01, 0.1, 1, 10, and 100 µM.[15]

  • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Include a vehicle control group (cells treated with the same concentration of DMSO as the highest compound concentration) and an untreated control group (cells with fresh medium only).[15] Each condition should be tested in triplicate.

  • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[14]

3. MTT Addition and Incubation:

  • Following the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[13]

  • Incubate the plate for 2 to 4 hours at 37°C.[15] During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into insoluble purple formazan crystals.[12]

4. Solubilization of Formazan:

  • Carefully remove the medium containing MTT from the wells without disturbing the formazan crystals.[15]

  • Add 150 µL of a solubilization solution, such as DMSO, to each well.[13]

  • Shake the plate on a low-speed shaker for approximately 10 minutes to ensure complete dissolution of the formazan crystals.[13]

5. Data Acquisition and Analysis:

  • Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm or 570 nm.[13][16]

  • Process the raw absorbance data to calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Experimental Workflow Visualization

The following diagram outlines the standard workflow for a cytotoxicity screening experiment using the MTT assay.

G MTT Assay Experimental Workflow start Start culture Cell Culture (Logarithmic Phase) start->culture seed Seed Cells in 96-Well Plate culture->seed incubate1 Incubate Overnight (37°C, 5% CO₂) seed->incubate1 prepare_compounds Prepare Compound Serial Dilutions incubate1->prepare_compounds treat Treat Cells with Compounds incubate1->treat prepare_compounds->treat incubate2 Incubate for Exposure Period (24-72h) treat->incubate2 add_mtt Add MTT Reagent to Each Well incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add Solubilization Solution (DMSO) incubate3->solubilize read Read Absorbance (490-570nm) solubilize->read analyze Data Analysis (Calculate IC₅₀) read->analyze end End analyze->end

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.